molecular formula C4H8ClNO4 B8638863 Iminodiacetic acid hydrochloride CAS No. 2802-06-4

Iminodiacetic acid hydrochloride

Cat. No.: B8638863
CAS No.: 2802-06-4
M. Wt: 169.56 g/mol
InChI Key: KKHJQZVEUKJURX-UHFFFAOYSA-N
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Description

Iminodiacetic acid hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO4 and its molecular weight is 169.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2802-06-4

Molecular Formula

C4H8ClNO4

Molecular Weight

169.56 g/mol

IUPAC Name

2-(carboxymethylamino)acetic acid;hydrochloride

InChI

InChI=1S/C4H7NO4.ClH/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);1H

InChI Key

KKHJQZVEUKJURX-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NCC(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of iminodiacetic acid hydrochloride. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Physicochemical Properties

This compound is the hydrochloride salt of iminodiacetic acid, a dicarboxylic acid and a secondary amine. The presence of the hydrochloride makes it more amenable for certain applications where adjusting the pH is critical.

Table 1: Physicochemical Properties of Iminodiacetic Acid and its Hydrochloride Salt

PropertyIminodiacetic AcidThis compound
Molecular Formula C₄H₇NO₄C₄H₈ClNO₄[1]
Molecular Weight 133.10 g/mol [1]169.56 g/mol [1]
Appearance White to off-white crystalline powderCrystalline solid
Melting Point 247.5 °C (decomposes)[2]238-239 °C (decomposes)[1]
pKa (at 25 °C) pKa1 = 2.98, pKa2 = 9.89[1][2]Not explicitly found, but will be lower than the parent acid due to the protonated amine.
Solubility in Water 2.43 g/100 mL at 5 °C[1][2][3]Freely soluble in water. Concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH.[1]
Solubility in Organic Solvents Practically insoluble in acetone, methanol (B129727), ether, benzene, carbon tetrachloride, and heptane.[1][2][3]Data not readily available, but expected to have low solubility in non-polar organic solvents.

Table 2: Solubility of Iminodiacetic Acid in Water at Various Temperatures [4]

Temperature (°C)Solubility ( g/100 mL)
52.43
202.9
406.3
6012.8
8023.0
10032.5

Chemical Reactivity

The primary chemical property of iminodiacetic acid and its hydrochloride is its ability to act as a chelating agent. The iminodiacetate (B1231623) dianion is a tridentate ligand, binding metal ions through the nitrogen atom and the two carboxylate groups to form stable five-membered chelate rings.[5][6]

In the hydrochloride salt, the secondary amine is protonated. To engage in chelation, the acidic proton must be removed, which is typically achieved by adjusting the pH of the solution to a basic or neutral range.

Common Reactions:

  • Acid-Base Reactions: this compound, being an acidic salt, will react with bases to deprotonate the carboxylic acid and amine groups, forming the iminodiacetate dianion which is the active chelating form. Concentrated aqueous solutions of the hydrochloride salt will yield the free iminodiacetic acid when the pH is adjusted to 2 with a base like NaOH.[1]

  • Chelation of Metal Ions: The iminodiacetate ligand forms stable complexes with a wide range of divalent and trivalent metal ions, including but not limited to Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Fe³⁺, and Cd²⁺.[5] This property is the basis for its widespread use in applications such as immobilized metal affinity chromatography (IMAC).

Experimental Protocols

A common method for the synthesis of iminodiacetic acid involves the reaction of monochloroacetic acid with glycine (B1666218) in the presence of a base, followed by acidification with hydrochloric acid to yield the hydrochloride salt.

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve monochloroacetic acid in water.

  • Addition of Base and Glycine: Slowly add a slurry of calcium hydroxide (B78521) to the monochloroacetic acid solution. Subsequently, add an aqueous solution of glycine. The reaction mixture is typically heated and stirred for several hours to ensure complete reaction.

  • Acidification: After the initial reaction, the mixture is acidified with concentrated hydrochloric acid. This step protonates the iminodiacetate and facilitates the precipitation of the hydrochloride salt.

  • Isolation and Purification: The reaction mixture is cooled to induce crystallization of this compound. The solid product is then collected by filtration, washed with a suitable solvent like methanol to remove impurities, and dried under vacuum.[7]

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry crystalline sample is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. For a pure substance, this range is typically narrow. It is important to note that this compound decomposes at its melting point.

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Analysis: The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Visualizations

Synthesis_of_Iminodiacetic_Acid cluster_reactants Reactants cluster_reagents Reagents MCA Monochloroacetic Acid IDA Iminodiacetic Acid MCA->IDA Reaction with Glycine Gly Glycine Gly->IDA Base Ca(OH)₂ Base->IDA HCl HCl IDA_HCl Iminodiacetic Acid Hydrochloride HCl->IDA_HCl IDA->IDA_HCl Acidification

Caption: Synthesis pathway of this compound.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product IDA Iminodiacetate (IDA²⁻) Complex IDA-Metal Complex IDA->Complex Coordination Metal Metal Ion (M²⁺) Metal->Complex

Caption: Chelation of a metal ion by the iminodiacetate dianion.

IMAC_Workflow start Start resin_prep 1. Prepare IDA-functionalized resin start->resin_prep metal_charge 2. Charge resin with metal ions (e.g., Ni²⁺) resin_prep->metal_charge equilibration 3. Equilibrate column with binding buffer metal_charge->equilibration sample_load 4. Load protein sample containing His-tagged protein equilibration->sample_load wash 5. Wash with buffer to remove unbound proteins sample_load->wash elution 6. Elute His-tagged protein with elution buffer (e.g., imidazole (B134444) gradient) wash->elution collection 7. Collect fractions elution->collection end End collection->end

Caption: Workflow for protein purification using IMAC.

References

An In-depth Technical Guide to Iminodiacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2802-06-4

This technical guide provides a comprehensive overview of iminodiacetic acid hydrochloride, a compound of significant interest in various scientific and pharmaceutical domains. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its primary applications, particularly its role as a chelating agent and in diagnostic imaging.

Compound Identification and Properties

This compound, systematically known as N-(carboxymethyl)glycine hydrochloride, is the hydrochloride salt of iminodiacetic acid. It is a white crystalline solid.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
CAS Registry Number 2802-06-4[1][2][3]
Molecular Formula C₄H₈ClNO₄[1][2][3]
Molecular Weight 169.56 g/mol [1][2]
IUPAC Name 2-(carboxymethylamino)acetic acid;hydrochloride[2]
Synonyms N-(Carboxymethyl)glycine hydrochloride, Diglycine hydrochloride[2]
Appearance Crystals[4]
Melting Point 238-239 °C (decomposes)[4]
Solubility Concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH.[4]

Synthesis of this compound

Several methods for the synthesis of iminodiacetic acid and its subsequent conversion to the hydrochloride salt have been reported. Below are detailed protocols for two common approaches.

Experimental Protocol: Synthesis from Monochloroacetic Acid and Glycine (B1666218)

This method involves the reaction of monochloroacetic acid with glycine in the presence of a base, followed by acidification to yield the hydrochloride salt.

Materials:

Procedure:

  • To a solution of 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water, add 7.4 g (0.1 mol) of calcium hydroxide.

  • In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75 °C.

  • With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution. Maintain the pH of the reaction mixture between 9 and 11 and the temperature at 65-70 °C.

  • After the addition is complete, continue to stir the reaction mass at the same temperature.

  • Acidify the reaction mixture with 33 cm³ (0.4 mol) of concentrated hydrochloric acid at a temperature of 85-90 °C until a pH of 1.8-2.0 is reached.

  • Cool the solution to 5-10 °C to precipitate the product.

  • Isolate the target product by filtration.

  • The filtered product can be washed with methanol.

Experimental Protocol: Synthesis from Iminodiacetonitrile (B147120)

This protocol details the hydrolysis of iminodiacetonitrile to iminodiacetic acid, which is then converted to the hydrochloride salt.

Materials:

  • Iminodiacetonitrile

  • Calcium hydroxide

  • 37% Hydrochloric acid

  • Methanol

  • Water

Procedure:

  • Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.

  • Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.

  • Allow the hydrolysis reaction to proceed at 25°C for 5 hours.

  • After the reaction is complete, neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.

  • Concentrate the reaction solution under vacuum until its weight is reduced to 100 g.

  • Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.

  • Filter the precipitated crystals, wash with 20 ml of methanol, and dry in a vacuum dryer at 60°C for 24 hours to obtain the product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 Monochloroacetic Acid Reaction Alkylation Reactant1->Reaction Reactant2 Glycine Reactant2->Reaction Acidification Acidification (HCl) Reaction->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Product Iminodiacetic Acid Hydrochloride Filtration->Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of iminodiacetic acid involves pre-column derivatization followed by HPLC.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

Materials and Reagents:

  • Iminodiacetic acid standard solutions (e.g., 2, 4, 6, 8, 10 mg/mL)

  • 2,4-Dinitrofluorobenzene (DNFB) solution

  • 1mol/L Sodium bicarbonate (NaHCO₃) solution

  • 0.2mol/L Phosphate (B84403) buffer (pH 7.0)

  • Methanol (HPLC grade)

  • 0.05mol/L Acetic acid-sodium acetate (B1210297) solution

  • Water (distilled or deionized)

Procedure:

  • Derivatization:

    • To 0.1 mL of the standard or sample solution, add 1.0 mL of 1 mol/L NaHCO₃ solution, 0.4 mL of 6% (v/v) 2,4-dinitrofluorobenzene in acetonitrile, and 1.0 mL of distilled water.

    • React the mixture at 60°C in the dark for 30 minutes.

    • After cooling, add 7.5 mL of 0.2 mol/L phosphate buffer (pH 7.0).

    • Filter the solution through a syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column

    • Mobile Phase: Methanol : 0.05 mol/L acetic acid-sodium acetate solution (55:45 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for the DNFB derivative.

Table 2: Spectral Data for Iminodiacetic Acid

TechniqueKey Data Points
FT-IR (KBr Pellet) Characteristic peaks for O-H (carboxylic acid), N-H (secondary amine), C=O (carbonyl), and C-N stretching.
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation pattern.
¹H NMR Signals corresponding to the methylene (B1212753) protons adjacent to the nitrogen and carboxyl groups.

Applications in Research and Drug Development

Iminodiacetic acid and its derivatives have several important applications, primarily stemming from their ability to chelate metal ions.

Chelating Agent

Iminodiacetic acid is a tridentate ligand, meaning it can form three bonds to a central metal ion through its nitrogen atom and the two carboxylate groups. This property makes it an effective chelating agent for various divalent and trivalent metal ions. This is utilized in areas such as heavy metal removal and as a component of ion-exchange resins.

Chelation_Mechanism M M²⁺ N N M->N O1 O M->O1 O2 O M->O2 C1 N->C1 C2 N->C2 C3 C1->C3 C4 C2->C4 C3->O1 O3 C3->O3 C4->O2 O4 C4->O4

Caption: Chelation of a divalent metal ion (M²⁺) by iminodiacetate.

Radiopharmaceuticals and Diagnostic Imaging

Derivatives of iminodiacetic acid are crucial in nuclear medicine. Technetium-99m (⁹⁹ᵐTc) labeled iminodiacetic acid derivatives, such as those used in hepatobiliary iminodiacetic acid (HIDA) scans, are employed as radiotracers to evaluate the function of the liver, gallbladder, and bile ducts.

HIDA Scan Workflow:

  • A ⁹⁹ᵐTc-labeled iminodiacetic acid derivative is injected intravenously into the patient.

  • The radiotracer is taken up by hepatocytes and excreted into the bile.

  • A gamma camera tracks the flow of the radiotracer from the liver, into the gallbladder, and then into the small intestine.

  • This allows for the diagnosis of conditions such as cholecystitis, bile duct obstruction, and bile leaks.[2]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Physicochemical Properties of Iminodiacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of iminodiacetic acid hydrochloride. The data is presented to support research and development activities where this compound is of interest.

Core Physicochemical Data

This compound is the hydrochloride salt of iminodiacetic acid. Its fundamental properties are summarized below for easy reference and comparison.

PropertyThis compoundIminodiacetic Acid (Parent Compound)
Molecular Weight 169.56 g/mol [1][2]133.10 g/mol [1][3]
Molecular Formula C4H8ClNO4[2][4][5]C4H7NO4[1][3]
CAS Registry Number 2802-06-4[4]142-73-4[1]
Synonyms N-(Carboxymethyl)glycine hydrochloride[2]N-(Carboxymethyl)glycine, Diglycine, IDA[1]

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, are beyond the scope of this document. The provided molecular weights are based on established and verified chemical data.

Logical Relationships and Structures

The relationship between iminodiacetic acid and its hydrochloride salt is a simple acid-base reaction. The addition of hydrogen chloride (HCl) to iminodiacetic acid results in the formation of the hydrochloride salt.

Iminodiacetic_Acid Iminodiacetic Acid (C4H7NO4) Hydrochloride_Salt This compound (C4H8ClNO4) Iminodiacetic_Acid->Hydrochloride_Salt + HCl Hydrogen Chloride (HCl)

Caption: Formation of this compound.

References

Iminodiacetic acid hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Iminodiacetic Acid Hydrochloride

Iminodiacetic acid (IDA), a dicarboxylic acid amine with the formula HN(CH₂CO₂H)₂, is a significant compound in industrial chemistry.[1] It serves as a crucial intermediate in the manufacturing of the widely used herbicide glyphosate (B1671968) and the indicator xylenol orange.[1] Furthermore, its strong chelating properties make it valuable for creating ion-exchange resins like Chelex 100.[1] This guide provides a detailed overview of the primary synthesis pathways for iminodiacetic acid, focusing on the preparation of its hydrochloride salt, for researchers, scientists, and professionals in drug development.

Core Synthesis Pathways

The industrial and laboratory synthesis of iminodiacetic acid is primarily achieved through three main routes:

  • Alkylation of Glycine (B1666218) with Monochloroacetic Acid : This is considered the most economical route for large-scale production.[2][3] The process involves the initial formation of glycine from ammonia (B1221849) and chloroacetic acid, which is then alkylated by a second molecule of chloroacetic acid.[2][3]

  • Catalytic Dehydrogenation of Diethanolamine (B148213) : This method offers a cleaner reaction pathway and can produce high yields of iminodiacetic acid.[1][3][4] It typically involves reacting diethanolamine in the presence of a catalyst and a strong base.[5][6]

  • Hydrolysis of Iminodiacetonitrile : This pathway provides a high-yield, high-purity route to iminodiacetic acid through the hydrolysis of the dinitrile precursor.[3][7]

The final step in producing the hydrochloride salt involves acidification of the reaction mixture with hydrochloric acid, which protonates the amine and facilitates precipitation.[3]

Pathway 1: From Monochloroacetic Acid and Glycine

This method leverages the reaction between glycine and monochloroacetic acid in a basic medium. Glycine itself is often produced in situ from ammonia and monochloroacetic acid, making this a concurrent consecutive reaction.[2] An improvement on this industrial process involves reacting the separately formed glycine with monochloroacetic acid to increase the overall yield.[2]

Experimental Protocol

The following protocol is adapted from a laboratory-scale synthesis:[3]

  • Preparation : In a reaction vessel, dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 25 cm³ of water and neutralize the solution with 14.8 g (0.2 mol) of calcium hydroxide.

  • Glycine Solution : In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.

  • Reaction : With vigorous stirring, add the hot glycine solution in portions to the monochloroacetic acid solution. Maintain the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.

  • Stirring : After the addition is complete, continue to stir the reaction mass at 65-70°C for a designated period to ensure the reaction goes to completion.

  • Acidification and Precipitation : Acidify the reaction mixture with 33 cm³ (0.4 mol) of concentrated hydrochloric acid at 85-90°C until the pH reaches 1.8-2.0. This step forms the this compound.

  • Isolation : Cool the solution to 5-10°C to precipitate the product.

  • Purification : Isolate the this compound crystals by filtration, wash with methanol, and dry.

Quantitative Data
ParameterValueReference
Starting MaterialsMonochloroacetic Acid, Glycine, Calcium Hydroxide, Hydrochloric Acid[3]
Reaction Temperature65-70°C[3]
Reaction pH9-11[3]
Final pH (for HCl salt)1.8-2.0[3]
Industrial YieldImproved from 67% to 91% by converting intermediate glycine[2]

Reaction Pathway Diagram

G cluster_reactants1 Step 1: Glycine Formation cluster_products1 cluster_reactants2 Step 2: IDA Formation cluster_products2 Ammonia Ammonia Glycine Glycine Ammonia->Glycine MCA1 Monochloroacetic Acid MCA1->Glycine Glycine2 Glycine IDA Iminodiacetic Acid Glycine2->IDA MCA2 Monochloroacetic Acid MCA2->IDA G DEA Diethanolamine DSIDA Disodium Iminodiacetate DEA->DSIDA  Catalyst, NaOH  160°C, Δ IDA_HCl Iminodiacetic Acid Hydrochloride DSIDA->IDA_HCl  HCl (aq) G IDAN Iminodiacetonitrile IDA_salt Iminodiacetate Salt IDAN->IDA_salt  H₂O, Ca(OH)₂  (Hydrolysis) IDA_HCl Iminodiacetic Acid Hydrochloride IDA_salt->IDA_HCl  HCl (aq) G A Preparation of Reactants B Reaction Step (Synthesis) A->B C Work-up & Acidification (HCl) B->C D Isolation & Purification (Filtration, Washing) C->D E Analysis (LC, Purity, Yield) D->E

References

Iminodiacetic Acid Hydrochloride: A Comprehensive Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for iminodiacetic acid. It is important to note that the hydrochloride salt will have a different molecular weight and may exhibit variations in some physical properties. The toxicological data should be considered relevant, with the hydrochloride form potentially exhibiting enhanced irritant or corrosive properties due to its acidic nature.

Table 1: Physical and Chemical Properties of Iminodiacetic Acid (CAS: 142-73-4)

PropertyValueSource
Molecular FormulaC₄H₇NO₄[1]
Molecular Weight133.10 g/mol [2]
AppearanceSlightly beige crystalline powder[3][4]
Melting Point247.5 °C (decomposes)[5]
Boiling Point370.56 °C (estimated)[5]
Solubility in Water24.3 g/L[3]
pKa1.90[3]
Vapor Pressure2 x 10⁻⁶ mm Hg at 25 °C[3]

Table 2: Toxicological Data for Iminodiacetic Acid

EndpointValueSpeciesRouteSource
LD50> 2000 mg/kgRatOral[6]
LD50250 mg/kgMouseIntraperitoneal[7]

Hazard Identification and GHS Classification

Iminodiacetic acid is classified as a hazardous substance. The hydrochloride salt is expected to carry similar classifications, with a potential for increased severity in some categories due to the presence of the hydrochloride moiety.

Globally Harmonized System (GHS) Classification for Iminodiacetic Acid

  • Skin Irritation: Category 2[1][8][9]

  • Serious Eye Irritation: Category 2/2A[1][8][9]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][8][9]

Hazard Statements:

  • H315: Causes skin irritation.[1][9]

  • H319: Causes serious eye irritation.[1][9]

  • H335: May cause respiratory irritation.[1][9]

Signal Word: Warning[1][8]

The following diagram illustrates the GHS hazard classification for iminodiacetic acid.

GHS_Classification cluster_product Iminodiacetic Acid cluster_hazards GHS Hazard Classification Product {Iminodiacetic Acid CAS: 142-73-4} H315 Skin Irritation (Category 2) Product->H315 H319 Serious Eye Irritation (Category 2) Product->H319 H335 STOT - Single Exposure (Category 3, Respiratory) Product->H335

GHS Hazard Classification for Iminodiacetic Acid

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed are not typically provided in standard Safety Data Sheets. The LD50 values are generally determined using standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines. For instance, the acute oral toxicity (LD50) is often determined according to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). These protocols involve the administration of the substance to fasted animals, followed by observation for a set period (typically 14 days) to monitor for signs of toxicity and mortality.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with iminodiacetic acid and its hydrochloride salt.

Handling:

  • Use in a well-ventilated area.[4]

  • Avoid breathing dust.[1][10]

  • Avoid contact with skin and eyes.[1][4]

  • Wear appropriate personal protective equipment (PPE).[1]

  • Wash hands thoroughly after handling.[1][4]

Storage:

  • Store in a cool, dry, well-ventilated area.[1][4]

  • Keep container tightly closed.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[1][3]

The following workflow illustrates the recommended procedure for handling iminodiacetic acid hydrochloride.

Handling_Workflow Start Start Handling Assess_Risks Assess Risks (Review SDS) Start->Assess_Risks Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Risks->Wear_PPE Use_Ventilation Use in a Well-Ventilated Area (Fume Hood) Wear_PPE->Use_Ventilation Handle_Carefully Handle with Care (Avoid Dust Generation) Use_Ventilation->Handle_Carefully Wash_Hands Wash Hands Thoroughly Handle_Carefully->Wash_Hands Store_Properly Store in a Tightly Closed Container in a Cool, Dry Place Wash_Hands->Store_Properly End End Handling Store_Properly->End

Recommended Handling Workflow

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure. For the hydrochloride salt, which may be corrosive, stringent PPE is recommended.

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH-approved particulate respirator.[1]

The following diagram outlines the necessary PPE for handling this compound.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection Chemical Safety Goggles or Face Shield Hand_Protection Hand Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Body Protection Lab Coat Respiratory_Protection Respiratory Protection Particulate Respirator (if dust is generated)

Personal Protective Equipment Requirements

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical. The acidic nature of the hydrochloride salt necessitates thorough rinsing with water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[4]

The following flowchart details the first aid procedures for exposure to this compound.

First_Aid_Procedures cluster_routes Route of Exposure cluster_actions First Aid Actions Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush with water for 15 min Seek medical attention Eye_Contact->Flush_Eyes Flush_Skin Flush with water for 15 min Remove contaminated clothing Skin_Contact->Flush_Skin Fresh_Air Move to fresh air Provide oxygen if needed Seek medical attention Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water Do NOT induce vomiting Seek medical attention Ingestion->Rinse_Mouth

First Aid Procedures for Exposure

Stability and Reactivity

Iminodiacetic acid is stable under normal conditions.[1][3] The hydrochloride salt is also expected to be stable.

  • Conditions to Avoid: Dust generation, excess heat.[4]

  • Incompatible Materials: Strong oxidizing agents.[1][3][4] Hydrochloric acid and its salts can be corrosive to metals.[11][12]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[3][8]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[13]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date safety information from the supplier.

References

Iminodiacetic Acid Hydrochloride: A Technical Guide to Its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of iminodiacetic acid and its hydrochloride salt. Due to a scarcity of publicly available quantitative solubility data for iminodiacetic acid hydrochloride, this document focuses on the solubility of the parent compound, iminodiacetic acid, and provides detailed experimental protocols for determining the solubility of hydrochloride salts, which can be applied to this compound.

Quantitative Solubility Data

Table 1: Solubility of Iminodiacetic Acid

SolventSolubilityTemperature (°C)
Water2.43 g/100 mL5
Water42 g/L20
AcetonePractically InsolubleNot Specified
MethanolPractically InsolubleNot Specified
EtherPractically InsolubleNot Specified
BenzenePractically InsolubleNot Specified
Carbon TetrachloridePractically InsolubleNot Specified
HeptanePractically InsolubleNot Specified
DMSO< 1 mg/mL (insoluble or slightly soluble)Not Specified

Table 2: Physical and Chemical Properties of Iminodiacetic Acid and its Hydrochloride Salt

PropertyIminodiacetic AcidThis compound
Molecular Formula C4H7NO4C4H7NO4.HCl
Molecular Weight 133.10 g/mol 169.56 g/mol
Appearance White crystalline solidCrystals
Melting Point 247.5 °C (decomposes)238-239 °C (decomposes)[1]
pKa1 2.98Not Specified
pKa2 9.89Not Specified

Experimental Protocols

The following are detailed methodologies for determining the solubility of a compound, which are applicable to this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2]

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed flask or vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The flasks are agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 48 hours.[3] The pH of the suspension should be measured at the beginning and end of the experiment.[2]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by allowing the solid to settle, followed by careful withdrawal of the supernatant, or by centrifugation or filtration.

  • Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like this compound, potentiometric titration is a powerful method to determine solubility as a function of pH.[4][5]

Protocol:

  • Sample Preparation: A known amount of the compound is suspended in water or a suitable buffer.

  • Titration: The suspension is titrated with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the suspension is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: The solubility at different pH values is calculated from the titration curve. The point at which the compound starts to precipitate or dissolve can be identified by changes in the shape of the titration curve. This method allows for the determination of the intrinsic solubility and the pKa values of the compound.[4][5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Monitor pH C->D E Allow solid to settle D->E F Centrifuge or Filter E->F or G Withdraw supernatant E->G F->G H Analyze concentration (e.g., HPLC, LC-MS) G->H I Determine Solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationship of Factors Affecting Solubility

The solubility of an ionizable compound like this compound is influenced by several factors. The diagram below illustrates these relationships.

G cluster_factors Influencing Factors cluster_mechanisms Mechanisms of Influence Solubility Solubility of This compound pH pH of the Solution pH->Solubility Ionization Degree of Ionization pH->Ionization Temperature Temperature Temperature->Solubility Energy Dissolution Energetics Temperature->Energy Solvent Solvent System Solvent->Solubility Polarity Solvent Polarity Solvent->Polarity IonicStrength Ionic Strength IonicStrength->Solubility CommonIon Common Ion Effect IonicStrength->CommonIon Ionization->Solubility Energy->Solubility Polarity->Solubility CommonIon->Solubility

Caption: Factors Influencing the Solubility of this compound.

References

An In-depth Technical Guide to the Chelating Properties of Iminodiacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iminodiacetic acid (IDA), a dicarboxylic acid amine, and its hydrochloride salt are fundamental chelating agents with wide-ranging applications in scientific research and pharmaceutical development. This technical guide provides a comprehensive overview of the core principles governing the chelation properties of iminodiacetic acid hydrochloride, focusing on its interaction with various metal ions. The document details the thermodynamics of complex formation, presents established experimental protocols for characterization, and offers visual representations of key chemical processes and workflows.

Core Principles of Iminodiacetic Acid Chelation

Iminodiacetic acid, with the formula HN(CH₂COOH)₂, functions as a tridentate ligand, meaning it can bind to a central metal ion at three points: the nitrogen atom and the two oxygen atoms of the carboxylate groups. This coordination results in the formation of two stable five-membered chelate rings, a thermodynamically favorable arrangement that enhances the stability of the resulting metal complex. The hydrochloride salt of iminodiacetic acid simply provides the iminodiacetic acid molecule in a protonated, crystalline form, which readily dissolves in aqueous solutions to participate in chelation.

The chelating ability of iminodiacetic acid is critically dependent on the pH of the solution. The protonation state of the amino and carboxyl groups dictates its ability to coordinate with a metal ion. At low pH, the carboxylic acid groups are protonated and thus less available for binding. As the pH increases, these groups deprotonate, making the negatively charged carboxylates effective at coordinating with positively charged metal ions. Optimal chelation for many divalent and trivalent metals typically occurs in the mid-range pH (pH 4-9).[1]

Quantitative Data on Chelation Stability

The stability of metal-iminodiacetate complexes is quantified by the stability constant (log K₁), which represents the equilibrium constant for the formation of a 1:1 metal-ligand complex. A higher log K₁ value indicates a more stable complex. The following tables summarize the stability constants and thermodynamic parameters for the formation of iminodiacetate (B1231623) complexes with various metal ions.

Table 1: Stability Constants of Iminodiacetate Complexes with Various Metal Ions

Metal IonLog K₁
Ca²⁺2.59
Mg²⁺2.83
Mn²⁺4.5
Fe²⁺5.8
Co²⁺6.8
Ni²⁺8.2
Cu²⁺10.5
Zn²⁺7.2
Cd²⁺5.3
Pb²⁺6.8
Fe³⁺10.02[2]
La³⁺6.4
Nd³⁺6.7
Sm³⁺6.9
Eu³⁺7.0
Gd³⁺7.0
Dy³⁺7.2
Er³⁺7.3

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Table 2: Thermodynamic Parameters for the Formation of Selected Metal-Iminodiacetate Complexes

Metal IonΔH (kJ/mol)ΔS (J/mol·K)
Cu²⁺-58+12
Nd³⁺Not Found+45

Key Experimental Protocols for Characterizing Chelation

The determination of stability constants and other thermodynamic parameters of metal-ligand complexes is crucial for understanding their behavior. The following are detailed methodologies for three common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials:

  • This compound

  • Metal salt of interest (e.g., nitrate (B79036) or perchlorate (B79767) salt)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity water (deionized or distilled)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M).

    • Prepare a stock solution of the metal salt of known concentration (e.g., 0.01 M).

    • Prepare a solution of the inert salt at a concentration sufficient to maintain a constant ionic strength throughout the titration (e.g., 0.1 M).

  • Titration of the Ligand (in the absence of metal):

    • In the thermostated vessel, place a known volume of the this compound stock solution and the inert salt solution.

    • Add a known amount of standardized strong acid to lower the initial pH.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant. Continue the titration past the equivalence points.

  • Titration of the Ligand and Metal:

    • In the thermostated vessel, place known volumes of the this compound stock solution, the metal salt stock solution (typically at a 1:1 or other desired molar ratio to the ligand), and the inert salt solution.

    • Add the same amount of standardized strong acid as in the ligand-only titration.

    • Titrate with the same standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • The titration data is then analyzed using specialized software such as HYPERQUAD or by applying the Bjerrum method to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes. The Bjerrum method involves calculating the average number of ligands bound to the metal ion (n̄) as a function of the free ligand concentration ([L]).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex has a distinct absorbance spectrum from the free ligand and metal ion. Job's method of continuous variation is a common approach.

Materials:

  • This compound

  • Metal salt of interest

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in the chosen buffer.

  • Preparation of the Job's Plot Series: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1. The total volume of each solution should be the same.

  • Spectrophotometric Measurements:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each solution in the series at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.

    • The stability constant can be calculated from the absorbance data, though this is more complex than determining the stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Materials:

  • This compound

  • Metal salt of interest

  • Buffer solution

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the metal salt in the buffer to be placed in the sample cell of the calorimeter.

    • Prepare a more concentrated solution of this compound in the same buffer to be loaded into the injection syringe. It is crucial that both solutions are in identical buffer to minimize heat of dilution effects.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the metal salt solution into the sample cell and the iminodiacetic acid solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Initiate the titration, where small aliquots of the iminodiacetic acid solution are injected into the metal salt solution at regular intervals.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate these peaks to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model using the instrument's software to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical principles and experimental procedures discussed.

ChelationProcess cluster_Reactants Reactants cluster_Product Product Metal Metal Ion (Mⁿ⁺) Complex Metal-IDA Complex Metal->Complex Coordination Ligand Iminodiacetate (IDA²⁻) Ligand->Complex caption Fig 1: Chelation of a metal ion by iminodiacetate.

Fig 1: Chelation of a metal ion by iminodiacetate.

ph_Dependence Low_pH Low pH (< pKa1) Both COOH protonated Poor Chelator Mid_pH Mid pH (pKa1 < pH < pKa2) One COOH deprotonated Good Chelator Low_pH->Mid_pH Increase pH High_pH High pH (> pKa2) Both COOH deprotonated Excellent Chelator Mid_pH->High_pH Increase pH caption Fig 2: pH-dependent speciation of iminodiacetic acid.

Fig 2: pH-dependent speciation of iminodiacetic acid.

PotentiometricTitration_Workflow cluster_Preparation Preparation cluster_Titration Titration cluster_Analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Ligand, Metal, Acid, Base) Calibrate_pH Calibrate pH Electrode Prep_Solutions->Calibrate_pH Titr_Ligand Titrate Ligand Alone with Base Calibrate_pH->Titr_Ligand Titr_Complex Titrate Ligand + Metal with Base Calibrate_pH->Titr_Complex Plot_Data Plot pH vs. Volume of Titrant Titr_Ligand->Plot_Data Titr_Complex->Plot_Data Calc_Constants Calculate Stability Constants (e.g., using HYPERQUAD) Plot_Data->Calc_Constants caption Fig 3: Experimental workflow for potentiometric titration.

Fig 3: Experimental workflow for potentiometric titration.

Conclusion

This compound is a versatile and effective chelating agent whose properties are of significant interest in various scientific disciplines. A thorough understanding of its coordination chemistry, including the quantitative aspects of complex stability and the influence of experimental conditions such as pH, is essential for its effective application. The experimental protocols detailed in this guide provide a solid foundation for researchers to accurately characterize the interactions of iminodiacetic acid with metal ions, thereby enabling its use in the development of new drugs and advanced materials.

References

Iminodiacetic Acid vs. Iminodiacetic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of iminodiacetic acid (IDA) and its hydrochloride salt. It covers their chemical and physical properties, synthesis methodologies, and key applications in research and development, with a focus on data-driven insights and practical experimental protocols.

Core Chemical and Physical Properties

Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂.[1] It is a dicarboxylic acid amine, featuring a secondary amino group.[1] The hydrochloride salt is formed by the reaction of iminodiacetic acid with hydrochloric acid.[2] The key quantitative properties of both compounds are summarized in the table below for easy comparison.

PropertyIminodiacetic AcidIminodiacetic Acid Hydrochloride
Molecular Formula C₄H₇NO₄[3]C₄H₇NO₄·HCl[3]
Molecular Weight 133.10 g/mol [3]169.56 g/mol [3]
Appearance White crystalline powder[4]Crystals[3]
Melting Point 243 °C (decomposes)[5]238-239 °C (decomposes)[3]
pKa Values (at 25°C) pKa1: 2.98, pKa2: 9.89[3]Not applicable
Solubility in Water 2.43 g/100 mL (at 5 °C)[3]Soluble; concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH[3]
Solubility in Organic Solvents Practically insoluble in acetone, methanol (B129727), ether, benzene, carbon tetrachloride, heptane[3]Data not readily available
CAS Number 142-73-4[3]2802-06-4[6]

Synthesis Protocols

The synthesis of iminodiacetic acid can be achieved through several routes, with the choice of method often depending on the desired scale, cost, and available starting materials.[7] The hydrochloride salt is typically prepared from the free acid.

Synthesis of Iminodiacetic Acid

Method 1: From Monochloroacetic Acid and Glycine (B1666218)

This method involves the alkylation of glycine with monochloroacetic acid in the presence of a base to neutralize the formed hydrochloric acid.[8]

Experimental Protocol:

  • Dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water in a reaction vessel.

  • Add 7.4 g (0.1 mol) of calcium hydroxide (B78521) to the solution.

  • In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.

  • With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution, maintaining the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.[7]

  • After the addition is complete, continue stirring the reaction mixture under the same conditions.

  • Acidify the reaction mass with a stoichiometric amount of concentrated hydrochloric acid at 85-90°C to a pH of 1.8-2.0.[8]

  • Cool the solution to 5-10°C to precipitate the iminodiacetic acid.[8]

  • Isolate the product by filtration, wash with methanol, and dry.[7][8]

Method 2: Dehydrogenation of Diethanolamine (B148213)

This industrial method involves the catalytic dehydrogenation of diethanolamine to produce iminodiacetic acid.[1][9]

Experimental Protocol:

  • Charge a high-pressure reactor with 10 g of diethanolamine, 2 g of a suitable catalyst, and 8.5 g of sodium hydroxide dissolved in 80 mL of deionized water.[10]

  • Pressurize the reactor with nitrogen to 1 MPa after purging.[10]

  • Heat the mixture to 160°C while stirring.[10]

  • Monitor the reaction by measuring the volume of hydrogen gas evolved. The reaction is considered complete when the pressure in the reactor remains constant for 20 minutes.[10]

  • After cooling and depressurizing, the product can be analyzed by liquid chromatography.[10]

Method 3: Hydrolysis of Iminodiacetonitrile (B147120)

This route involves the hydrolysis of iminodiacetonitrile, which can be synthesized from hydrocyanic acid, formaldehyde, and ammonia.[7]

Experimental Protocol:

  • Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.

  • Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.

  • Allow the hydrolysis to proceed at 25°C for 5 hours.[7]

  • Neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.[7]

  • Concentrate the reaction solution in vacuo.

  • Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.[7]

  • Filter the precipitated crystals, wash with methanol, and dry to obtain the final product.[7]

Synthesis of this compound

The hydrochloride salt is typically formed by treating iminodiacetic acid with concentrated hydrochloric acid.[2]

Experimental Protocol:

  • Heat the calcium salt of iminodiacetic acid with concentrated hydrochloric acid in a molar ratio of 1:2 to 1:3.

  • Maintain the reaction temperature between 50°C and 100°C to form this compound.[2]

  • The product can be isolated by crystallization.

Core Applications and Mechanisms

The primary utility of iminodiacetic acid stems from its ability to act as a chelating agent. The deprotonated form, iminodiacetate, is a tridentate ligand that forms stable complexes with various metal ions.[1][11] This property is central to its applications in research and drug development. This compound serves as a more water-soluble form of the parent compound, which can be advantageous in certain formulation and reaction conditions.

Iminodiacetic Acid in Chelation and Drug Development
  • Radiopharmaceuticals: Derivatives of iminodiacetic acid are crucial in nuclear medicine, particularly for hepatobiliary scintigraphy (HIDA scans).[11][12] In this application, an IDA derivative is chelated with the radionuclide technetium-99m (⁹⁹ᵐTc).[11] The resulting complex is administered intravenously, taken up by hepatocytes, and then excreted into the biliary system, allowing for diagnostic imaging of the liver and gallbladder.[11][12]

  • Heavy Metal Sequestration: Iminodiacetic acid functionalized onto polymer resins is widely used for the selective removal of heavy metal ions from industrial wastewater.[11] These chelating resins exhibit high selectivity for metals such as copper, nickel, lead, and chromium.[11]

  • Pharmaceutical Intermediate: Iminodiacetic acid is a key intermediate in the industrial synthesis of the herbicide glyphosate.[1] It is also used as a precursor for the synthesis of the indicator xylenol orange.[1]

  • Biotechnology: In protein purification, IDA is used as a ligand in immobilized metal affinity chromatography (IMAC) for the selective isolation of histidine-tagged proteins.[13]

The hydrochloride salt can be used as a starting material in aqueous solutions where a low pH is desired or to improve the dissolution rate of the compound. Concentrated aqueous solutions of the hydrochloride can be neutralized to a pH of 2 with NaOH to yield the free acid.[3]

Visualizations

Chemical Structures

Caption: Chemical structures of Iminodiacetic Acid and its Hydrochloride salt.

Experimental Workflow: Synthesis of Iminodiacetic Acid from Monochloroacetic Acid and Glycine

G A Dissolve Monochloroacetic Acid in Water B Add Calcium Hydroxide A->B D Add Glycine Solution to Monochloroacetic Acid Solution (pH 9-11, 65-70°C) B->D C Prepare Hot Glycine and Calcium Hydroxide Solution C->D E Acidify with HCl (pH 1.8-2.0, 85-90°C) D->E F Cool to 5-10°C E->F G Filter and Wash with Methanol F->G H Dry to Obtain Iminodiacetic Acid G->H

Caption: Workflow for the synthesis of Iminodiacetic Acid.

Signaling Pathway: Hepatobiliary Scintigraphy (HIDA Scan)

G A Intravenous Administration of ⁹⁹ᵐTc-IDA Complex B Binding to Plasma Proteins (mainly Albumin) A->B C Transport to Liver B->C D Dissociation from Albumin in Space of Disse C->D E Uptake by Hepatocytes via Organic Anion Transporters D->E F Excretion into Biliary System E->F G Imaging of Liver, Gallbladder, and Bile Ducts F->G

Caption: Biological pathway of ⁹⁹ᵐTc-IDA in a HIDA scan.

References

Spectroscopic and Mechanistic Insights into Iminodiacetic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of iminodiacetic acid hydrochloride. Due to the limited availability of specific data for the hydrochloride salt, this report primarily presents data for the parent compound, iminodiacetic acid, as a close chemical analogue. The document details available quantitative spectroscopic data, outlines general experimental protocols, and illustrates the compound's key functional mechanism as a chelating agent.

Spectroscopic Data

The following sections summarize the available spectroscopic data for iminodiacetic acid. It is important to note that these data are for the free acid and may differ slightly from that of the hydrochloride salt due to the protonation state of the amine group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of iminodiacetic acid in D₂O typically shows a singlet for the four equivalent methylene (B1212753) (CH₂) protons.

Chemical Shift (ppm)MultiplicityAssignment
~3.2-3.4Singlet-CH₂-

Note: The chemical shift can vary depending on the solvent and pH.

Infrared (IR) Spectroscopy

The IR spectrum of iminodiacetic acid displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (carboxylic acid)
~1730-1700StrongC=O stretch (carboxylic acid)
~1640-1550MediumN-H bend (secondary amine)
~1420-1380MediumO-H bend (carboxylic acid)
~1300-1200StrongC-O stretch (carboxylic acid)
~1200-1100MediumC-N stretch
Mass Spectrometry

Mass spectrometry of iminodiacetic acid typically involves electron ionization (EI), leading to fragmentation. The molecular ion and characteristic fragments are observed.

m/zRelative Intensity (%)Assignment
133Variable[M]⁺ (Molecular Ion)
88Variable[M - COOH]⁺
74Variable[M - CH₂COOH]⁺
44High[COOH]⁺ or [CH₂NH₂]⁺
UV-Vis Spectroscopy

Iminodiacetic acid and its hydrochloride salt do not exhibit significant absorbance in the visible region of the electromagnetic spectrum. In the UV region, absorbance is generally observed at wavelengths below 220 nm, which is characteristic of the carboxylic acid chromophore. Specific absorption maxima are highly dependent on the solvent and pH of the solution.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹H NMR spectrum for the structural elucidation of this compound.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the spectrum using standard acquisition parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For a Nujol mull, grind the sample with a few drops of Nujol oil to form a paste.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption characteristics of this compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water, methanol). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm). A solvent blank should be used as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mechanism of Action: Chelation

Iminodiacetic acid is a well-known chelating agent, capable of forming stable complexes with various metal ions. The hydrochloride salt readily dissolves in aqueous solutions to provide the iminodiacetate (B1231623) dianion, which is the active chelating species.

The iminodiacetate ion acts as a tridentate ligand, binding to a central metal ion through its two carboxylate oxygen atoms and the nitrogen atom of the amino group. This forms two stable five-membered chelate rings, which enhances the stability of the metal complex.

Chelation_Mechanism cluster_product Chelate Complex M^n+ Mⁿ⁺ Complex O C CH₂ N CH₂ C O Mⁿ⁺ M^n+->Complex:m Coordination IDA IDA²⁻ IDA->Complex:f3 Coordination

Caption: Chelation of a metal ion (Mⁿ⁺) by the iminodiacetate (IDA²⁻) dianion.

The formation of these stable chelate complexes is the basis for the use of iminodiacetic acid and its derivatives in various applications, including as sequestering agents, in ion-exchange chromatography, and in medical imaging. The efficiency of chelation is highly dependent on the pH of the solution, as this affects the protonation state of the iminodiacetate ligand.

Iminodiacetic acid hydrochloride crystal structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of Iminodiacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of this compound (C₄H₇NO₄·HCl). The information presented is primarily based on the single-crystal X-ray diffraction study conducted by Å. Oskarsson, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

Iminodiacetic acid (IDA) is a chelating agent with significant applications in various fields, including the synthesis of pharmaceuticals and radiotracers for medical imaging.[1][2] The hydrochloride salt of IDA is a common form used in its synthesis and purification.[3][4][5] Understanding its three-dimensional structure at the atomic level is crucial for predicting its chemical behavior, designing derivatives with specific properties, and optimizing its use in drug development. This guide focuses on the crystallographic data and experimental procedures that have elucidated the solid-state structure of this compound.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[6] The analysis reveals that the compound crystallizes in the orthorhombic space group Pmmn.[6] In the crystalline state, the iminodiacetic acid molecule exists as a positively charged ion, with the acidic protons localized on the carboxyl groups. These positively charged ions are interconnected with chloride ions through a network of hydrogen bonds, forming zigzag layers.[6] The forces holding these layers together in the crystal lattice are of the van der Waals type.[6]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

ParameterValue[6]
Molecular FormulaC₄H₇NO₄·HCl
Formula Weight169.56 g/mol
Crystal SystemOrthorhombic
Space GroupPmmn
a (Å)12.4101
b (Å)5.7349
c (Å)5.1280
Z2
Interatomic Distances and Angles

Selected interatomic distances and angles are presented in the tables below, providing a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å) [6]

BondLength (Å)
C(1)-O(1)1.314 (2)
C(1)-O(2)1.199 (2)
C(1)-C(2)1.507 (2)
N-C(2)1.484 (2)

Table 3: Selected Bond Angles (°) [6]

AngleValue (°)
O(1)-C(1)-O(2)125.7 (2)
O(1)-C(1)-C(2)110.1 (1)
O(2)-C(1)-C(2)124.2 (2)
N-C(2)-C(1)111.9 (1)

Experimental Protocol

The determination of the crystal structure of this compound involved the following key steps:

Crystal Growth

Single crystals of this compound were prepared for X-ray diffraction analysis. While the specific crystallization method for this study is not detailed in the primary reference, a general approach involves dissolving iminodiacetic acid in a concentrated hydrochloric acid solution and allowing for slow evaporation or cooling to induce crystallization.[7]

X-ray Data Collection

Three-dimensional single-crystal X-ray diffraction data were collected on a diffractometer.[6] This technique involves irradiating a single crystal with a focused beam of X-rays and measuring the intensities and positions of the diffracted beams. The resulting diffraction pattern provides information about the arrangement of atoms within the crystal.

Structure Solution and Refinement

The crystal structure was solved using a symbolic addition method.[6] This method is a direct approach to solving the phase problem in X-ray crystallography, which is essential for reconstructing the electron density map of the molecule. The final atomic positions and thermal parameters were refined using least-squares methods.[6] The refinement process resulted in a final R-value of 0.029 and a weighted R-value (Rw) of 0.035.[6]

Visualizations

The following diagrams illustrate the key structural features of this compound.

Caption: A 2D representation of the positively charged iminodiacetic acid ion.

hydrogen_bonding Hydrogen Bonding Network cluster_ida1 Iminodiacetic Acid Ion 1 cluster_cl Chloride Ion cluster_ida2 Iminodiacetic Acid Ion 2 O1_1 O(1) Cl Cl⁻ O1_1->Cl O-H···Cl N1 N N1->Cl N-H···Cl O1_2 O(1) Cl->O1_2 Cl···H-O N2 N Cl->N2 Cl···H-N

Caption: Schematic of the hydrogen bonding interactions involving the chloride ion.

experimental_workflow Experimental Workflow for Crystal Structure Determination A Crystal Growth of Iminodiacetic Acid HCl B Single-Crystal X-ray Data Collection A->B C Structure Solution (Symbolic Addition Method) B->C D Structure Refinement (Least-Squares) C->D E Final Structural Model D->E

Caption: Workflow for the determination of the crystal structure.

References

Methodological & Application

Application Notes and Protocols for Iminodiacetic Acid Hydrochloride in Immobilized Metal Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iminodiacetic acid (IDA) hydrochloride in Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for the purification of proteins, particularly those with polyhistidine tags (His-tags).

Principle of Iminodiacetic Acid-Based IMAC

Immobilized Metal Affinity Chromatography (IMAC) is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues on a protein's surface and chelated metal ions.[1][2][3] Iminodiacetic acid (IDA) is a tridentate chelating agent, meaning it uses three coordination sites—a nitrogen atom and two carboxylate oxygens—to bind a divalent metal ion to a chromatography resin.[4][5] This stable complex still leaves coordination sites on the metal ion available to form coordinate bonds with electron donor groups present on the side chains of amino acids such as histidine, cysteine, and tryptophan.[2][3][6]

Histidine is the most commonly exploited amino acid for this purpose due to the strong affinity of its imidazole (B134444) ring for immobilized metal ions.[4] Recombinant proteins are often engineered to have a polyhistidine tag (e.g., 6xHis-tag), which provides a high-affinity binding site for the IMAC resin, enabling significant purification in a single step.[3][4][7] The purification process involves four main stages: resin charging, column equilibration, sample binding and washing, and finally, elution of the purified protein.

Quantitative Data Summary

The performance of IDA-based IMAC resins can be influenced by several factors including the choice of metal ion, the properties of the target protein, and the chromatographic conditions. Below is a summary of typical performance characteristics.

ParameterTypical Value/RangeMetal Ion InfluenceNotes
Binding Capacity > 40 mg/mLCu²+ > Ni²+ > Zn²+ > Co²+ (Binding Strength)Binding capacity is protein-dependent and can be influenced by flow rate.[8][9]
Purity Up to 95% in a single stepCo²+ and Zn²+ may offer higher selectivity (purity) due to weaker binding, reducing non-specific interactions.Purity is influenced by the expression level of the target protein and the composition of the wash buffers.[4][7]
Recovery HighDependent on elution conditions. Harsh elution can affect protein activity.Proper optimization of elution conditions is crucial for high recovery of active protein.
Operating Flow Rate Up to 600 cm/hrNot directly influenced by the metal ion.Modern, mechanically stable resins allow for high flow rates, increasing throughput.[10]

Experimental Protocols

Materials and Reagents
  • Resin: Iminodiacetic acid-functionalized resin (e.g., IDA-Agarose, IDA-Sepharose).

  • Metal Salt Solution: 0.1 M solution of the desired metal salt (e.g., NiSO₄, NiCl₂, CuSO₄, ZnSO₄, CoCl₂).

  • Binding/Equilibration Buffer: 20 mM sodium phosphate, 500 mM NaCl, 10-20 mM imidazole, pH 7.4-8.0.

  • Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-40 mM imidazole, pH 7.4-8.0.

  • Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4-8.0.

  • Stripping Buffer: 20 mM sodium phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.4.

  • Regeneration Buffer: 1 M NaOH (for cleaning).

  • Storage Solution: 20% ethanol (B145695).

Protocol 1: Purification of a His-tagged Protein under Native Conditions

This protocol is suitable for soluble proteins where maintaining biological activity is critical.[4]

1. Resin Preparation and Charging: a. Prepare a slurry of the IDA resin in a 1:1 ratio with 20% ethanol or water. b. Pack the desired amount of resin into a chromatography column and allow the storage solution to drain. c. Wash the resin with 5 column volumes (CV) of deionized water. d. Load 0.5-1 CV of 0.1 M metal salt solution (e.g., NiSO₄) onto the column. A color change in the resin (e.g., to light blue for Nickel) should be observed. e. Wash the column with 5 CV of deionized water to remove excess metal ions.

2. Column Equilibration: a. Equilibrate the charged column with 5-10 CV of Binding/Equilibration Buffer. Monitor the pH and conductivity of the flow-through to ensure it matches the buffer.

3. Sample Loading: a. Clarify the cell lysate containing the His-tagged protein by centrifugation (e.g., 10,000 x g for 30 minutes) and filtration (0.45 µm filter). b. Add imidazole to the clarified lysate to a final concentration matching the Binding/Equilibration Buffer (10-20 mM) to reduce non-specific binding.[1] c. Load the prepared sample onto the column at a low to moderate flow rate. The optimal flow rate depends on the binding kinetics of the protein.[6]

4. Washing: a. Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. The imidazole concentration in the wash buffer may need to be optimized to maximize purity without eluting the target protein. b. Continue washing until the absorbance at 280 nm of the flow-through returns to baseline.

5. Elution: a. Elute the bound His-tagged protein using the Elution Buffer. This can be done in a single step or by applying a linear gradient of increasing imidazole concentration.[1][11] b. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

6. Analysis: a. Analyze the collected fractions for purity using SDS-PAGE. b. Pool the fractions containing the purified protein.

Protocol 2: Column Regeneration and Storage

Proper regeneration allows for the reuse of the IMAC resin.[1]

1. Stripping the Metal Ions: a. Wash the column with 5-10 CV of Stripping Buffer (containing EDTA) to remove the metal ions.[2] The resin will typically lose its color. b. Wash the column with 5 CV of deionized water.

2. Cleaning (if necessary): a. To remove precipitated proteins or strongly bound contaminants, wash the column with 1-2 CV of 1 M NaOH and incubate for 1-2 hours.[2] b. Wash thoroughly with deionized water until the pH of the flow-through is neutral.

3. Recharging and Storage: a. The stripped and cleaned resin can be recharged with metal ions as described in Protocol 1, Step 1. b. For long-term storage, equilibrate the resin with 2-3 CV of 20% ethanol and store at 4°C.[6] Do not freeze the resin.[12]

Visualizations

IMAC_Workflow cluster_prep 1. Column Preparation cluster_purification 2. Protein Purification cluster_analysis 3. Analysis & Regeneration Resin IDA Resin Charge Charge with Metal Ions (e.g., Ni²⁺) Resin->Charge Equilibrate Equilibrate with Binding Buffer Charge->Equilibrate Load Load Protein Sample Equilibrate->Load Wash Wash with Wash Buffer Load->Wash Elute Elute with Elution Buffer Wash->Elute Analyze Analyze Purity (SDS-PAGE) Elute->Analyze Regenerate Strip, Clean, and Recharge Analyze->Regenerate Chelation_Mechanism cluster_resin IMAC Resin cluster_protein Target Protein Resin Solid Support (e.g., Agarose) IDA Iminodiacetic Acid (IDA) Resin->IDA Covalent Linkage Metal Metal Ion (e.g., Ni²⁺) IDA->Metal Chelation HisTag Polyhistidine-tag Metal->HisTag Coordinate Bond

References

Application Notes and Protocols: The Role of Iminodiacetic Acid in Glyphosate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of iminodiacetic acid (IDA) in the chemical synthesis of glyphosate (B1671968), a widely used herbicide. This document outlines the primary synthetic pathway, details various experimental protocols for the key reaction steps, and presents quantitative data to allow for methodical comparison of different approaches.

Introduction

Iminodiacetic acid is a crucial intermediate in the most common industrial synthesis routes for N-(phosphonomethyl)glycine, the active ingredient in many commercial herbicides, commonly known as glyphosate.[1][2][3][4] The "IDA method" is a two-step process that first involves the phosphonomethylation of iminodiacetic acid to form N-(phosphonomethyl)iminodiacetic acid (PMIDA). Subsequently, PMIDA is subjected to oxidative cleavage to yield the final glyphosate product.[1][5] This pathway is favored for its efficiency and is the basis for several patented industrial production methods.

Synthetic Pathway Overview

The synthesis of glyphosate from iminodiacetic acid can be summarized in two main stages:

  • Phosphonomethylation of Iminodiacetic Acid (IDA) to N-(phosphonomethyl)iminodiacetic acid (PMIDA): This reaction is a variation of the Mannich reaction. Iminodiacetic acid is reacted with formaldehyde (B43269) and a source of phosphorous acid (often generated in situ from the hydrolysis of phosphorus trichloride) to yield PMIDA.[5][6]

  • Oxidation of PMIDA to Glyphosate: The intermediate, PMIDA, is then oxidized to cleave one of the carboxymethyl groups, yielding glyphosate.[1][5] This step can be achieved through various methods, including catalytic oxidation with oxygen or air over a carbon catalyst, or by using chemical oxidants such as hydrogen peroxide in the presence of a catalyst.[7][8][9]

Below is a diagram illustrating the chemical transformation from iminodiacetic acid to glyphosate.

G IDA Iminodiacetic Acid (IDA) Reagents1 + Formaldehyde + Phosphorous Acid Source (e.g., PCl3/H2O) IDA->Reagents1 PMIDA N-(phosphonomethyl)iminodiacetic acid (PMIDA) Reagents2 + Oxidizing Agent (e.g., O2/Carbon Catalyst or H2O2/FeSO4) PMIDA->Reagents2 Glyphosate Glyphosate Reagents1->PMIDA Phosphonomethylation (Mannich Reaction) Reagents2->Glyphosate Oxidative Cleavage

Caption: Chemical synthesis route from IDA to Glyphosate.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of glyphosate from iminodiacetic acid.

Protocol 1: Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA) from Iminodiacetic Acid

This protocol is based on the reaction of an alkali metal salt of iminodiacetic acid with phosphorus trichloride (B1173362) and formaldehyde.

Materials:

  • Iminodiacetic acid (IDA)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphorus trichloride (PCl₃)

  • Formaldehyde solution (37 wt%)

  • Deionized water

Procedure:

  • Preparation of Disodium (B8443419) Iminodiacetate (B1231623) (DSIDA) Solution:

    • In a suitable reaction vessel equipped with a stirrer and reflux condenser, add 203 g (5.08 mol) of NaOH to 554 g of deionized water and stir until dissolved.

    • Carefully add 338 g (2.54 mol) of iminodiacetic acid to the NaOH solution with continuous stirring.

    • Heat the mixture to reflux, which should result in a clear solution of disodium iminodiacetate (DSIDA).[6]

  • Phosphonomethylation Reaction:

    • To the refluxing DSIDA solution, add 348 g (2.54 mol) of PCl₃ over a period of one hour.[6] The PCl₃ will hydrolyze to form phosphorous acid and hydrochloric acid in situ.

    • Following the PCl₃ addition, add the formaldehyde solution to the reaction mixture.

    • Maintain the reaction temperature between 105°C and 135°C for a period of 30 minutes to 4 hours.[10]

  • Isolation of PMIDA:

    • After the reaction is complete, cool the mixture to approximately 30°C. PMIDA will precipitate as a solid.

    • Separate the solid PMIDA from the reaction medium by filtration or centrifugation.[10]

    • Wash the isolated PMIDA with cold deionized water and dry under vacuum.

Protocol 2: Oxidation of PMIDA to Glyphosate using Oxygen and a Carbon Catalyst

This protocol describes the catalytic oxidation of PMIDA using oxygen-rich gas and an activated carbon catalyst.

Materials:

  • N-(phosphonomethyl)iminodiacetic acid (PMIDA)

  • Activated carbon

  • Deionized water

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Reaction Setup:

    • In a high-pressure reaction kettle, combine 300 g of PMIDA, 400 g of pure water, and 50 g of activated carbon catalyst.[8]

    • Stir the mixture to ensure uniform suspension.

  • Catalytic Oxidation:

    • Seal the reactor and begin heating the mixture while stirring.

    • Introduce an oxygen-rich gas (e.g., 80% oxygen) into the reactor at a controlled rate.[8]

    • Maintain the reaction temperature between 70°C and 90°C and the pressure between 0.5 and 1.0 MPa.[11]

    • Continue the reaction for 1 to 2 hours, or until monitoring indicates the consumption of PMIDA.[11]

  • Product Isolation and Purification:

    • After the reaction, cool the reactor and vent any excess pressure.

    • Filter the reaction mixture to separate the solid components (glyphosate and activated carbon) from the mother liquor.

    • To the collected filter cake, add a sufficient amount of hot water or a saturated glyphosate solution to dissolve the glyphosate, leaving the activated carbon catalyst as a solid.[8]

    • Filter the hot solution to remove the activated carbon catalyst (which can be recycled).

    • Allow the hot filtrate to cool, which will cause the glyphosate to crystallize.

    • Collect the glyphosate crystals by filtration, wash with a small amount of cold deionized water, and dry to obtain the final product.

Protocol 3: Oxidation of PMIDA to Glyphosate using Hydrogen Peroxide and Ferrous Sulfate (B86663)

This protocol details the oxidation of PMIDA using a Fenton-like reaction with hydrogen peroxide and a ferrous salt.

Materials:

  • N-(phosphonomethyl)iminodiacetic acid (PMIDA)

  • Hydrogen peroxide (H₂O₂) solution

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a reaction kettle, add PMIDA powder. The molar ratio of PMIDA to H₂O₂ to FeSO₄·7H₂O should be 1:2:3.6.[9][12]

    • Add an appropriate amount of deionized water.

  • Oxidation Reaction:

    • Under stirring and at a temperature of 60-70°C, slowly add the hydrogen peroxide solution over a period of 0.8-1.5 hours.[12]

    • After the addition of hydrogen peroxide is complete, maintain the temperature at 60-70°C for 1.0-2.5 hours to ensure the oxidation reaction proceeds to completion.[12]

    • Cool the reaction mixture.

  • Reduction and Product Formation:

    • To the cooled solution, add a solution of ferrous sulfate heptahydrate in deionized water over 0.1-0.5 hours while maintaining the temperature at 60-70°C and stirring.[12]

    • Hold the reaction at this temperature for 0.8-1.2 hours to complete the reduction step, resulting in a glyphosate solution.[12]

  • Product Isolation (optional, for solid glyphosate):

    • The resulting glyphosate solution can be used directly for formulation.

    • To obtain solid glyphosate, the solution can be concentrated under vacuum to induce crystallization.

    • The crystallized glyphosate is then isolated by filtration, washed, and dried.

Quantitative Data Summary

The following tables summarize quantitative data from various experimental protocols for the synthesis of glyphosate from iminodiacetic acid.

Table 1: Synthesis of PMIDA from Iminodiacetic Acid

ParameterValueReference
Reactants Iminodiacetic acid, PCl₃, Formaldehyde[5][6]
Yield of PMIDA from IDA 93%[1]
Reaction Temperature 105 - 135 °C[10]
Reaction Time 0.5 - 4 hours[10]

Table 2: Oxidation of PMIDA to Glyphosate

Oxidation MethodCatalyst/ReagentsTemperature (°C)Pressure (MPa)Reaction Time (hours)Selectivity/YieldPurityReference
Oxygen/Air Catalytic Oxidation Activated Carbon40-1589.1% Selectivity99%[7]
Activated Carbon80-1290.68% Selectivity99.5%[7]
Activated Carbon90-1288.4% Selectivity99.4%[7]
Activated Carbon70-900.5 - 1.01 - 2--[11]
Hydrogen Peroxide Oxidation H₂O₂ / FeSO₄·7H₂O60-70Normal2 - 4>90% Recovery-[12]
Microwave-Assisted Oxidation Activated Carbon, Air70-750.6 - 0.84 - 595.9% Yield-[13]

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the synthesis of glyphosate from iminodiacetic acid.

G cluster_0 Step 1: PMIDA Synthesis cluster_1 Step 2: Glyphosate Synthesis (Oxidation) cluster_2 Step 3: Product Isolation and Purification A Prepare DSIDA Solution (IDA + NaOH) B Add PCl3 and Formaldehyde A->B C Heat and React B->C D Cool and Precipitate PMIDA C->D E Filter and Dry PMIDA D->E F Combine PMIDA, Catalyst, and Solvent in Reactor E->F G Introduce Oxidant (e.g., O2 or H2O2) F->G H Control Temperature and Pressure G->H I Monitor Reaction Completion H->I J Cool Reaction Mixture I->J K Filter to Separate Catalyst and Crude Product J->K L Recrystallize Glyphosate from Hot Filtrate K->L M Filter and Dry Pure Glyphosate L->M

Caption: General experimental workflow for glyphosate synthesis.

References

Application Notes and Protocols for the Preparation of Radiopharmaceutical Kits with Iminodiacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiopharmaceuticals derived from iminodiacetic acid (IDA) and its analogues are a cornerstone of functional hepatobiliary imaging. When chelated with Technetium-99m (99mTc), these agents provide a non-invasive method for evaluating hepatobiliary function, including the assessment of hepatocyte function and the patency of the biliary system. This document provides detailed application notes and protocols for the preparation of lyophilized ("cold") kits of IDA derivatives for subsequent radiolabeling with 99mTc.

These kits offer a convenient and standardized method for the on-demand preparation of 99mTc-IDA radiopharmaceuticals in a clinical or research setting. The protocols outlined below cover the formulation of lyophilized kits, the radiolabeling procedure with 99mTc, and the essential quality control tests to ensure the final product's purity and stability.

Data Presentation

Table 1: Formulation of Lyophilized Iminodiacetic Acid (IDA) Derivative Kits
IDA DerivativeLigand Amount per VialReducing AgentOther ComponentspH Before Lyophilization
Mebrofenin45 mgStannous fluoride (B91410) dihydrate (SnF₂·2H₂O), 0.54 mg (minimum)Methylparaben (≤ 5.2 mg), Propylparaben (≤ 0.58 mg)4.2 - 5.7[1]
DisofeninNot SpecifiedStannous chlorideNot Specified4.0 - 5.0[2]
BrTIDA20 mgStannous chloride (SnCl₂)Not SpecifiedNot Specified[3][4]
Etifenin30 mgStannous chloride dihydrateAscorbic acidNot Specified[5]
Table 2: Radiochemical Purity and Stability of 99mTc-Labeled IDA Derivatives
99mTc-IDA DerivativeRadiochemical Purity (%)Stability (Time Post-Reconstitution)Analytical Method
99mTc-TMIDA96.64 ± 0.11Stable for 8 hours at room temperaturePaper Chromatography
99mTc-Mebrofenin≥ 95%Use within 18 hours[1]ITLC
99mTc-Disofenin≥ 90%Use within 6 hours[2]ITLC
99mTc-Diethyl HIDANot specified, but stable in vitroOxygen enhances degradation[6]Gelman ITLC (SA) with 2N NaCl
99mTc-DISIDA~93.55 (90.00, 97.50)Not specifiedPaper Chromatography[7]
Table 3: Biodistribution of 99mTc-TMIDA in Mice (% Injected Dose per Gram of Organ)[6]
Organ10 min30 min60 min120 min
Blood4.52 ± 0.151.88 ± 0.090.98 ± 0.050.45 ± 0.02
Liver18.88 ± 0.9412.54 ± 0.636.21 ± 0.312.11 ± 0.11
Kidneys1.02 ± 0.051.54 ± 0.081.87 ± 0.091.98 ± 0.10
Spleen0.87 ± 0.040.65 ± 0.030.43 ± 0.020.21 ± 0.01
Lungs1.23 ± 0.060.87 ± 0.040.54 ± 0.030.23 ± 0.01
Stomach0.54 ± 0.031.23 ± 0.062.54 ± 0.134.87 ± 0.24
Intestines2.34 ± 0.128.76 ± 0.4415.43 ± 0.7725.43 ± 1.27
Bone0.32 ± 0.020.21 ± 0.010.15 ± 0.010.09 ± 0.00
Muscle0.43 ± 0.020.32 ± 0.020.21 ± 0.010.12 ± 0.01

Experimental Protocols

Protocol 1: Preparation of a Lyophilized Iminodiacetic Acid (IDA) Kit

This protocol is a general guideline based on common practices for preparing lyophilized radiopharmaceutical kits. Specific quantities of reagents should be optimized based on the chosen IDA derivative.

Materials:

  • Iminodiacetic acid (IDA) derivative (e.g., Mebrofenin, Disofenin)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Stannous fluoride dihydrate (SnF₂·2H₂O)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Nitrogen gas, high purity

  • Sterile, depyrogenated vials and stoppers

  • Water for Injection (WFI)

Equipment:

  • Lyophilizer (freeze-dryer)

  • pH meter

  • Analytical balance

  • Glove box or laminar flow hood with nitrogen supply

  • Vial crimper

Procedure:

  • Compounding: In a glove box or laminar flow hood under a nitrogen atmosphere, dissolve the desired amount of the IDA derivative in WFI.

  • Add the specified amount of the stannous salt (e.g., stannous chloride or fluoride) to the solution and ensure it dissolves completely. The stannous salt acts as a reducing agent for the technetium.

  • pH Adjustment: Adjust the pH of the solution to the desired range (typically between 4.0 and 6.0) using 0.1 N HCl or 0.1 N NaOH.[1][2]

  • Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm membrane filter into a sterile bulk container.

  • Aseptic Filling: Aseptically dispense the sterile solution into sterile, depyrogenated vials.

  • Lyophilization: Place the partially stoppered vials into the lyophilizer. The lyophilization cycle should be optimized to ensure complete removal of water, resulting in a dry, stable "cake."

  • Vial Sealing: Once the lyophilization cycle is complete, backfill the chamber with high-purity nitrogen gas and fully stopper the vials.

  • Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.

  • Storage: Store the lyophilized kits at a controlled room temperature (20-25°C) or as specified for the particular formulation, protected from light.[1][2]

Protocol 2: Radiolabeling of a Lyophilized IDA Kit with 99mTc

Safety Precautions: Standard radiation safety protocols for handling 99mTc should be strictly followed. All procedures should be performed in a shielded environment (e.g., a lead-shielded fume hood).

Materials:

  • Lyophilized IDA kit vial

  • Sterile, additive-free Sodium Pertechnetate (B1241340) (Na99mTcO₄) injection from a 99Mo/99mTc generator.

  • Sterile syringes and needles

  • Lead shield for the vial

Procedure:

  • Place the lyophilized kit vial in a lead shield.

  • Swab the rubber septum of the vial with a suitable antiseptic.

  • Aseptically inject the required volume of sterile Sodium Pertechnetate (Na99mTcO₄) injection into the vial. The activity of 99mTc should be within the range specified by the kit manufacturer.

  • To maintain the nitrogen atmosphere, avoid introducing excess air into the vial.

  • Gently swirl the vial to dissolve the contents completely.

  • Allow the reaction to proceed at room temperature for the recommended incubation time (typically 5-15 minutes).

  • Visually inspect the solution for any particulate matter before proceeding with quality control and administration.

Protocol 3: Quality Control of 99mTc-Labeled IDA Radiopharmaceuticals

Objective: To determine the radiochemical purity of the 99mTc-labeled IDA complex and quantify the percentage of impurities, primarily free pertechnetate (99mTcO₄⁻) and hydrolyzed-reduced technetium (99mTcO₂).

Method 1: Instant Thin-Layer Chromatography (ITLC)

Materials:

  • ITLC-SG (Silica Gel) strips

  • Mobile Phase 1: Acetone (B3395972) or Methyl Ethyl Ketone (MEK)

  • Mobile Phase 2: Saline (0.9% NaCl) or 2N NaCl[6]

  • Developing chambers

  • Radiochromatogram scanner or a gamma counter

Procedure:

  • Strip 1 (for free pertechnetate):

    • Spot a small drop of the 99mTc-IDA solution onto the origin of an ITLC-SG strip.

    • Develop the chromatogram in a chamber containing acetone or MEK.

    • In this system, the 99mTc-IDA complex and hydrolyzed-reduced 99mTc remain at the origin (Rf = 0), while free pertechnetate (99mTcO₄⁻) moves with the solvent front (Rf = 1).

    • After development, cut the strip in half and count the radioactivity of each half.

    • Calculate the percentage of free pertechnetate.

  • Strip 2 (for hydrolyzed-reduced technetium):

    • Spot a small drop of the 99mTc-IDA solution onto the origin of a second ITLC-SG strip.

    • Develop the chromatogram in a chamber containing saline.

    • In this system, both the 99mTc-IDA complex and free pertechnetate move with the solvent front (Rf = 1), while hydrolyzed-reduced 99mTc remains at the origin (Rf = 0).

    • After development, cut the strip in half and count the radioactivity of each half.

    • Calculate the percentage of hydrolyzed-reduced technetium.

  • Calculation of Radiochemical Purity:

    • % Radiochemical Purity = 100% - (% Free Pertechnetate) - (% Hydrolyzed-Reduced Technetium)

Mandatory Visualizations

Kit_Preparation_Workflow cluster_0 Compounding and Lyophilization Start Start Dissolve_IDA Dissolve IDA Derivative and Stannous Salt in WFI Start->Dissolve_IDA pH_Adjust Adjust pH Dissolve_IDA->pH_Adjust Sterile_Filter Sterile Filtration (0.22 µm) pH_Adjust->Sterile_Filter Aseptic_Fill Aseptic Filling into Vials Sterile_Filter->Aseptic_Fill Lyophilize Lyophilization Aseptic_Fill->Lyophilize Seal_Vials Seal Vials under Nitrogen Lyophilize->Seal_Vials Store_Kit Store Lyophilized Kit Seal_Vials->Store_Kit End_Kit Finished Kit Store_Kit->End_Kit Radiolabeling_Workflow Start Start Radiolabeling Kit_Vial Lyophilized IDA Kit Vial Start->Kit_Vial Add_Tc99m Aseptically add Na99mTcO4 Injection Kit_Vial->Add_Tc99m Incubate Incubate at Room Temperature Add_Tc99m->Incubate QC Perform Quality Control Incubate->QC Fail_QC QC Pass? QC->Fail_QC Administer Administer to Patient Fail_QC->Administer Yes Discard Discard Batch Fail_QC->Discard No ITLC_Principle Strip1 ITLC-SG Strip 1 Mobile Phase: Acetone/MEK Origin (Rf=0): 99mTc-IDA, 99mTcO2 Solvent Front (Rf=1): 99mTcO4- Calculation Calculate % Radiochemical Purity Strip1->Calculation Strip2 ITLC-SG Strip 2 Mobile Phase: Saline Origin (Rf=0): 99mTcO2 Solvent Front (Rf=1): 99mTc-IDA, 99mTcO4- Strip2->Calculation Analysis Radiochemical Purity Analysis Analysis->Strip1 Analysis->Strip2

References

Application Notes and Protocols for Protein Purification Using Iminodiacetic Acid (IDA) Functionalized Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins, particularly those engineered to contain a polyhistidine tag (His-tag). This method leverages the specific interaction between the imidazole (B134444) rings of the histidine residues and chelated transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), which are immobilized on a chromatography resin.

This document provides detailed application notes and protocols for protein purification using iminodiacetic acid (IDA) functionalized resin. IDA is a tridentate chelating agent, meaning it coordinates a metal ion at three sites. This leaves more coordination sites available for binding to the His-tag of the target protein compared to tetradentate chelators like nitrilotriacetic acid (NTA). Consequently, IDA resins often exhibit a higher protein binding capacity, which can be advantageous for large-scale purifications. However, the weaker coordination of the metal ion can also lead to a higher potential for metal ion leaching, which may be a consideration for certain downstream applications.[1][2][3]

Principle of IDA-IMAC

The purification process is based on the formation of a coordinate covalent bond between the electron-donating nitrogen atoms in the imidazole rings of the protein's His-tag and the immobilized metal ion chelated by the IDA ligand. The general workflow consists of four main stages: equilibration, binding, washing, and elution.

Data Presentation

Comparison of IDA and NTA Resins
FeatureIminodiacetic Acid (IDA) ResinNitrilotriacetic Acid (NTA) ResinReference(s)
Chelating Structure Tridentate (3 coordination sites)Tetradentate (4 coordination sites)[1][2]
Metal Ion Coordination Weaker, leaving more sites for histidine bindingStronger, leaving fewer sites for histidine binding[1][2]
Binding Capacity Generally higherGenerally lower[1][2]
Protein Purity May be lower due to some non-specific bindingGenerally higher with reduced non-specific binding[1][2]
Metal Ion Leaching Higher potentialSignificantly lower[1][2]
Elution Conditions Typically requires lower imidazole concentrationsGenerally requires higher imidazole concentrations[3]
Typical Performance of Ni-IDA Resin
ParameterValueReference(s)
Binding Capacity Up to 40 mg/mL of resin[4]
Purity Can achieve >95% in a single step with optimization[5]
Recovery/Yield Highly dependent on the specific protein and expression levels; can be optimized for high recovery[6]

Experimental Protocols

Protocol 1: Purification of His-tagged Proteins under Native Conditions

This protocol is suitable for soluble His-tagged proteins that are correctly folded.

Materials:

  • Ni-IDA Resin

  • Chromatography Column

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0

  • Clarified Cell Lysate containing the His-tagged protein

Procedure:

  • Resin Preparation and Charging (if using uncharged resin):

    • Wash the resin with 5-10 column volumes (CVs) of deionized water.

    • Charge the resin by incubating with 2 CVs of a 50 mM solution of NiSO₄.

    • Wash with 5-10 CVs of deionized water to remove excess metal ions.

  • Column Equilibration:

    • Pack the charged Ni-IDA resin into a chromatography column.

    • Equilibrate the column by washing with 5-10 CVs of Lysis Buffer.

  • Sample Loading:

    • Load the clarified cell lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer may need to be optimized to achieve the desired purity without eluting the target protein.

  • Elution:

    • Elute the bound His-tagged protein with 5-10 CVs of Elution Buffer.

    • Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE to assess purity and identify the fractions containing the purified protein.

Protocol 2: Purification of His-tagged Proteins under Denaturing Conditions

This protocol is suitable for His-tagged proteins that are expressed in inclusion bodies and are therefore insoluble.

Materials:

  • Ni-IDA Resin

  • Chromatography Column

  • Denaturing Lysis/Binding Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea (B33335) (or 6 M guanidine (B92328) hydrochloride), 10 mM imidazole, pH 8.0

  • Denaturing Wash Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea, 20-50 mM imidazole, pH 6.3

  • Denaturing Elution Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea, 250-500 mM imidazole, pH 4.5-5.9

  • Solubilized Inclusion Bodies

Procedure:

  • Resin Preparation and Charging: Follow the same procedure as in Protocol 1.

  • Column Equilibration:

    • Pack the charged Ni-IDA resin into a column.

    • Equilibrate the column with 5-10 CVs of Denaturing Lysis/Binding Buffer.

  • Sample Loading:

    • Load the solubilized and clarified inclusion body preparation onto the equilibrated column.

  • Washing:

    • Wash the column with 10-20 CVs of Denaturing Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound protein using the Denaturing Elution Buffer. A step or linear gradient of decreasing pH or increasing imidazole concentration can be used.

    • Collect fractions and monitor protein concentration.

  • Refolding:

    • The purified denatured protein will likely require a refolding step to regain its biological activity. This is typically achieved by gradual removal of the denaturant (e.g., through dialysis) in a suitable refolding buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE.

Protocol 3: Resin Regeneration

To maintain the performance of the Ni-IDA resin, it should be regenerated after several uses or when a decrease in binding capacity is observed.

Materials:

  • Stripping Buffer: 20 mM sodium phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.0

  • Wash Solution 1: 1.5 M NaCl

  • Wash Solution 2: 1 M NaOH (for stringent cleaning)

  • Metal Charging Solution: 50 mM NiSO₄

  • Deionized Water

  • 20% Ethanol (B145695) for storage

Procedure:

  • Stripping: Wash the column with 5 CVs of Stripping Buffer to remove the bound metal ions.

  • Washing:

    • Wash with 10 CVs of deionized water.

    • For more rigorous cleaning to remove precipitated proteins or hydrophobic contaminants, wash with 10 CVs of 1.5 M NaCl, followed by 10 CVs of deionized water. For even more stringent cleaning, a wash with 1 M NaOH for at least 2 hours can be performed, followed by extensive washing with deionized water until the pH is neutral.

  • Recharging: Incubate the resin with 2 CVs of Metal Charging Solution.

  • Final Wash: Wash the resin with 5-10 CVs of deionized water.

  • Storage: For long-term storage, equilibrate the resin with 20% ethanol and store at 4°C.

Visualizations

IMAC_Workflow start Start equilibration 1. Equilibration (Lysis/Binding Buffer) start->equilibration loading 2. Sample Loading (Clarified Lysate) equilibration->loading washing 3. Washing (Wash Buffer) loading->washing elution 4. Elution (Elution Buffer) washing->elution analysis 5. Analysis (SDS-PAGE) elution->analysis end End analysis->end

Caption: General workflow for protein purification using IMAC.

IDA_Chelation cluster_Resin IDA Resin cluster_IDA Iminodiacetic Acid (IDA) Resin Resin Matrix IDA N Resin->IDA Covalent Bond Metal Ni²⁺ IDA->Metal Coordination Bond COO1 COO- COO1->Metal Coordination Bond COO2 COO- COO2->Metal Coordination Bond HisTag His-Tag (Protein) Metal->HisTag Binding Interaction

Caption: Chelation of a metal ion by IDA and binding to a His-tag.

Native_vs_Denaturing start Protein Expression soluble Soluble Protein start->soluble insoluble Insoluble Protein (Inclusion Bodies) start->insoluble native_path Native Purification soluble->native_path denaturing_path Denaturing Purification insoluble->denaturing_path active_protein Biologically Active Protein native_path->active_protein refolding Refolding denaturing_path->refolding refolding->active_protein

Caption: Decision pathway for native vs. denaturing purification.

References

Application Notes and Protocols: Iminodiacetic Acid Buffer for Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of iminodiacetic acid (IDA) as a versatile buffer system in capillary zone electrophoresis (CZE). These methodologies are tailored for applications in peptide mapping, protein analysis, and the separation of metal ions, offering alternative selectivity and high-resolution separations.

Application 1: High-Resolution Peptide Mapping using IDA as a Background Electrolyte

Iminodiacetic acid serves as an effective isoelectric buffer for the separation of complex peptide mixtures, such as protein digests. Operating at a low pH (approximately 2.33 in a 50 mM solution), IDA provides a different selectivity window compared to more common low-pH buffers like phosphate (B84403).[1][2] Its low conductivity permits the application of high field strengths, leading to rapid and highly efficient separations.[1] The resolution can be further enhanced by the addition of organic solvents and denaturing agents, such as urea (B33335).[1][2]

Key Advantages:

  • High Resolution: Provides excellent separation of complex peptide mixtures.[1][2]

  • Reduced Analysis Time: The use of high voltages significantly shortens run times compared to standard phosphate buffers.[1][2]

  • Alternative Selectivity: Offers a different separation mechanism compared to other low-pH buffers.[1]

  • Compatibility: Can be used with various additives like organic solvents (e.g., trifluoroethanol) and denaturing agents (e.g., urea) to optimize separations.[1][2]

Quantitative Data Summary

The following table summarizes the comparative performance of an IDA-based Background Electrolyte (BGE) for the separation of a β-casein tryptic digest against a standard phosphate buffer.

Parameter50 mM Iminodiacetate, 8 M Urea, 0.5% HEC80 mM Phosphate, pH 2.0
pH ~2.332.0
Relative Transit Time ~0.5x1x
Peak Resolution ExcellentGood
Peak Efficiency HighStandard

Note: Data is synthesized from qualitative descriptions in the cited literature, as specific numerical values were not available in the initial search results.[1][2]

Experimental Protocol: CZE of a Protein Digest using an IDA-Urea Buffer

This protocol is adapted from the methodology for separating a β-casein digest.[1][2]

1. Materials and Reagents:

  • Iminodiacetic acid (IDA)[1][2]

  • Urea[1][2]

  • Hydroxyethylcellulose (HEC)[1][2]

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Peptide sample (e.g., β-casein tryptic digest)

2. Background Electrolyte (BGE) Preparation (50 mM IDA, 8 M Urea, 0.5% HEC): [1]

To prepare 100 mL of BGE:

  • Weigh 0.665 g of iminodiacetic acid and dissolve it in approximately 40 mL of deionized water.[1]

  • Weigh 48.05 g of urea and add it to the IDA solution.[1]

  • Weigh 0.5 g of hydroxyethylcellulose and slowly add it to the solution while stirring to prevent clumping.[1]

  • Continue stirring until all components are fully dissolved. Gentle heating can be applied to aid the dissolution of urea.[1]

  • Adjust the final volume to 100 mL with deionized water and mix thoroughly.[1]

  • Filter the BGE through a 0.22 µm syringe filter before use.[1]

3. Capillary Conditioning: [1]

  • New Capillary:

    • Rinse with 1 M NaOH for 20 minutes.[1]

    • Rinse with deionized water for 10 minutes.[1]

    • Rinse with the BGE for 15 minutes.[1]

  • Between Runs:

    • Rinse with 0.1 M NaOH for 2 minutes.[1]

    • Rinse with deionized water for 2 minutes.[1]

    • Rinse with the BGE for 5 minutes.[1]

4. Sample Preparation:

  • Reconstitute the peptide sample (e.g., a lyophilized protein digest) in deionized water or a buffer with a lower ionic strength than the BGE to a suitable concentration (e.g., 0.1-1 mg/mL).[1]

5. Electrophoretic Conditions: [1]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[1]

  • Separation Voltage: Apply a high voltage, for example, 25-30 kV (positive polarity at the injection side). The low conductivity of the IDA buffer allows for higher field strengths.[1]

  • Temperature: Maintain a constant capillary temperature (e.g., 25 °C).[1]

  • Detection: UV absorbance at 200 or 214 nm.[1]

CZE_Workflow cluster_prep Preparation cluster_analysis CZE Analysis cluster_output Output BGE_Prep Prepare BGE: 50 mM IDA 8 M Urea 0.5% HEC Cap_Cond Capillary Conditioning Injection Inject Sample BGE_Prep->Injection Sample_Prep Prepare Peptide Sample Cap_Cond->Injection Sample_Prep->Injection Separation Apply High Voltage (e.g., 25-30 kV) Injection->Separation Detection UV Detection (200/214 nm) Separation->Detection Output High-Resolution Electropherogram Detection->Output

CZE workflow for peptide analysis using an IDA buffer.

Application 2: Immobilized Metal Affinity Capillary Electrophoresis (IMACE) with IDA

In IMACE, the inner wall of the capillary is modified with a chelating agent, such as IDA, which is then complexed with a metal ion (e.g., Cu(II), Fe(III), Ga(III)).[1][3] This creates a stationary phase that can selectively interact with certain molecules. This technique is particularly powerful for the enrichment and separation of phosphopeptides and proteins with exposed histidine residues.[1][4]

Quantitative Data Summary

The following table illustrates the expected retention behavior of different biomolecules in an IMACE system using a Cu(II)-IDA modified capillary.

AnalyteExpected Interaction with Cu(II)-IDARelative Migration Time
Phosphopeptide Strong AffinityLong
Histidine-tagged Protein Strong AffinityLong
Non-phosphorylated Peptide Weak/No AffinityShort
Human Serum Albumin Moderate AffinityIntermediate
Human Serum γ-Globulin Weak/No AffinityShort

Note: This table provides a qualitative representation of expected outcomes based on the principles of IMACE.[3]

Experimental Protocols

1. Preparation of an IDA-Modified Capillary:

This protocol describes the covalent immobilization of IDA onto the inner surface of a fused-silica capillary.[1][3]

  • Materials: Fused-silica capillary, 3-(trimethoxysilyl)propyl methacrylate (B99206), toluene (B28343), methanol (B129727), N-(vinylbenzyl)iminodiacetic acid, AIBN (azobisisobutyronitrile).[1]

  • Procedure:

    • Silanization: Rinse the capillary with 1 M NaOH, water, and then methanol. Fill the capillary with a solution of 3-(trimethoxysilyl)propyl methacrylate in toluene and let it react.

    • Rinsing: Rinse the capillary thoroughly with toluene and then methanol to remove any unreacted silane (B1218182) reagent. Dry the capillary.[1]

    • Polymerization: Prepare a solution of the N-(vinylbenzyl)iminodiacetic acid monomer and a small amount of AIBN in a suitable solvent (e.g., methanol). Fill the silanized capillary with this solution, seal both ends, and heat it in an oven (e.g., at 60-70 °C) for several hours to initiate polymerization.[1]

    • Final Wash: After polymerization, rinse the capillary extensively with methanol and deionized water to remove the monomer, initiator, and any non-immobilized polymer. The capillary is now IDA-modified.[1]

2. Protocol for IMACE-CE:

  • Materials: IDA-modified capillary, metal salt solution (e.g., 50 mM CuSO₄), loading/running buffer, peptide/protein sample.[1]

  • Procedure:

    • Metal Ion Chelation: Flush the IDA-modified capillary with the metal salt solution (e.g., 50 mM CuSO₄) for about 10-15 minutes. This charges the capillary with the metal ions.[1]

    • Equilibration: Rinse the capillary with the loading/running buffer for at least 10 minutes to remove excess metal ions and to set the pH.[1]

    • Sample Injection: Inject the sample mixture using a low-pressure injection for a longer duration to allow for affinity capture on the capillary wall.[1]

    • Washing (Optional): After injection, a plug of washing buffer can be injected to remove non-specifically bound molecules.

    • Elution and Separation: Apply voltage to initiate the electrophoretic separation. Molecules with a stronger affinity for the immobilized metal ions will have longer migration times.

IMACE_Workflow cluster_capillary_prep Capillary Preparation cluster_imace_protocol IMACE Protocol cluster_output Output Silanization Silanization of Capillary Polymerization Polymerization with IDA Monomer Silanization->Polymerization Final_Wash Final Wash Polymerization->Final_Wash Metal_Chelation Metal Ion Chelation (e.g., Cu(II)) Final_Wash->Metal_Chelation Equilibration Equilibration with Running Buffer Metal_Chelation->Equilibration Sample_Injection Sample Injection (Affinity Capture) Equilibration->Sample_Injection Separation Elution and Separation (Voltage Application) Sample_Injection->Separation Output Selective Separation of Target Analytes Separation->Output

Workflow for IMACE using an IDA-modified capillary.

Application 3: Iminodiacetic Acid as a Cation Exchange Ligand for Metal Ion Analysis

Iminodiacetic acid's ability to chelate metal ions can be exploited for their separation and analysis by CZE.[5][6] By incorporating IDA into the background electrolyte, differential complexation with various metal ions can be achieved, leading to their separation based on the charge and size of the resulting complexes.

Quantitative Data Summary

The following table indicates the relative binding affinity and expected electrophoretic mobility of various metal ions in the presence of an IDA-containing BGE.

Metal IonRelative Affinity for IDAExpected Electrophoretic Mobility of IDA-Metal Complex
Cu(II) HighLow
Ni(II) ModerateIntermediate
Pb(II) ModerateIntermediate
Cd(II) LowHigh
Cr(VI) High (as complex anion)Varies with complex form

Note: The electrophoretic mobility will depend on the net charge of the IDA-metal complex at the specific pH of the BGE.[5][6]

Experimental Protocol: Separation of Metal Ions

1. Materials and Reagents:

  • Iminodiacetic acid (IDA)

  • Buffer components (e.g., MES, HEPES)

  • Standard solutions of metal salts

  • Deionized water

2. Background Electrolyte (BGE) Preparation:

  • Prepare a buffer at a suitable pH (e.g., pH 6.0) containing a specific concentration of IDA (e.g., 10-50 mM). The choice of pH is critical as it affects both the charge of IDA and the speciation of the metal ions.

3. Capillary Conditioning:

  • Follow a standard capillary conditioning protocol as described in Application 1.

4. Sample Preparation:

  • Dilute the metal ion standard mixture in deionized water or a buffer with a lower ionic strength than the BGE.

5. Electrophoretic Conditions:

  • Injection: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: Apply a voltage with the appropriate polarity depending on the charge of the expected IDA-metal complexes.

  • Detection: Indirect UV detection is often employed for the analysis of small ions.

Metal_Ion_Analysis cluster_input Input cluster_process CZE Process cluster_output Output BGE IDA-containing BGE Complexation In-capillary Complexation BGE->Complexation Sample Metal Ion Sample Sample->Complexation Separation Electrophoretic Separation of Complexes Complexation->Separation Output Separation based on Complex Stability and Mobility Separation->Output

Logical relationship for metal ion analysis with IDA.

References

Synthesis of N-phosphonomethyl Iminodiacetic Acid: A Detailed Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive overview of the synthesis of N-phosphonomethyl iminodiacetic acid (PMIDA), a key intermediate in the production of the widely used herbicide glyphosate. The protocol details the synthetic route starting from iminodiacetic acid hydrochloride, outlining the necessary reagents, reaction conditions, and purification methods. Additionally, this note explores the relevance of PMIDA and its derivatives to drug development professionals, touching upon its chelating properties and the broader context of phosphonates in medicinal chemistry.

Introduction

N-phosphonomethyl iminodiacetic acid (PMIDA) is a crucial precursor in the industrial synthesis of N-(phosphonomethyl)glycine, commonly known as glyphosate. The synthesis of PMIDA is a well-established process that involves the phosphonomethylation of iminodiacetic acid. This reaction, a variation of the Mannich reaction, utilizes phosphorous acid and formaldehyde (B43269) in the presence of a strong acid. Understanding the intricacies of this synthesis is vital for researchers in agrochemical development and for scientists in the pharmaceutical realm who may explore phosphonate-containing compounds for their therapeutic potential.

Chemical Reaction and Mechanism

The synthesis proceeds via the reaction of iminodiacetic acid with phosphorous acid and formaldehyde. The strong acid, typically hydrochloric acid, protonates the iminodiacetic acid and catalyzes the reaction. The proposed mechanism involves the formation of a hydroxymethylphosphonic acid intermediate from the reaction of phosphorous acid and formaldehyde. This is followed by the nucleophilic attack of the secondary amine of iminodiacetic acid on the hydroxymethylphosphonic acid, leading to the formation of PMIDA after dehydration.

Experimental Protocols

This section provides a detailed protocol for the synthesis of N-phosphonomethyl iminodiacetic acid from this compound.

Protocol 1: Synthesis of N-phosphonomethyl Iminodiacetic Acid

Materials:

  • This compound (IDA·HCl)

  • Phosphorous acid (H₃PO₃)

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound.

  • Reagent Addition: To the flask, add phosphorous acid and concentrated hydrochloric acid. Begin stirring the mixture to ensure homogeneity.

  • Heating: Heat the reaction mixture to a temperature between 110-120°C using a heating mantle.

  • Formaldehyde Addition: Once the desired temperature is reached, add the 37% aqueous formaldehyde solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring: After the complete addition of formaldehyde, continue to heat the mixture at 110-120°C for an additional 2-4 hours. The reaction progress can be monitored by techniques such as HPLC.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts. A subsequent wash with cold ethanol can aid in drying.

  • Drying: Dry the purified N-phosphonomethyl iminodiacetic acid in a vacuum oven at 60-70°C to a constant weight.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of N-phosphonomethyl iminodiacetic acid.

ParameterValueReference
Molar Ratio (IDA·HCl : H₃PO₃ : CH₂O) 1 : 1.1-1.2 : 1.1-1.5[1]
Reaction Temperature 110 - 120 °C
Reaction Time 4 - 6 hours
Typical Yield 85 - 95%[1]
Melting Point 215 °C (decomposes)
Purity (by HPLC) >95%[2]

Characterization Data

The synthesized N-phosphonomethyl iminodiacetic acid can be characterized by various spectroscopic methods.

TechniqueKey Features
¹H NMR (D₂O) Signals corresponding to the methylene (B1212753) protons adjacent to the carboxylic acid groups and the methylene protons of the phosphonomethyl group.
¹³C NMR (D₂O) Resonances for the carboxylic acid carbons, the methylene carbons of the diacetic acid moiety, and the methylene carbon of the phosphonomethyl group.
³¹P NMR (D₂O) A characteristic signal for the phosphonate (B1237965) group.
FT-IR (KBr) Broad O-H stretching vibrations from the carboxylic acid and phosphonic acid groups, C=O stretching of the carboxylic acids, and P=O stretching of the phosphonic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of N-phosphonomethyl iminodiacetic acid.

experimental_workflow start Start reagents Combine Iminodiacetic Acid HCl, Phosphorous Acid, and HCl start->reagents heating Heat to 110-120°C reagents->heating formaldehyde Add Formaldehyde Dropwise heating->formaldehyde reaction Maintain Temperature for 2-4 hours formaldehyde->reaction cooling Cool to Room Temperature and then in Ice Bath reaction->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Water and Ethanol filtration->washing drying Dry in Vacuum Oven washing->drying product N-phosphonomethyl iminodiacetic acid drying->product

Caption: Experimental workflow for PMIDA synthesis.

Chemical Reaction Pathway

The diagram below shows the chemical transformation from iminodiacetic acid to N-phosphonomethyl iminodiacetic acid.

reaction_pathway reactant1 Iminodiacetic Acid HN(CH₂COOH)₂ product N-phosphonomethyl iminodiacetic acid (HOOCCH₂)₂NCH₂PO(OH)₂ reactant1->product + reactant2 Phosphorous Acid H₃PO₃ reactant2->product + reactant3 Formaldehyde CH₂O reactant3:s->product:n + catalyst {HCl (catalyst)} catalyst->product

Caption: Synthesis of PMIDA from iminodiacetic acid.

Biological Relevance: Inhibition of the Shikimate Pathway by Glyphosate

N-phosphonomethyl iminodiacetic acid is the direct precursor to glyphosate, a potent inhibitor of the shikimate pathway in plants and microorganisms.[3][4] This pathway is essential for the biosynthesis of aromatic amino acids.[5][6][7] The following diagram illustrates the site of inhibition.

shikimate_pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP Shikimate Shikimate DAHP->Shikimate ... S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP + PEP (EPSP Synthase) Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA ... Glyphosate Glyphosate Glyphosate->S3P Inhibits EPSP Synthase

Caption: Glyphosate inhibits the shikimate pathway.

Applications in Drug Development

While the primary application of N-phosphonomethyl iminodiacetic acid is in the synthesis of glyphosate, its structural features and those of related phosphonates are of interest to drug development professionals for several reasons:

  • Chelating Properties: PMIDA possesses strong metal-chelating properties due to the presence of both carboxylate and phosphonate groups.[8][9] This characteristic is relevant in the design of agents to control metal ion concentrations in biological systems or as a component of drug delivery systems.

  • Phosphonate as a Phosphate (B84403) Mimic: The phosphonate group is a non-hydrolyzable mimic of the phosphate group. This property is widely exploited in medicinal chemistry to design enzyme inhibitors, as many biological processes involve phosphate esters as substrates or intermediates.

  • Prodrug Strategies: The phosphonate group can be modified to create prodrugs with improved pharmacokinetic properties. This is a common strategy for delivering phosphonate-containing drugs, such as antivirals, across cell membranes.

  • Structural Scaffold: The aminophosphonate scaffold is present in a variety of biologically active molecules. Exploring derivatives of PMIDA could lead to the discovery of novel therapeutic agents.

Conclusion

The synthesis of N-phosphonomethyl iminodiacetic acid from this compound is a robust and high-yielding process. The detailed protocol and characterization data provided herein serve as a valuable resource for researchers in the fields of chemical synthesis and agrochemistry. Furthermore, the discussion of its properties and the broader context of phosphonates in medicine highlights potential avenues for exploration by drug development professionals, particularly in the areas of chelation therapy and enzyme inhibition.

References

Application Notes and Protocols for Technetium-99m Labeling of Iminodiacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of iminodiacetic acid (IDA) derivatives with Technetium-99m (Tc-99m). The focus is on commercially available kits for Mebrofenin and Disofenin, which are widely used for hepatobiliary scintigraphy.

Introduction

Technetium-99m labeled iminodiacetic acid derivatives are radiopharmaceuticals used for functional imaging of the hepatobiliary system.[1] These agents, after intravenous administration, are taken up by hepatocytes and excreted into the biliary system, providing valuable diagnostic information on liver function, gallbladder contractility, and bile duct patency.[2][3] The choice of the specific IDA derivative can influence the imaging results, particularly in patients with impaired liver function.[4] Mebrofenin generally exhibits higher hepatic extraction and lower renal excretion compared to Disofenin, making it a preferred agent in many clinical scenarios.[4][5][6]

Quantitative Data Presentation

The selection of a suitable Tc-99m IDA derivative is often guided by its pharmacokinetic properties. The following tables summarize key quantitative data for Mebrofenin and Disofenin.

Table 1: Comparative Pharmacokinetics of Tc-99m Mebrofenin and Disofenin [4]

ParameterTc-99m MebrofeninTc-99m Disofenin
Hepatic Extraction Efficiency ~98%~89%
Urinary Excretion (2 hours) ~1%~9%
Time to Peak Liver Uptake ~11 minutes~10 minutes
Gallbladder Visualization Time 10-15 minutes20-40 minutes
Small Bowel Visualization Time 30-60 minutesBy 60 minutes

Table 2: Radiochemical Purity and Stability

ParameterSpecification
Radiochemical Purity (RCP) Acceptance Limit ≥ 95% (Typically >90% is acceptable for most preparations)
In-vitro Stability (Post-reconstitution) At least 6 hours

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and quality control of Tc-99m labeled IDA derivatives using commercially available kits.

Protocol for Radiolabeling of Iminodiacetic Acid Derivatives

This protocol describes the aseptic reconstitution of a sterile, non-pyrogenic, lyophilized kit of an iminodiacetic acid derivative (e.g., Mebrofenin or Disofenin) with sterile, non-pyrogenic sodium pertechnetate (B1241340) (Na[⁹⁹ᵐTc]O₄).

Materials:

  • Lyophilized iminodiacetic acid derivative kit vial (e.g., Choletec® for Mebrofenin, Hepatolite® for Disofenin)

  • Sterile, non-pyrogenic Sodium Pertechnetate (Na[⁹⁹ᵐTc]O₄) injection from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Sterile syringes (1 mL, 5 mL, 10 mL) and needles

  • Lead-shielded vial container

  • Alcohol swabs

  • Radiant-resistant gloves

Procedure:

  • Visually inspect the kit vial for any damage or discoloration.

  • Place the kit vial in a lead-shielded container.

  • Using an alcohol swab, disinfect the rubber septum of the kit vial.

  • Aseptically draw the required volume and activity of Na[⁹⁹ᵐTc]O₄ into a sterile syringe. The volume should be in accordance with the manufacturer's instructions (typically 1-5 mL).

  • Carefully inject the Na[⁹⁹ᵐTc]O₄ into the kit vial. To avoid pressurizing the vial, it is recommended to first inject a small volume of air equivalent to the volume of pertechnetate to be added and then withdraw the same volume of nitrogen gas from the vial before injecting the radioactive solution.

  • Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Avoid vigorous shaking to prevent denaturation of the components.

  • Allow the vial to stand at room temperature for the recommended incubation period (typically 15-20 minutes) to ensure complete complexation.

  • Visually inspect the final preparation for any particulate matter or discoloration before proceeding to quality control. The solution should be clear and colorless.

  • Record the time of preparation and the total activity. The labeled product should be used within the time frame specified by the manufacturer (e.g., 6 hours).[5]

Protocol for Quality Control: Radiochemical Purity Determination by Thin-Layer Chromatography (TLC)

This protocol outlines the determination of radiochemical purity (RCP) of Tc-99m labeled IDA derivatives using a two-strip thin-layer chromatography method. This method separates the desired Tc-99m IDA complex from potential radiochemical impurities, namely free pertechnetate (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂).

Materials:

  • Instant Thin-Layer Chromatography-Silica Gel (ITLC-SG) strips

  • Thin-Layer Chromatography-Silica Coated (TLC-SA) strips or equivalent

  • Developing solvents:

  • Chromatography developing tanks

  • Scissors

  • Forceps

  • A system for measuring radioactivity (e.g., gamma counter, radiochromatogram scanner)

Procedure:

  • Preparation: Prepare two developing tanks, one with acetone (or MEK) and the other with 20% saline solution, ensuring the solvent level is below the origin line of the chromatography strips.

  • Spotting: Using a sterile syringe and needle, carefully spot a small drop (approximately 1-2 µL) of the prepared Tc-99m IDA complex onto the origin line of two chromatography strips (one ITLC-SG and one TLC-SA).

  • Development:

    • Place the ITLC-SG strip into the developing tank containing acetone (or MEK).

    • Place the TLC-SA strip into the developing tank containing 20% saline.

    • Allow the solvent front to migrate to the top of the strips.

  • Drying and Cutting:

    • Remove the strips from the tanks and allow them to dry completely.

    • Cut each strip in half at the center.

  • Counting:

    • Separately count the radioactivity of the top and bottom halves of each strip using a gamma counter.

  • Calculation of Radiochemical Purity (RCP):

    • Strip 1 (ITLC-SG in Acetone/MEK):

      • Free pertechnetate (⁹⁹ᵐTcO₄⁻) migrates with the solvent front (top half).

      • Tc-99m IDA complex and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂) remain at the origin (bottom half).

      • % Free Pertechnetate = (Counts in Top Half / (Counts in Top Half + Counts in Bottom Half)) x 100

    • Strip 2 (TLC-SA in 20% Saline):

      • Hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂) remains at the origin (bottom half).

      • Tc-99m IDA complex and free pertechnetate (⁹⁹ᵐTcO₄⁻) migrate with the solvent front (top half).

      • % Hydrolyzed-Reduced Tc = (Counts in Bottom Half / (Counts in Top Half + Counts in Bottom Half)) x 100

    • % Radiochemical Purity (RCP) = 100% - (% Free Pertechnetate + % Hydrolyzed-Reduced Tc)

The calculated RCP should be greater than or equal to the acceptance limit (typically 95%) before administration to a patient.

Visualizations

The following diagrams illustrate the experimental workflow and the biological pathway of Tc-99m labeled IDA derivatives.

G cluster_prep Radiolabeling Protocol cluster_qc Quality Control Protocol start Start: Obtain IDA Kit and ⁹⁹ᵐTcO₄⁻ inspect_kit Inspect Kit Vial start->inspect_kit disinfect Disinfect Vial Septum inspect_kit->disinfect draw_tc Draw Na[⁹⁹ᵐTc]O₄⁻ disinfect->draw_tc inject_tc Inject Na[⁹⁹ᵐTc]O₄⁻ into Kit Vial draw_tc->inject_tc dissolve Gently Swirl to Dissolve inject_tc->dissolve incubate Incubate at Room Temperature dissolve->incubate inspect_final Visually Inspect Final Product incubate->inspect_final end_prep Labeled Tc-99m IDA inspect_final->end_prep start_qc Start: Labeled Tc-99m IDA end_prep->start_qc spot_strips Spot on TLC Strips (ITLC-SG & TLC-SA) start_qc->spot_strips develop Develop in Solvents (Acetone & Saline) spot_strips->develop dry_cut Dry and Cut Strips develop->dry_cut count Count Radioactivity of Halves dry_cut->count calculate Calculate % Impurities and RCP count->calculate decision RCP ≥ 95%? calculate->decision pass Pass: Ready for Administration decision->pass Yes fail Fail: Discard decision->fail No

Experimental Workflow for Radiolabeling and Quality Control.

G cluster_body In Vivo Pathway of Tc-99m IDA Derivatives injection Intravenous Injection of Tc-99m IDA bloodstream Circulation in Bloodstream injection->bloodstream liver Hepatocyte Uptake (Carrier-mediated transport) bloodstream->liver kidneys Minor Renal Clearance bloodstream->kidneys gallbladder Secretion into Bile Canaliculi and storage in Gallbladder liver->gallbladder intestine Excretion into Small Intestine gallbladder->intestine feces Elimination via Feces intestine->feces urine Excretion in Urine kidneys->urine

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting IMAC with Iminodiacetic Acid (IDA) Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Immobilized Metal Affinity Chromatography (IMAC) experiments using iminodiacetic acid (IDA) resins.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of using IDA resins compared to other chelating resins like NTA?

A1: IDA (iminodiacetic acid) is a tridentate chelating agent, meaning it forms three coordination bonds with a metal ion.[1] This leaves more sites on the metal ion available for protein binding, which can lead to a higher protein binding capacity.[2][3] However, this weaker coordination can also result in higher metal ion leaching from the resin compared to tetradentate chelators like NTA (nitrilotriacetic acid).[4][5]

Advantages of IDA Resins:

  • Higher Binding Capacity: Due to having more available sites for protein interaction, IDA resins can sometimes offer a higher binding capacity for His-tagged proteins.[2][3]

  • Cost-Effective: IDA resins are often a more economical choice for protein purification.

Disadvantages of IDA Resins:

  • Higher Metal Ion Leaching: The weaker chelation can lead to metal ions stripping from the resin, which can potentially affect downstream applications.[4][5]

  • Lower Purity in Some Cases: The interaction with the target protein might be less specific, sometimes leading to co-purification of contaminants.

Q2: How do I choose the right metal ion for my IDA resin?

A2: The choice of metal ion significantly impacts the purity and yield of your purified protein. The most commonly used metal ions are Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺).

  • Nickel (Ni²⁺): Offers a high affinity for His-tags, generally resulting in high protein yields.[4]

  • Cobalt (Co²⁺): Provides higher specificity, which can lead to purer protein fractions, though sometimes with a lower yield compared to nickel.[4]

  • Copper (Cu²⁺) and Zinc (Zn²⁺): These are also used and can be advantageous for specific proteins where Ni²⁺ or Co²⁺ are not optimal.

The ideal metal ion can be protein-dependent, and empirical testing may be necessary to determine the best option for your specific target protein.

Q3: Can I reuse my IDA resin? If so, how many times?

A3: Yes, IDA resins can typically be reused multiple times. However, with each use, there may be a gradual decrease in binding capacity. It is recommended to regenerate the resin after each use to maintain optimal performance. The exact number of reuse cycles will depend on the nature of the sample and the cleaning and regeneration procedures followed.

Troubleshooting Guides

This section provides solutions to common problems encountered during IMAC with IDA resins.

Problem 1: Low or No Yield of Target Protein

Possible Causes and Solutions in a question-and-answer format:

  • Is the His-tag accessible?

    • Problem: The polyhistidine tag on your protein might be buried within the folded protein structure, preventing it from binding to the IDA resin.[6]

    • Solution: Perform the purification under denaturing conditions using agents like 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (Gu-HCl). This will unfold the protein and expose the His-tag.[7] Subsequently, the protein can be refolded on the column.

  • Are your buffer conditions optimal for binding?

    • Problem: The pH and composition of your binding buffer can significantly affect protein binding.

    • Solution:

      • pH: Ensure the pH of your binding buffer is between 7.0 and 8.0. A pH below this range can lead to the protonation of histidine residues, weakening their interaction with the metal ions.[2]

      • Imidazole (B134444): Avoid high concentrations of imidazole in your binding buffer. While a low concentration (10-20 mM) can help reduce non-specific binding, too much can prevent your target protein from binding.[8]

      • Chelating and Reducing Agents: Avoid strong chelating agents like EDTA and reducing agents like DTT in your buffers, as they can strip the metal ions from the resin.[6]

  • Is the protein degraded?

    • Problem: Proteases in the cell lysate can degrade your target protein, leading to a loss of the His-tag.

    • Solution: Add protease inhibitors to your lysis buffer and keep the sample at low temperatures (4°C) throughout the purification process.[9]

Problem 2: High Levels of Contaminating Proteins (Non-Specific Binding)

Possible Causes and Solutions in a question-and-answer format:

  • Are your wash steps stringent enough?

    • Problem: Insufficient or gentle washing may not effectively remove non-specifically bound proteins.

    • Solution:

      • Increase Imidazole Concentration: Gradually increase the imidazole concentration in your wash buffer (e.g., in 10 mM increments) to find the optimal concentration that removes contaminants without eluting your target protein.[10]

      • Increase Salt Concentration: Increasing the NaCl concentration (up to 1 M) in the wash buffer can help disrupt non-specific ionic interactions.[10]

      • Additives: Include non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) or glycerol (B35011) (5-10%) in your wash buffer to minimize hydrophobic interactions.[11]

  • Is there an excess of resin?

    • Problem: Using too much resin for the amount of target protein can lead to increased binding of contaminating proteins.

    • Solution: Reduce the amount of IDA resin used to better match the expected yield of your His-tagged protein.[8]

Problem 3: Protein Elutes with Metal Ions (Metal Leaching)

Possible Causes and Solutions in a question-and-answer format:

  • Are harsh chemicals present in your buffers?

    • Problem: Strong chelating agents or high concentrations of reducing agents can strip the metal ions from the IDA resin.

    • Solution: Avoid using EDTA and limit the concentration of agents like DTT. If a reducing agent is necessary, consider using β-mercaptoethanol at a low concentration (e.g., up to 20 mM).[8]

  • Has the resin been properly charged and equilibrated?

    • Problem: Incomplete charging or improper equilibration can lead to loosely bound metal ions that co-elute with your protein.

    • Solution: Ensure the resin is fully charged with the desired metal ion and thoroughly equilibrated with the binding buffer before applying your sample.

Data Presentation

Table 1: Typical Binding Capacities of Ni²⁺-IDA Resins

ProteinBinding Capacity (mg/mL of resin)
6xHis-tagged GFP (27 kDa)≥ 40
JNK1Varies significantly depending on expression
Interleukin-1βLower compared to robust proteins like GFP

Note: Binding capacity is highly dependent on the specific protein, its expression level, and the experimental conditions.[2][4]

Table 2: Common Additives to Reduce Non-Specific Binding

AdditiveRecommended ConcentrationPurpose
Imidazole10-40 mM in wash bufferCompetes with non-specific binders
NaCl300 mM - 1 MReduces ionic interactions
Non-ionic Detergents (e.g., Tween 20, Triton X-100)0.05% - 2% (v/v)Reduces hydrophobic interactions[12]
Glycerol5% - 20% (v/v)Reduces hydrophobic interactions and can stabilize proteins[12]
β-mercaptoethanol5 mM - 15 mMReduces disulfide bonds, but high concentrations can reduce metal ions[12]

Experimental Protocols

Protocol 1: IDA Resin Regeneration

This protocol describes the process of stripping, cleaning, and recharging the IDA resin for reuse.

Materials:

  • Stripping Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 8.0

  • Wash Buffer: Deionized Water

  • Recharging Solution: 0.1 M NiSO₄ (or other desired metal salt)

  • Equilibration Buffer: Your standard binding buffer

Methodology:

  • Stripping: Wash the column with 5 column volumes (CV) of Stripping Buffer to remove the bound metal ions. The resin will typically change color (e.g., from blue to white for Ni²⁺).

  • Washing: Wash the column with 10 CV of deionized water to remove the EDTA.

  • Recharging: Slowly pass 2-5 CV of the Recharging Solution over the column.

  • Final Wash: Wash the column with 5 CV of deionized water to remove excess metal ions.

  • Equilibration: Equilibrate the column with 5-10 CV of your binding buffer before the next use.

Protocol 2: On-Column Protein Refolding

This protocol is for refolding a denatured His-tagged protein while it is bound to the IDA resin.

Materials:

  • Denaturing Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole, 6 M Guanidine-HCl, pH 8.0

  • Refolding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM Imidazole, pH 8.0

  • Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 250-500 mM Imidazole, pH 8.0

Methodology:

  • Binding: Load the denatured protein sample onto the IDA column equilibrated with Denaturing Binding Buffer.

  • Wash: Wash the column with 10 CV of Denaturing Binding Buffer.

  • Refolding Gradient: Create a linear gradient from 100% Denaturing Binding Buffer to 100% Refolding Buffer over 20-30 CV at a low flow rate (e.g., 0.2-0.5 mL/min). This gradual removal of the denaturant allows the protein to refold.

  • Final Wash: Wash the column with 5 CV of Refolding Buffer.

  • Elution: Elute the refolded protein with Elution Buffer.

Mandatory Visualization

IMAC_Workflow General IMAC Workflow with IDA Resin prep Sample Preparation (Lysis, Clarification) equil Column Equilibration (Binding Buffer) load Sample Loading equil->load wash Wash Step (Wash Buffer with low Imidazole) load->wash elute Elution (Elution Buffer with high Imidazole) wash->elute analyze Analysis (SDS-PAGE, etc.) elute->analyze regen Resin Regeneration analyze->regen Optional

Caption: A simplified workflow for a typical IMAC experiment using IDA resin.

Caption: A decision tree to guide troubleshooting common IMAC issues.

Chemical_Interaction Chemical Interactions in Ni-IDA IMAC resin IDA Resin Matrix Iminodiacetic Acid ni Ni²⁺ Ion resin:ida->ni Chelation (3 sites) his His-Tag on Protein Histidine Residues ni->his:his Coordination Bond imidazole Imidazole (Elution) imidazole->ni Competitive Binding

Caption: A diagram illustrating the key chemical interactions in Ni-IDA IMAC.

References

Technical Support Center: Optimizing Peptide Separation with Iminodiacetic Acid Buffer in CE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide separation using iminodiacetic acid (IDA) buffer in capillary electrophoresis (CE). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the separation of peptides using an IDA-based background electrolyte (BGE).

IssuePossible CausesSuggested Solutions
Poor Resolution or Broad Peaks 1. Suboptimal BGE Composition: Incorrect concentrations of IDA, urea (B33335), or HEC. 2. Peptide Aggregation: Hydrophobic peptides may aggregate in the aqueous buffer. 3. Inappropriate Voltage: Voltage may be too high or too low for the specific separation. 4. Sample Overload: Injecting too much sample can lead to peak broadening.1. Optimize BGE: Systematically vary the concentration of urea (e.g., 6-8 M) and HEC (e.g., 0.5%) to improve peptide solubility and reduce interactions with the capillary wall.[1] 2. Increase Urea Concentration: Urea is a powerful solubilizing agent for peptides; increasing its concentration can disrupt aggregation.[1] 3. Adjust Voltage: Optimize the separation voltage (typically 25-30 kV) to balance analysis time and resolution. The low conductivity of IDA buffer allows for higher field strengths.[2] 4. Reduce Sample Concentration: Prepare a more dilute sample (e.g., 0.1-1 mg/mL) or decrease the injection time/pressure.[2]
Peak Tailing 1. Peptide-Wall Interaction: Peptides may adsorb to the negatively charged bare fused-silica capillary wall. 2. Mismatched Buffer pH and Peptide pI: If the buffer pH is close to the peptide's isoelectric point (pI), it can lead to reduced solubility and increased wall interaction.1. Add HEC to BGE: Hydroxyethylcellulose (HEC) acts as a dynamic coating to suppress peptide-wall interactions.[1] 2. Ensure Low pH of IDA Buffer: A 50 mM IDA buffer will have a pH of approximately 2.33, which is significantly lower than the pI of most peptides, ensuring they are positively charged and minimizing interactions with the similarly charged capillary wall at this pH.[1]
Inconsistent Migration Times 1. Fluctuations in Capillary Temperature: Temperature changes affect buffer viscosity and electrophoretic mobility. 2. Inconsistent Capillary Conditioning: Improper rinsing between runs can alter the capillary surface. 3. BGE Depletion or Contamination: Over time, the BGE in the vials can change in composition.1. Use a CE System with Temperature Control: Maintain a constant capillary temperature (e.g., 25 °C).[2] 2. Standardize Conditioning Protocol: Implement a consistent rinsing procedure between runs (e.g., rinse with 0.1 M NaOH, deionized water, and then BGE).[2] 3. Replace BGE Vials Frequently: Use fresh BGE for each set of runs to ensure consistent performance.
No Peaks or Very Small Peaks 1. Low Sample Concentration: The amount of peptide in the sample may be below the detection limit. 2. Injection Failure: Issues with the CE instrument's injection system. 3. Peptide Precipitation in Sample Vial: The peptide may not be fully soluble in the sample solvent.1. Increase Sample Concentration: If possible, concentrate the peptide sample. 2. Check Instrument Settings: Verify the injection parameters (pressure, time) and ensure the capillary is not clogged. 3. Optimize Sample Solvent: Reconstitute the peptide in deionized water or a buffer with a lower ionic strength than the BGE to ensure solubility and facilitate field-amplified sample stacking.[2]

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Optimization Steps Poor Resolution Poor Resolution Check BGE Check BGE (Age, Composition) Poor Resolution->Check BGE Peak Tailing Peak Tailing Verify Capillary Conditioning Verify Capillary Conditioning Peak Tailing->Verify Capillary Conditioning Inconsistent Migration Inconsistent Migration Review CE Parameters Review CE Parameters (Voltage, Temp, Injection) Inconsistent Migration->Review CE Parameters Optimize Urea/HEC Optimize Urea/HEC Concentration Check BGE->Optimize Urea/HEC Adjust Voltage Adjust Separation Voltage Review CE Parameters->Adjust Voltage Modify Injection Modify Injection Parameters Review CE Parameters->Modify Injection Resolution Improved? Resolution Improved? Optimize Urea/HEC->Resolution Improved? Adjust Voltage->Resolution Improved? Modify Injection->Resolution Improved? End End Resolution Improved?->End Yes Consult further documentation Consult further documentation Resolution Improved?->Consult further documentation No

Caption: A logical workflow for troubleshooting common peptide separation issues in CE.

Frequently Asked Questions (FAQs)

Q1: Why should I use iminodiacetic acid (IDA) buffer for peptide separation instead of a more common buffer like phosphate (B84403)?

A1: Iminodiacetic acid buffer offers several advantages for peptide separation in CE. It operates at a low pH (around 2.33 for a 50 mM solution), providing a different selectivity window compared to standard low-pH buffers like phosphate.[1][2] Its low conductivity allows for the use of high field strengths, which leads to faster analysis times and higher separation efficiencies.[2] This makes it particularly effective for generating high-resolution peptide maps of complex protein digests.[1]

Q2: What is the optimal concentration of IDA for peptide separation?

A2: A concentration of 50 mM IDA is commonly cited as effective for generating peptide maps with excellent resolution.[1] This concentration provides good buffering capacity at the low operating pH while maintaining low conductivity.

Q3: What is the role of urea and hydroxyethylcellulose (HEC) in the IDA buffer?

A3: Urea and HEC are important additives that enhance peptide separation.

  • Urea (typically 6-8 M): Acts as a denaturing and solubilizing agent. It helps to prevent peptide aggregation, especially for hydrophobic peptides, ensuring they remain in solution and migrate as individual species.[1]

  • Hydroxyethylcellulose (HEC) (typically 0.5%): Is a polymer that dynamically coats the inner surface of the fused-silica capillary. This coating suppresses the electrostatic interactions between positively charged peptides and the negatively charged capillary wall, which helps to reduce peak tailing and improve peak shape.[1]

Q4: Can I use organic solvents with the IDA buffer?

A4: Yes, IDA is compatible with most hydro-organic solvents, such as trifluoroethanol (TFE), up to at least 40% v/v.[1] The addition of organic solvents can be used to modulate peptide mobility and further optimize selectivity.[1]

Q5: My peptides are not separating well. What is the first thing I should check?

A5: The first thing to check is your background electrolyte (BGE). Ensure that it has been prepared correctly, with the appropriate concentrations of IDA, urea, and HEC. Also, make sure it has been filtered through a 0.22 µm filter before use.[2] Old or improperly prepared BGE is a common cause of poor separation performance. Following that, verify your capillary conditioning protocol is being performed consistently between runs.[2]

Q6: How does IDA buffer compare to a standard phosphate buffer in terms of performance?

A6: IDA buffer generally offers improved performance for peptide mapping compared to standard phosphate buffers.

Parameter50 mM Iminodiacetate, 8 M Urea, 0.5% HEC80 mM Phosphate, pH 2.0
Resolution Excellent for complex digestsGood
Analysis Time Significantly shorter (approx. half)Longer
Operating pH ~2.332.0
Selectivity Alternative to phosphateStandard

Data is based on the separation of β-casein tryptic digests as described in the literature.[1]

Experimental Protocols

Protocol 1: Preparation of Background Electrolyte (BGE)

Objective: To prepare 100 mL of 50 mM IDA BGE containing 8 M Urea and 0.5% HEC.

Materials:

  • Iminodiacetic acid (IDA)

  • Urea

  • Hydroxyethylcellulose (HEC)

  • Deionized water

  • 0.22 µm syringe filter

Procedure:

  • Weigh 0.665 g of iminodiacetic acid and dissolve it in approximately 40 mL of deionized water.

  • Weigh 48.05 g of urea and add it to the IDA solution.

  • Weigh 0.5 g of hydroxyethylcellulose and add it slowly to the solution while stirring to prevent clumping.

  • Continue stirring until all components are fully dissolved. Gentle heating can be applied to aid the dissolution of urea.

  • Adjust the final volume to 100 mL with deionized water and mix thoroughly.

  • Filter the BGE through a 0.22 µm syringe filter before use.[2]

Protocol 2: Capillary Conditioning and CE Separation

Objective: To perform a typical peptide separation using the prepared IDA BGE.

Materials:

  • Prepared IDA BGE

  • 1 M NaOH

  • 0.1 M NaOH

  • Deionized water

  • Peptide sample (reconstituted in deionized water or low ionic strength buffer)

  • Fused-silica capillary

Procedure:

1. New Capillary Conditioning:

  • Rinse with 1 M NaOH for 20 minutes.
  • Rinse with deionized water for 10 minutes.
  • Rinse with the BGE for 15 minutes.[2]

2. Conditioning Between Runs:

  • Rinse with 0.1 M NaOH for 2 minutes.
  • Rinse with deionized water for 2 minutes.
  • Rinse with the BGE for 5 minutes.[2]

3. Sample Preparation:

  • Reconstitute the peptide sample to a suitable concentration (e.g., 0.1-1 mg/mL) in deionized water or a buffer with lower ionic strength than the BGE.[2]

4. Electrophoretic Conditions:

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Separation Voltage: 25-30 kV (positive polarity at the injection side).
  • Temperature: 25 °C.
  • Detection: UV absorbance at 200 or 214 nm.[2]

Workflow for Peptide Separation using CZE with IDA Buffer

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare BGE (50mM IDA, 8M Urea, 0.5% HEC) B Condition Capillary A->B D Inject Sample (e.g., 50 mbar, 5s) B->D C Prepare Peptide Sample (0.1-1 mg/mL) C->D E Apply Voltage (25-30 kV) D->E F Detect Peptides (UV at 200/214 nm) E->F G Analyze Electropherogram F->G

Caption: A standard workflow for peptide separation using an IDA-based BGE in CZE.

References

Technical Support Center: Iminodiacetic Acid Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iminodiacetic acid hydrochloride solutions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and storage of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of an this compound solution?

A1: The stability of this compound solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many amine and carboxylic acid-containing compounds, this compound is susceptible to degradation under harsh environmental conditions.

Q2: What are the optimal storage conditions for an this compound stock solution?

A2: To ensure maximum stability, stock solutions should be stored in a cool, dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable.[2][3] It is also recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]

Q3: My this compound solution has turned yellow. What could be the cause?

A3: A color change, such as turning yellow, can be an indicator of chemical degradation. This could be due to oxidation or other degradation pathways initiated by exposure to light, elevated temperatures, or incompatible container materials. If you observe a color change, it is recommended to prepare a fresh solution.

Q4: Can I sterilize my this compound solution by autoclaving?

A4: Autoclaving involves high temperatures and is generally not recommended for solutions of thermally sensitive compounds without specific stability data to support it. Heat can accelerate hydrolysis and other degradation reactions. If sterilization is required, sterile filtration using a 0.22 µm filter is a safer alternative.

Troubleshooting Guides

Issue 1: Solution Instability or Degradation

Symptoms:

  • Noticeable change in solution color or clarity.

  • Precipitate formation.

  • Inconsistent or unexpected experimental results.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH The stability of compounds with amine and carboxylic acid groups is often pH-dependent.[4][5][6] Ensure the pH of your solution is within a stable range. For hydrochloride salts, a slightly acidic pH may enhance stability.[2]
Exposure to Light Photodegradation can occur with prolonged exposure to light.[7] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
High Temperature Elevated temperatures accelerate the rate of chemical degradation. Store solutions at recommended cool temperatures and avoid leaving them at room temperature for extended periods.
Oxidation The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.[6][8] Prepare solutions with de-gassed solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.
Repeated Freeze-Thaw Cycles This can lead to the degradation of the compound.[2] Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
Issue 2: Poor Solubility or Precipitation

Symptoms:

  • Difficulty dissolving the solid this compound.

  • Precipitate forms in the solution upon storage or after mixing with other reagents.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent While this compound is soluble in water, its solubility may be limited. Ensure you are using a suitable solvent and not exceeding the solubility limit.
pH-Dependent Solubility The solubility of amino acids and their salts can be highly dependent on the pH of the solution. Adjusting the pH may improve solubility.
Low Temperature Solubility often decreases at lower temperatures. If you encounter issues while preparing a solution at low temperatures, gentle warming or sonication may aid dissolution.[2] However, be mindful of potential thermal degradation.
Interaction with Other Components When mixing with other solutions, precipitation may occur due to chemical reactions or changes in the solution's properties (e.g., pH, ionic strength). Ensure compatibility with all components of your experimental system.

Experimental Protocols

For researchers needing to perform stability studies, a forced degradation study is a common approach to identify potential degradation products and pathways.[9]

Forced Degradation Protocol

This protocol outlines the typical stress conditions used in forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Stress Condition Typical Reagents and Conditions Notes
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[7][9]The reaction is typically monitored over several hours to days.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[7][9]The reaction is typically monitored over several hours to days.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[7]The reaction is typically monitored for up to 24 hours.
Thermal Degradation The solid compound or a solution is exposed to elevated temperatures (e.g., 60-80°C).[10]The duration can range from hours to weeks.
Photodegradation The solution is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7]The exposure duration is typically measured in hours.

Analytical Method for Stability Testing:

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is required to separate the intact this compound from any degradation products.[11][12]

  • Column: A reversed-phase C18 column is often a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection is common. The detection wavelength should be chosen to maximize the response of the parent compound and any potential degradants.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_compound cluster_products Potential Outcomes Acid Acid Hydrolysis (e.g., HCl) IDA_HCl Iminodiacetic Acid Hydrochloride Solution Base Base Hydrolysis (e.g., NaOH) Oxidation Oxidation (e.g., H₂O₂) Heat Thermal Stress Light Photolytic Stress Degradation Degradation Products IDA_HCl->Degradation Degradation Stable Stable Compound IDA_HCl->Stable No Degradation

Caption: Factors influencing the stability of this compound solutions.

Troubleshooting_Workflow Start Instability Observed (e.g., color change, precipitate) Check_pH Check Solution pH Start->Check_pH Check_Storage Review Storage Conditions (Temp & Light) Check_pH->Check_Storage pH is optimal Prepare_Fresh Prepare Fresh Solution Under Optimal Conditions Check_pH->Prepare_Fresh pH is suboptimal Check_Purity Verify Purity of Starting Material & Solvents Check_Storage->Check_Purity Storage is correct Check_Storage->Prepare_Fresh Storage is incorrect Check_Purity->Prepare_Fresh Purity is confirmed End Problem Resolved Prepare_Fresh->End

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Iminodiacetic Acid (IDA) Chromatography Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using iminodiacetic acid (IDA) columns, with a primary focus on preventing metal ion leaching.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of metal ion leaching from my IDA column?

A1: Metal ion leaching from IDA columns is a common issue primarily caused by the presence of certain reagents in your buffers or sample. The key culprits include:

  • Chelating Agents: Strong chelating agents like Ethylenediaminetetraacetic acid (EDTA) will strip metal ions from the column.[1] It is crucial to use EDTA-free protease inhibitor cocktails.

  • Reducing Agents: Reagents such as Dithiothreitol (DTT) and β-mercaptoethanol (BME) can reduce the metal ions (e.g., Ni²⁺ to solid nickel), causing them to detach from the resin. This is often observed as a browning of the column matrix.[2][3][4]

  • Low pH: Buffers with a pH below 7 can lead to the protonation of histidine residues in your target protein, weakening their interaction with the metal ions and potentially contributing to ion leaching.[5] Optimal binding of His-tagged proteins is typically achieved at a slightly basic pH (7.5-8.0).[5]

  • High Imidazole (B134444) Concentrations in Wash Buffers: While imidazole is necessary for elution, using too high a concentration during the wash steps can start to compete with the His-tag for binding to the metal ions, potentially leading to premature elution and the appearance of metal leaching.

Q2: My IDA column has turned brown. What does this mean and can I fix it?

A2: A brown discoloration of your IDA column, particularly a Ni-IDA column, is a strong indicator that the nickel ions have been reduced, likely due to the presence of a reducing agent like DTT in your buffers.[2][3][4] This reduction causes the metal to precipitate, leading to a loss of binding capacity.

Fortunately, in most cases, the column can be regenerated. This involves stripping the reduced and remaining metal ions from the resin, cleaning the resin, and then recharging it with fresh metal ions. A detailed protocol for this process is provided in the "Experimental Protocols" section of this guide.

Q3: How can I prevent metal ion leaching during my protein purification?

A3: Preventing metal ion leaching is crucial for obtaining a pure protein sample and preserving the integrity of your column. Here are some best practices:

  • Buffer Composition: Avoid strong chelating agents like EDTA and use reducing agents with caution. If a reducing agent is necessary, consider using one that is less harsh, such as β-mercaptoethanol (BME) at a concentration of up to 10 mM, or use a resin specifically designed to be tolerant to reducing agents.[3]

  • pH Control: Maintain a buffer pH between 7.5 and 8.0 for optimal binding of His-tagged proteins and to minimize metal ion stripping.[5]

  • Pre-wash the Column: Before applying your sample, pre-washing the column with a high concentration of imidazole elution buffer and then re-equilibrating with binding buffer can help remove any loosely bound "free" metal ions that are more prone to leaching.[4]

  • Consider NTA Resins: If metal leaching is a persistent issue, especially when using reducing agents, consider switching to a nitrilotriacetic acid (NTA)-based resin. NTA is a tetradentate chelator that binds metal ions more tightly than the tridentate IDA, resulting in significantly lower metal ion leaching.[1][2][6]

Q4: What is the difference between IDA and NTA resins in terms of performance and metal ion leaching?

A4: IDA and NTA are both chelating ligands used in Immobilized Metal Affinity Chromatography (IMAC), but they have key differences:

  • Coordination and Leaching: IDA is a tridentate ligand, meaning it forms three bonds with the metal ion. NTA is a tetradentate ligand, forming four bonds. This extra bond makes the metal ion coordination in NTA resins stronger, resulting in significantly less metal ion leaching compared to IDA resins.[1][2][6]

  • Binding Capacity: IDA resins generally have a higher density of ligands on the agarose (B213101) beads, which can translate to a higher protein binding capacity.[7]

  • Purity: Due to the weaker coordination and higher potential for non-specific binding, proteins purified on IDA resins may have lower purity compared to those purified on NTA resins.[6]

  • Cost: IDA-based resins are typically less expensive than NTA-based resins.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no binding of the target protein. The His-tag is inaccessible.Use denaturing conditions to unfold the protein and expose the tag.
Buffer pH is too low.Ensure the binding buffer pH is between 7.5 and 8.0.[5]
Presence of chelating or reducing agents in the sample.Remove EDTA and DTT from your sample and buffers. If a reducing agent is essential, use BME at ≤10 mM.[3]
Metal ions have been stripped from the column.Regenerate the column by stripping and recharging with metal ions. See the detailed protocol below.
Elution of the target protein is inefficient. Imidazole concentration in the elution buffer is too low.Increase the imidazole concentration in your elution buffer. A gradient of increasing imidazole concentration can help optimize elution.
The protein has precipitated on the column.Try eluting at a slightly higher pH (e.g., 5.8-6.0) or collect fractions into a buffer that will immediately neutralize the pH.
The purified protein is contaminated with other proteins. Non-specific binding of contaminating proteins.Add a low concentration of imidazole (e.g., 10-20 mM) to your binding and wash buffers to reduce non-specific binding.
Insufficient washing.Increase the wash volume to at least 10-15 column volumes.
The column has changed color (e.g., blue to white or brown). Metal ions have been stripped by a chelating agent (white).The column needs to be regenerated. Follow the stripping and recharging protocol.
Metal ions have been reduced by a reducing agent (brown).The column needs to be regenerated. Follow the stripping and recharging protocol.[2][3][4]

Quantitative Data Summary

Table 1: Impact of Reducing and Chelating Agents on Ni-IDA vs. Ni-NTA Resins

Reagent (Concentration)Resin TypeEffectReference
10 mM DTTNi-IDA~30% decrease in binding capacity[2]
10 mM DTTNi-NTA~22% decrease in binding capacity[2]
>1 mM EDTANi-IDADramatic drop in binding capacity (overall decrease of ~65%)[2]
>1 mM EDTANi-NTAShallower decay in binding capacity (overall decrease of ~46%)[2]

Experimental Protocols

Protocol 1: Stripping and Recharging an IDA Column

This protocol describes how to remove bound metal ions from an IDA column and recharge it for reuse.

Materials:

  • Stripping Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4

  • Wash Buffer: High-purity water

  • Recharging Solution: 0.1 M solution of the desired metal salt (e.g., NiSO₄)

  • Equilibration Buffer: Your standard binding buffer

Procedure:

  • Stripping: Wash the column with 5-10 column volumes (CV) of Stripping Buffer to remove the metal ions. The resin should turn white.

  • Washing: Wash the column with at least 10 CV of high-purity water to remove all traces of EDTA.

  • Recharging: Apply 2 CV of the 0.1 M Recharging Solution to the column.

  • Final Wash: Wash the column with 5-10 CV of high-purity water to remove any unbound metal ions.

  • Equilibration: Equilibrate the column with at least 5 CV of your Equilibration Buffer before applying your sample.

Protocol 2: Regeneration of a Discolored (Brown) IDA Column

This protocol is for regenerating a column that has been discolored due to the use of reducing agents.

Materials:

  • Acid Wash Solution: 1-3% (v/v) HCl (The concentration depends on the severity of the discoloration; start with 1% for 1 mM DTT exposure).[8]

  • Wash Buffer: High-purity water

  • Stripping Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4

  • Recharging Solution: 0.1 M NiSO₄

  • Equilibration Buffer: Your standard binding buffer

Procedure:

  • Initial Wash: Wash the column with 10 CV of high-purity water.

  • Acid Wash: Briefly wash the resin with 10 CV of the Acid Wash Solution. Minimize the exposure time to the acid.

  • Water Wash: Immediately wash the column with 10 CV of high-purity water.

  • Visual Inspection: If the resin is not completely white, repeat steps 2 and 3.

  • Stripping: Wash the column with 10 CV of Stripping Buffer.

  • Final Water Wash: Wash with 10 CV of high-purity water.

  • Recharging: Apply 2 CV of 0.1 M NiSO₄ solution.

  • Final Wash and Equilibration: Wash with 5 CV of high-purity water, followed by 5 CV of Equilibration Buffer.

Visualizations

cluster_causes Primary Causes of Metal Ion Leaching cluster_effects Effects Chelating_Agents Chelating Agents (e.g., EDTA) Metal_Stripping Metal Ion Stripping Chelating_Agents->Metal_Stripping Reducing_Agents Reducing Agents (e.g., DTT) Reducing_Agents->Metal_Stripping Low_pH Low pH Buffers Low_pH->Metal_Stripping Reduced_Binding_Capacity Reduced Binding Capacity Metal_Stripping->Reduced_Binding_Capacity Protein_Contamination Protein Contamination with Leached Metal Metal_Stripping->Protein_Contamination

Caption: Causes and effects of metal ion leaching from IDA columns.

start Start: Clarified Cell Lysate equilibrate 1. Equilibrate IDA Column (Binding Buffer, pH 7.5-8.0) start->equilibrate load 2. Load Sample equilibrate->load wash 3. Wash Column (Binding Buffer + Low Imidazole) load->wash elute 4. Elute Protein (Elution Buffer with High Imidazole) wash->elute collect 5. Collect Fractions elute->collect end End: Purified Protein collect->end action_node action_node start Low Protein Yield? check_color Is the column discolored? start->check_color check_buffers Are chelating/reducing agents in buffers? check_color->check_buffers No regenerate Regenerate column (strip and recharge) check_color->regenerate Yes check_ph Is buffer pH < 7.5? check_buffers->check_ph No remove_agents Remove agents from buffers and sample check_buffers->remove_agents Yes adjust_ph Adjust pH to 7.5-8.0 check_ph->adjust_ph Yes

References

Improving yield in glyphosate synthesis using iminodiacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of glyphosate (B1671968). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your reaction yields and overcoming common challenges when using iminodiacetic acid-based routes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of glyphosate, helping you identify potential causes and implement effective solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Glyphosate Yield Incomplete conversion of N-(phosphonomethyl)iminodiacetic acid (PMIDA).[1]- Increase reaction time or temperature within the optimal range. - Ensure efficient stirring to improve mass transfer. - Verify the activity and concentration of the catalyst.
Over-oxidation of glyphosate to aminomethylphosphonic acid (AMPA).[1]- Carefully control the addition of the oxidizing agent (e.g., hydrogen peroxide). - Optimize the catalyst system to favor the desired reaction pathway. - Monitor the reaction progress closely and stop it once the optimal conversion is reached.
Formation of byproducts from side reactions.[1]- Adjust the molar ratios of reactants to minimize side reactions. - Purify starting materials to remove impurities that may interfere with the reaction.
Poor Product Purity Presence of unreacted starting materials.- Optimize reaction conditions to drive the reaction to completion. - Implement an effective purification strategy, such as recrystallization or chromatography.
Contamination with byproducts (e.g., AMPA, formaldehyde).[1]- Refine the work-up and purification steps to efficiently remove impurities. - Consider alternative catalysts or reaction conditions that minimize byproduct formation.
Inconsistent Results Variability in raw material quality.- Source high-purity iminodiacetic acid, phosphorous acid, and formaldehyde (B43269). - Characterize starting materials before use to ensure consistency.
Fluctuations in reaction parameters.- Maintain precise control over temperature, pressure, and stirring speed. - Use calibrated equipment to ensure accurate measurements.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways for synthesizing glyphosate from iminodiacetic acid?

A1: The primary route involves a two-step process. First, iminodiacetic acid is reacted with phosphorous acid and formaldehyde in what is known as the Mannich reaction to produce N-(phosphonomethyl)iminodiacetic acid (PMIDA).[2][3][4] The subsequent step is the oxidation of PMIDA to yield glyphosate.[1][2]

Q2: What are the common oxidizing agents and catalysts used for the conversion of PMIDA to glyphosate?

A2: Common oxidizing agents include hydrogen peroxide and air/oxygen.[1][5][6] Various catalysts can be employed, such as those based on transition metals, noble metals, or activated carbon.[2][3][6] The choice of oxidant and catalyst significantly impacts the reaction's efficiency and selectivity.

Q3: What is the most significant side reaction that affects the yield of glyphosate?

A3: The most detrimental side reaction is the over-oxidation of the glyphosate product to form aminomethylphosphonic acid (AMPA).[1] This not only reduces the yield of the desired product but also introduces an impurity that can be challenging to separate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[7][8][9][10] These methods allow for the quantification of reactants, intermediates, and products.

Q5: What are the recommended methods for purifying the final glyphosate product?

A5: Purification can be achieved through various methods, including crystallization, precipitation, and ion-exchange chromatography. The choice of method depends on the scale of the synthesis and the desired purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA)

This protocol is based on the Mannich reaction of iminodiacetic acid, phosphorous acid, and formaldehyde.[3][4]

Materials:

  • Iminodiacetic acid

  • Phosphorous acid

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add iminodiacetic acid and deionized water.

  • Slowly add phosphorous acid to the mixture while stirring.

  • Add concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 110°C).[4]

  • Slowly add the formaldehyde solution to the heated mixture over a period of time.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 2-3 hours) to ensure the completion of the reaction.[4]

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature. The PMIDA product may precipitate out of the solution.

  • Isolate the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Oxidation of PMIDA to Glyphosate using Hydrogen Peroxide

This protocol describes the oxidation of PMIDA to glyphosate using hydrogen peroxide as the oxidizing agent.[5]

Materials:

  • N-(phosphonomethyl)iminodiacetic acid (PMIDA)

  • Hydrogen peroxide (30% solution)

  • Ferrous sulfate (B86663) (catalyst)[5]

  • Deionized water

Procedure:

  • In a suitable reactor, dissolve PMIDA in deionized water.

  • Add the ferrous sulfate catalyst to the solution.

  • Heat the mixture to the reaction temperature (e.g., 60-70°C) with continuous stirring.[5]

  • Slowly add the hydrogen peroxide solution to the reaction mixture over a period of 0.8-1.5 hours.[5]

  • After the addition is complete, maintain the reaction at the same temperature for 1.0-2.5 hours to ensure complete oxidation.[5]

  • Monitor the formation of glyphosate and the disappearance of PMIDA using HPLC.

  • Once the reaction is complete, cool the mixture.

  • The glyphosate product can be isolated by cooling the solution to induce crystallization, followed by filtration.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis approaches to provide a basis for comparison.

Parameter Synthesis of PMIDA Oxidation of PMIDA to Glyphosate Reference
Reactant Molar Ratio Iminodiacetonitrile (B147120):PCl₃:Formaldehyde (approx. 1:1.8:2.3)PMIDA:H₂O₂:FeSO₄·7H₂O = 1:2:3.6[4],[5]
Reaction Temperature 45-110°C60-70°C[4],[5]
Reaction Time 2-3 hours1.0-2.5 hours (post-addition)[4],[5]
Reported Yield/Selectivity >98% purity88.4-90.68% selectivity[4],[6]

Visualizations

glyphosate_synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Byproducts IDA Iminodiacetic Acid Hydrochloride Mannich Mannich Reaction (PMIDA Synthesis) IDA->Mannich PA Phosphorous Acid PA->Mannich FA Formaldehyde FA->Mannich Oxidation Oxidation Mannich->Oxidation PMIDA Glyphosate Glyphosate Oxidation->Glyphosate AMPA AMPA (Byproduct) Oxidation->AMPA Over-oxidation

Caption: Workflow for Glyphosate Synthesis from Iminodiacetic Acid.

troubleshooting_logic Start Low Glyphosate Yield Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Over_Oxidation Over-oxidation to AMPA? Incomplete_Conversion->Over_Oxidation No Sol_Conversion Increase Time/Temp Check Catalyst Incomplete_Conversion->Sol_Conversion Yes Side_Reactions Other Side Reactions? Over_Oxidation->Side_Reactions No Sol_Oxidation Control Oxidant Addition Optimize Catalyst Over_Oxidation->Sol_Oxidation Yes Sol_Side_Reactions Adjust Molar Ratios Purify Reactants Side_Reactions->Sol_Side_Reactions Yes

Caption: Troubleshooting Logic for Low Glyphosate Yield.

References

Technical Support Center: Optimizing Iminodiacetic Acid Chelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for iminodiacetic acid (IDA) chelation of divalent metals.

Frequently Asked Questions (FAQs)

Q1: What is iminodiacetic acid (IDA) and how does it chelate divalent metals?

A1: Iminodiacetic acid (IDA) is an organic compound with the formula HN(CH₂CO₂H)₂. It functions as a tridentate chelating agent, meaning it can form three bonds with a single metal ion.[1][2] The chelating sites are the central nitrogen atom and the two carboxylate oxygen atoms. This coordination with a divalent metal ion, such as Ni²⁺, Cu²⁺, or Zn²⁺, results in the formation of two stable five-membered rings, effectively sequestering the metal ion.[3][4]

Q2: How does pH influence the chelation efficiency of IDA?

A2: The chelation efficiency of IDA is highly dependent on pH due to the protonation state of its functional groups. IDA has two carboxylic acid groups and one secondary amine group, with pKa values around 2-3 for the carboxyl groups and ~9.12 for the amine group.[4]

  • Low pH (below 3): The carboxyl groups are protonated and neutral, and the amine group is protonated and positively charged. In this state, IDA has a net positive charge and cannot effectively bind to positively charged metal ions.

  • Mid-range pH (4-9): The carboxyl groups are deprotonated (negatively charged), while the amine group remains protonated. This zwitterionic form is an excellent chelator, as the negatively charged carboxylates can efficiently coordinate with divalent metal ions. The optimal chelation for many divalent metals occurs in this pH range.

  • High pH (above 10): The amine group becomes deprotonated. While the molecule is strongly negatively charged, metal hydroxides may precipitate at high pH, competing with the chelation process.

Q3: What are the primary applications of IDA in research and drug development?

A3: IDA and its derivatives have several applications:

  • Protein Purification: IDA is widely used in Immobilized Metal Affinity Chromatography (IMAC) for the purification of His-tagged proteins.[2][5]

  • Drug Delivery and Formulation: IDA is used as a chelating agent in pharmaceutical formulations to enhance the stability and bioavailability of certain drugs.[6] It is also being explored for targeted drug delivery by conjugating it to drug molecules to facilitate binding to specific cellular receptors.[7]

  • Medical Imaging: Technetium-99m labeled IDA derivatives are used as radiopharmaceuticals in hepatobiliary iminodiacetic acid (HIDA) scans for gallbladder imaging.[3][7][8]

  • Wastewater Treatment: IDA-functionalized materials are used for the removal of heavy metal ions from wastewater.

Troubleshooting Guide

Issue 1: Low or no metal chelation.

Possible Cause Troubleshooting Step
Incorrect pH Ensure the pH of your solution is within the optimal range for the specific divalent metal you are working with (typically pH 6-8). Verify your pH meter is calibrated correctly.
Presence of competing chelators Agents like EDTA or citrate (B86180) in your buffers will compete with IDA for metal ions.[2] Remove these from your solutions or use a buffer system without competing agents.
Protonation of IDA At low pH, IDA is protonated and cannot bind metals effectively. Increase the pH of your solution.
Metal Hydroxide (B78521) Precipitation At high pH, metal hydroxides may form and precipitate out of solution. Lower the pH to keep the metal ions in solution.

Issue 2: Precipitation observed during the experiment.

Possible Cause Troubleshooting Step
Metal hydroxide formation This occurs at high pH. Lower the pH of your solution.
Low solubility of the metal-IDA complex Some metal-IDA complexes may have limited solubility. Try adjusting the ionic strength of the solution or adding a co-solvent.
Protein precipitation (in IMAC) If a protein precipitates upon elution at low pH, collect the eluate in a buffer at a higher pH to neutralize it immediately.

Issue 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Inaccurate buffer preparation Recalibrate your pH meter and prepare fresh buffers, ensuring accurate concentrations of all components.
Temperature fluctuations Metal-ligand binding can be temperature-dependent. Perform your experiments at a consistent and controlled temperature.
Degradation of IDA or metal salt Use fresh, high-quality reagents.

Quantitative Data: Stability of Divalent Metal-IDA Complexes

The stability of a metal-IDA complex is described by its stability constant (log K). A higher log K value indicates a more stable complex. The stability is influenced by the metal ion and the pH of the solution.

Divalent Metal Ionlog K₁ (1:1 Metal:IDA)log K₂ (1:2 Metal:IDA)Optimal pH Range (General)
Cu²⁺ ~10.6~6.66 - 8
Ni²⁺ ~8.2~5.86 - 8
Zn²⁺ ~7.0~5.16 - 8
Co²⁺ ~7.0~5.16 - 8
Fe²⁺ ~5.8~4.66 - 8
Cd²⁺ ~5.4~4.26 - 8
Mn²⁺ ~4.8~3.17 - 9
Ca²⁺ ~2.6-> 8
Mg²⁺ ~2.2-> 8

Note: These values are approximate and can vary with experimental conditions such as temperature and ionic strength. The optimal pH for chelation is generally at or above the pKa of the ligand's donor groups, where the ligand is deprotonated and available for binding, but below the pH where metal hydroxide precipitation occurs.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Metal-IDA Chelation by Potentiometric Titration

This protocol outlines the steps to determine the stability constants of metal-IDA complexes, which in turn reveals the optimal pH for chelation.[1]

Materials:

  • Iminodiacetic acid (IDA)

  • Divalent metal salt (e.g., NiCl₂, CuSO₄)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Background electrolyte (e.g., 0.1 M KCl)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Titration vessel

  • Deionized, CO₂-free water

Methodology:

  • Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Ligand Protonation Constants Determination: a. Prepare a solution of IDA (e.g., 1 mM) in the background electrolyte. b. Add a known amount of standardized strong acid to lower the initial pH. c. Titrate this solution with the standardized strong base, recording the pH after each addition of titrant. d. Plot the pH versus the volume of base added. The pKa values of IDA can be determined from this titration curve.

  • Complex Formation Titration: a. Prepare a solution containing the same concentration of IDA as in step 2b and the divalent metal salt in a 1:1 molar ratio in the background electrolyte. b. Add the same amount of standardized strong acid as in step 2b. c. Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.

  • Data Analysis: a. Plot the pH versus the volume of base added for both titrations on the same graph. A shift in the titration curve for the solution containing the metal ion indicates complex formation. b. Use specialized software or manual calculations based on the titration data to calculate the stability constants (log K) of the metal-IDA complexes at different pH values. The pH at which the stability constant is maximal is the optimal pH for chelation.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Electrode B Prepare IDA and Metal Salt Solutions A->B C Prepare Standardized Acid and Base B->C D Titrate IDA alone with Base (to determine pKa) C->D E Titrate IDA + Metal Salt with Base C->E F Plot Titration Curves D->F E->F G Calculate Stability Constants (log K) F->G H Determine Optimal pH G->H

Caption: Experimental workflow for determining the optimal pH for IDA chelation.

Troubleshooting_Chelation Start Low/No Chelation Observed Q1 Is the pH in the optimal range (6-8)? Start->Q1 Sol1 Adjust pH to optimal range. Q1->Sol1 No Q2 Are competing chelators (e.g., EDTA) present? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Remove competing chelators from buffers. Q2->Sol2 Yes Q3 Is precipitation observed? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Start Sol3 Lower pH to prevent metal hydroxide formation. Q3->Sol3 Yes End Chelation Optimized Q3->End No A3_Yes Yes A3_No No Sol3->Start

Caption: Troubleshooting decision tree for low IDA chelation efficiency.

References

Technical Support Center: Iminodiacetic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of iminodiacetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for iminodiacetic acid?

A1: The three primary laboratory synthesis routes for iminodiacetic acid are:

  • From Monochloroacetic Acid and Ammonia (B1221849): This is often considered the most economical method, especially for larger-scale production. The reaction proceeds through the initial formation of glycine (B1666218), which is then alkylated with a second equivalent of monochloroacetic acid.[1]

  • From Iminodiacetonitrile (B147120): This route involves the hydrolysis of iminodiacetonitrile and can produce high yields and purity.[1]

  • From Diethanolamine (B148213): This method utilizes the catalytic dehydrogenation of diethanolamine and is known for being a relatively clean reaction with high potential yields.[1]

Q2: What are the typical side reactions observed in the synthesis from monochloroacetic acid and ammonia?

A2: The main side reactions include the formation of glycine as an intermediate which may not fully react, and the hydrolysis of monochloroacetic acid to form glycolic acid. Additionally, the use of sodium hydroxide (B78521) for pH control can lead to the formation of sodium chloride (NaCl) as a byproduct, which can co-precipitate with the final product and lower its purity.[2] The formation of nitrilotriacetic acid from the reaction of iminodiacetic acid with another molecule of monochloroacetic acid is generally not significant under typical experimental conditions.[3]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, careful control of reaction parameters is crucial. Maintaining the pH of the reaction mixture between 9 and 11 is important.[1][4] Using a high concentration of ammonia can help to suppress the formation of glycolic acid.[3] To address the issue of NaCl co-precipitation, using calcium hydroxide for pH control can be an alternative, as the resulting calcium chloride is more soluble in the reaction mixture and can be washed away more easily.[1][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical yield.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Reaction The reaction of glycine with monochloroacetic acid is the rate-determining step.[3] Ensure the reaction is stirred for a sufficient amount of time at the recommended temperature (65-70°C) to drive the reaction to completion.[1][4]
Suboptimal pH The pH of the reaction mixture should be maintained between 9 and 11 to facilitate the reaction between glycine and monochloroacetic acid.[1][4] Monitor the pH throughout the addition of reagents and adjust as necessary with a suitable base (e.g., calcium hydroxide or sodium hydroxide).
Loss of Product During Workup Iminodiacetic acid has some solubility in water. When recrystallizing to remove NaCl, using an excessive amount of water can lead to a lower yield.[2] During precipitation, ensure the solution is sufficiently cooled (5-10°C) to maximize product crystallization.[1][4] Washing the final product with a solvent in which it has low solubility, such as methanol (B129727), can minimize losses.[1]
Side Reaction Consuming Reactants The hydrolysis of monochloroacetic acid to glycolic acid competes with the main reaction. Using a large excess of ammonia can favor the desired amination reaction.[3]
Problem 2: Product Contamination and Low Purity

Symptoms:

  • The final product is off-white or discolored.

  • Analytical tests (e.g., NMR, HPLC) show the presence of impurities.

Possible Causes and Solutions:

Possible CauseRecommended Action
Co-precipitation of Salts If sodium hydroxide is used for pH control, NaCl can co-precipitate with the iminodiacetic acid.[2] To remove NaCl, recrystallization from water can be performed, but this may reduce the yield.[2] An alternative is to use calcium hydroxide as the base, as calcium chloride is more soluble and can be washed away with methanol.[1][4]
Presence of Unreacted Glycine If the reaction between glycine and monochloroacetic acid is incomplete, the final product will be contaminated with glycine. Ensure optimal reaction conditions (time, temperature, pH) to maximize the conversion of glycine.[1][3]
Formation of Other Byproducts Other byproducts, such as glycolic acid, may be present. Purification of the final product can be achieved through recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Different Synthesis Protocols

Synthesis RouteStarting MaterialsKey ReagentsTemperature (°C)PressureReaction TimeYield (%)
From Monochloroacetic Acid & GlycineMonochloroacetic acid, GlycineCalcium Hydroxide, Hydrochloric Acid65-70AtmosphericNot Specified~63[4]
From DiethanolamineDiethanolamineSodium Hydroxide, Catalyst1601 MPa (initial N₂)~0.5 h96[5]
From IminodiacetonitrileIminodiacetonitrileCalcium Hydroxide, Hydrochloric Acid, Methanol25Atmospheric5 hNot specified
From IminodiacetonitrileIminodiacetonitrileSodium Hydroxide, Sulfuric Acid70-80AtmosphericNot Specified88.2

Table adapted from BenchChem's "A Researcher's Guide to the Synthesis of Iminodiacetic Acid".[1]

Experimental Protocols

Protocol 1: Synthesis from Monochloroacetic Acid and Glycine

This protocol is based on the reaction of glycine with monochloroacetic acid in the presence of calcium hydroxide.[1][4]

Materials:

  • Monochloroacetic acid

  • Glycine

  • Calcium hydroxide

  • Concentrated hydrochloric acid

  • Methanol

  • Water

Procedure:

  • In a reaction vessel, dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water.

  • Add 7.4 g (0.1 mol) of calcium hydroxide to the solution.

  • In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.[1][4]

  • With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution, maintaining the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.[1][4]

  • After the addition is complete, continue to stir the reaction mass at the same temperature for a specified period to ensure the reaction goes to completion.

  • Acidify the reaction mixture with approximately 33 cm³ (0.4 mol) of concentrated hydrochloric acid at a temperature of 85-90°C to a pH of 1.8-2.0.[1][4]

  • Cool the solution to 5-10°C to precipitate the this compound.[1][4]

  • Isolate the product by filtration.

  • Wash the filtered product with methanol to remove impurities like calcium chloride.[4]

  • Dry the final product.

Protocol 2: Synthesis from Iminodiacetonitrile

This protocol involves the hydrolysis of iminodiacetonitrile.[1][2]

Materials:

  • Iminodiacetonitrile

  • Calcium hydroxide

  • 37% Hydrochloric acid

  • Methanol

  • Water

Procedure:

  • Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.[1][2]

  • Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.[1][2]

  • Allow the hydrolysis reaction to proceed at 25°C for 5 hours.[1]

  • After the reaction is complete, neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.[1][2]

  • Concentrate the reaction solution under vacuum until its weight is reduced to 100 g.[1]

  • Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.[1]

  • Filter the precipitated crystals, wash with 20 ml of methanol, and dry in a vacuum dryer at 60°C for 24 hours to obtain the final product.[1][2]

Visualizations

G cluster_synthesis Iminodiacetic Acid Synthesis Workflow start Start Synthesis reagents Combine Reactants (e.g., Chloroacetic Acid + Ammonia/Glycine) start->reagents reaction Control Reaction Conditions (pH 9-11, Temp 65-70°C) reagents->reaction acidification Acidify with HCl (pH 1.8-2.0) reaction->acidification precipitation Cool to Precipitate (5-10°C) acidification->precipitation filtration Filter Product precipitation->filtration washing Wash with Methanol filtration->washing drying Dry Product washing->drying end Final Product drying->end

Caption: A generalized workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_reaction Incomplete Reaction? low_yield->check_reaction check_ph Suboptimal pH? low_yield->check_ph check_workup Product Loss During Workup? low_yield->check_workup check_reaction->check_ph No increase_time Increase Reaction Time/Temp check_reaction->increase_time Yes check_ph->check_workup No adjust_ph Monitor and Adjust pH to 9-11 check_ph->adjust_ph Yes optimize_workup Optimize Cooling and Washing Steps check_workup->optimize_workup Yes re_evaluate Re-evaluate Yield increase_time->re_evaluate adjust_ph->re_evaluate optimize_workup->re_evaluate

Caption: A logical workflow for troubleshooting low yield in iminodiacetic acid synthesis.

References

Technical Support Center: Iminodiacetic Acid (IDA) Chromatography Resins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the regeneration and maintenance of iminodiacetic acid (IDA) functionalized chromatography resins.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of Iminodiacetic Acid (IDA) affinity chromatography?

Iminodiacetic acid (IDA) is a chelating ligand utilized in Immobilized Metal Affinity Chromatography (IMAC). The IDA ligand is covalently bound to a chromatography resin and charged with divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺). As a tridentate ligand, IDA coordinates the metal ion at three points, leaving other coordination sites available to bind with electron-donating amino acid side chains, particularly the imidazole (B134444) ring of histidine. This allows for the specific capture of proteins engineered with a polyhistidine-tag (His-tag), separating them from other proteins. Elution is typically achieved by introducing a high concentration of a competitor, like imidazole, or by lowering the pH to protonate the histidine residues, which disrupts their binding to the metal ion.[1]

Q2: When is it necessary to regenerate an IDA column?

Regeneration is recommended after each purification cycle to ensure consistent performance. It becomes essential when you observe symptoms of reduced performance, such as:

  • A significant decrease in protein yield.

  • Increased backpressure during runs.[2]

  • Broader elution peaks compared to previous runs.[2]

  • Loss of the resin's characteristic color (e.g., the blue or purple of a Ni²⁺-charged resin).

Q3: What is the difference between regeneration and Cleaning-In-Place (CIP)?

  • Regeneration is a routine procedure performed after each use to strip the bound metal ions, clean the resin of any remaining protein, and recharge it with fresh metal ions for the next run.

  • Cleaning-In-Place (CIP) is a more rigorous cleaning protocol used when the resin is heavily fouled with precipitated proteins, lipids, or other contaminants that are not removed by standard regeneration.[3] CIP may involve longer incubation times with harsh reagents like higher concentrations of sodium hydroxide (B78521) (NaOH).[3]

Q4: How should IDA resins be stored?

Proper storage is critical to prevent resin degradation and microbial growth.

  • Short-term (overnight): The column can be stored in the equilibration buffer at 4°C.[2]

  • Long-term: For extended periods, the resin should be thoroughly cleaned, and the metal ions stripped. It should then be stored in a solution containing a bacteriostatic agent, such as 20% ethanol, at 4°C.[2] Always ensure the column is securely capped to prevent the resin from drying out.[2]

Q5: Can the same IDA column be used to purify different His-tagged proteins?

Yes, but to prevent cross-contamination, a complete regeneration cycle, including stripping the metal ions, cleaning the resin, and recharging with fresh metal ions, must be performed between the purification of different proteins.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the use and regeneration of IDA columns.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Protein Yield Metal Ion Stripping: Chelating agents (e.g., EDTA) or reducing agents (e.g., DTT >1 mM) in the sample are removing metal ions from the column.[1][2]Perform buffer exchange on your sample using a desalting column or dialysis to remove incompatible agents.[2]
Incorrect Binding Conditions: The pH of the binding buffer is too low, leading to the protonation of the histidine tag.[2]Ensure the binding buffer pH is within the optimal range, typically 7.4-8.0.[2]
Inaccessible His-tag: The His-tag is sterically hindered or folded into the protein's interior.[2]Purify the protein under denaturing conditions using agents like urea (B33335) or guanidine-HCl to expose the tag.[2]
Column Fouling/Degradation: The resin is fouled with precipitated proteins or other contaminants, reducing its binding capacity.Perform a rigorous Cleaning-In-Place (CIP) protocol. If performance does not improve, the resin may be degraded and require replacement.[2]
Increased Backpressure or Clogged Column Particulates in Sample: Cell debris or precipitates are present in the sample lysate.[2]Centrifuge the sample at high speed (>10,000 x g) and filter it through a 0.22 or 0.45 µm filter before loading.[2]
High Sample Viscosity: High concentrations of nucleic acids (DNA/RNA) are present.[2]Add DNase/RNase to the lysis buffer to degrade nucleic acids and reduce viscosity.[2]
Protein Eluting During Wash Steps Weak Binding: The interaction between the His-tag and the IDA-metal complex is weak.IDA resins are more sensitive to imidazole than NTA resins. Reduce the imidazole concentration in the wash buffer (e.g., to 20-40 mM).[1]
Wash Buffer pH is Too Low: The pH of the wash buffer is causing premature elution.Ensure the wash buffer pH is the same as the binding buffer (typically 7.4-8.0).
Broad Elution Peak Slow Protein Dissociation: The kinetics of the protein unbinding from the resin are slow.After applying the elution buffer, pause the flow for several minutes to allow the protein to dissociate fully before resuming collection.[2]
Degraded Resin Bed: The resin is fouled or has degraded over time.Perform a thorough column cleaning and regeneration. If the problem persists, the resin may need to be replaced.[2]

Experimental Protocols & Data

Protocol 1: Standard IDA Resin Regeneration

This protocol should be performed after each purification run to prepare the column for reuse or storage. (CV = Column Volume)

  • Wash: Flush the column with 5 CV of purified water to remove residual buffers.

  • Strip Metal Ions: Apply 5-10 CV of stripping buffer (e.g., 50 mM EDTA, 20 mM Tris, 500 mM NaCl, pH 8.0) to remove the chelated metal ions.

  • Wash: Flush with 5 CV of purified water.

  • Clean Resin: Apply 5 CV of 0.5 M NaOH and incubate for 15-30 minutes to remove bound proteins and other contaminants.

  • Wash: Flush with purified water until the pH of the flow-through is neutral (approximately 10 CV).

  • Recharge Metal Ions: Apply 5 CV of a 100 mM solution of the desired metal salt (e.g., NiSO₄).

  • Wash: Flush with 5 CV of binding buffer to remove excess metal ions.

  • Equilibrate: The column is now regenerated and ready for equilibration with binding buffer for the next purification or for long-term storage preparation.

Protocol 2: Cleaning-In-Place (CIP) for Fouled Resins

This protocol is for columns showing severe performance degradation due to fouling.

  • Strip Metal Ions: Follow steps 1-3 from the Standard Regeneration Protocol.

  • Extended Caustic Clean: Apply 3-5 CV of 1.0 M NaOH and let it incubate for 1-2 hours to dissolve precipitated proteins and other stubborn foulants.[3]

  • Wash: Flush with purified water until the pH of the flow-through returns to neutral. This may require >10 CV.

  • (Optional) Acid Wash: For certain foulants, an alternating acid wash (e.g., 0.1 M HCl or Acetic Acid) can be effective. Follow with an extensive water wash.

  • Recharge & Equilibrate: Follow steps 6-8 from the Standard Regeneration Protocol.

Quantitative Data & Resin Comparison
FeatureIminodiacetic Acid (IDA) ResinNitrilotriacetic Acid (NTA) Resin
Chelating Sites 3 (Tridentate)[1]4 (Tetradentate)[4]
Binding Capacity Higher[4]Lower[4]
Metal Ion Binding Strength Weaker[4]Stronger[4]
Potential for Metal Leaching Higher[4]Lower
Typical Use Case Maximizing protein yield[4]Maximizing protein purity[4]
ReagentTypical Concentration for Regeneration/Cleaning
Stripping Agent (EDTA) 50 - 100 mM
Cleaning Agent (NaOH) 0.1 - 1.0 M[3]
Recharging Salt (e.g., NiSO₄) 100 mM
Storage Solution (Ethanol) 20% (v/v)[2]

Visual Guides

G cluster_workflow Standard Regeneration Workflow start Used Column strip 1. Strip Metal Ions (50 mM EDTA) start->strip Wash with H2O clean 2. Clean Resin (0.5 M NaOH) strip->clean Wash with H2O recharge 3. Recharge Metal (100 mM NiSO4) clean->recharge Wash to neutral pH equilibrate 4. Equilibrate (Binding Buffer) recharge->equilibrate Wash with Buffer end Ready for Use or Storage equilibrate->end

Caption: Standard workflow for the regeneration of IDA functionalized resins.

G cluster_troubleshooting Troubleshooting Logic: Low Protein Yield start Problem: Low or No Yield q1 Protein in Flow-through? start->q1 a1 Cause: Binding Issue - Check pH (7.4-8.0) - Remove EDTA/DTT - Denature to expose tag q1->a1 Yes q2 Protein in Wash? q1->q2 No a2 Cause: Weak Binding - Reduce imidazole in wash buffer (20-40 mM) q2->a2 Yes q3 Protein Stuck on Column? q2->q3 No a3 Cause: Elution/Fouling Issue - Increase imidazole - Check for precipitation - Perform rigorous CIP q3->a3 Yes

Caption: Decision tree for troubleshooting low protein yield with IDA resins.

References

Validation & Comparative

Iminodiacetic Acid (IDA) vs. Nitrilotriacetic Acid (NTA): A Performance Showdown in IMAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the purification of His-tagged proteins, the choice of chelating ligand in Immobilized Metal Affinity Chromatography (IMAC) is a critical decision that directly impacts protein yield and purity. The two most prevalent chelating agents, Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA), offer distinct advantages and disadvantages. This guide provides an in-depth, objective comparison of their performance characteristics, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal resin for their specific application.

At a Glance: Key Performance Differences

The fundamental distinction between IDA and NTA lies in their denticity. IDA is a tridentate chelator, meaning it coordinates a metal ion (typically Ni²⁺) at three points, leaving three coordination sites on the metal ion available for interaction with the polyhistidine tag of the target protein.[1][2] In contrast, NTA is a tetradentate chelator, binding the metal ion at four sites and leaving only two available for protein binding.[3][4] This structural difference is the primary determinant of their varying performance characteristics.

FeatureIminodiacetic Acid (IDA)Nitrilotriacetic Acid (NTA)
Coordination Sites Tridentate (3)[1][3]Tetradentate (4)[3][4]
Protein Binding Capacity Generally higher[5][6]Generally lower
Purity of Eluted Protein Often lower due to non-specific binding[4][6]Typically higher[4]
Metal Ion Leaching Higher[4][5][6]Substantially lower[4][5]
Resistance to Chelators (e.g., EDTA) Lower[5]Higher[5]
Resistance to Reducing Agents (e.g., DTT) Lower[5]Higher[5]
Elution Imidazole Concentration Requires lower concentration[6][7]Requires higher concentration

Delving Deeper: A Head-to-Head Comparison

Protein Yield vs. Purity: A Classic Trade-Off

A recurring theme in the comparison of IDA and NTA resins is the trade-off between the yield of the purified protein and its purity.

IDA resins often exhibit a higher protein binding capacity.[5][6] This is attributed to the greater number of available coordination sites on the immobilized metal ion, which can lead to a higher overall protein capture.[1] However, this can also result in increased non-specific binding of contaminant proteins that have exposed histidine residues, leading to a less pure final product.[4][6]

NTA resins , with their more tightly coordinated metal ion, offer fewer binding sites for the polyhistidine tag.[3][4] This generally results in a lower overall protein yield compared to IDA resins. However, the binding is more specific, leading to significantly higher purity of the eluted target protein.[4] For applications where high purity is paramount, NTA is often the preferred choice.

Stability and Compatibility: The NTA Advantage

In practical laboratory settings, purification buffers often contain additives that can compromise the integrity of the IMAC resin. In this regard, NTA resins demonstrate superior stability.

Metal Ion Leaching: IDA's weaker, tridentate chelation of the metal ion makes it more prone to metal ion leaching during the equilibration, washing, and elution steps.[4][5][6] This can not only reduce the binding capacity of the resin over time but can also be detrimental to the stability and activity of the target protein. NTA's tetradentate chelation results in a much more stable complex with significantly lower metal ion leakage.[4][5]

Resistance to Chelating and Reducing Agents: Buffers used in protein purification may contain chelating agents like EDTA or reducing agents like DTT to inhibit metalloproteases or maintain protein stability, respectively. NTA resins show greater tolerance to these agents compared to IDA resins.[5] For instance, in a comparative study, Ni-NTA resin retained a higher binding capacity in the presence of both DTT and EDTA than Ni-IDA resin.[5]

Visualizing the Interaction

The fundamental difference in how IDA and NTA coordinate the metal ion and subsequently bind the His-tagged protein can be visualized as follows:

IMAC_Comparison cluster_IDA IDA (Tridentate) cluster_NTA NTA (Tetradentate) IDA_Metal Ni²⁺ IDA_His1 His IDA_Metal->IDA_His1 IDA_His2 His IDA_Metal->IDA_His2 IDA_His3 His IDA_Metal->IDA_His3 IDA_Coord1 COO⁻ IDA_Coord1->IDA_Metal IDA_Coord2 COO⁻ IDA_Coord2->IDA_Metal IDA_Coord3 N IDA_Coord3->IDA_Metal NTA_Metal Ni²⁺ NTA_His1 His NTA_Metal->NTA_His1 NTA_His2 His NTA_Metal->NTA_His2 NTA_Coord1 COO⁻ NTA_Coord1->NTA_Metal NTA_Coord2 COO⁻ NTA_Coord2->NTA_Metal NTA_Coord3 COO⁻ NTA_Coord3->NTA_Metal NTA_Coord4 N NTA_Coord4->NTA_Metal IMAC_Workflow start Start: Clarified Lysate (His-tagged Protein) prep Column Preparation (IDA and NTA Resins) start->prep charge Metal Ion Charging (e.g., Ni²⁺) prep->charge equilibrate Equilibration with Binding Buffer charge->equilibrate load Load Clarified Lysate equilibrate->load wash Wash with Wash Buffer load->wash elute Elution with Elution Buffer wash->elute analyze Analysis (SDS-PAGE, Protein Assay) elute->analyze compare Compare Yield and Purity analyze->compare end End: Purified Protein compare->end

References

A Comparative Analysis of Iminodiacetic Acid and EDTA as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two widely used chelating agents: Iminodiacetic acid (IDA) and Ethylenediaminetetraacetic acid (EDTA). The objective is to offer a clear understanding of their respective metal-binding capabilities, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate chelator for various research and development applications.

Introduction to Chelating Agents

Chelation is a pivotal chemical process where a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure known as a chelate. The stability of these complexes is crucial in a multitude of applications, from treating heavy metal poisoning and managing industrial processes to acting as stabilizing agents in pharmaceutical formulations.

Iminodiacetic acid (IDA) is a tridentate ligand, meaning it can form three bonds with a single metal ion through its one nitrogen atom and two carboxylate groups. It can be considered a structural subunit of EDTA.

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, capable of forming six bonds with a single metal ion via its two nitrogen atoms and four carboxylate groups.[1] This multi-point attachment leads to the formation of highly stable metal complexes, establishing EDTA as a broad-spectrum and highly effective chelating agent for a wide array of di- and trivalent metal ions.

Data Presentation: Comparative Performance of IDA and EDTA

The efficacy of a chelating agent is primarily quantified by its stability constant (log K), which represents the equilibrium between the free metal ion, the free ligand, and the metal-ligand complex. A higher log K value signifies a more stable complex and, consequently, a more potent chelating agent.

Metal IonIminodiacetic Acid (IDA) log KEthylenediaminetetraacetic Acid (EDTA) log K
Ca²⁺2.5910.65[1]
Mg²⁺2.868.79
Mn²⁺7.014.04
Fe²⁺8.214.33
Fe³⁺15.925.1
Co²⁺10.516.45[1]
Ni²⁺11.418.62
Cu²⁺16.218.80
Zn²⁺10.516.50
Cd²⁺8.816.5[1]
Pb²⁺9.818.04
Al³⁺-16.4[1]

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Key Differences and Applications

EDTA is the superior choice when strong, broad-spectrum chelation of a wide range of metal ions is required. Its high stability constants make it highly effective in applications such as:

  • Heavy metal detoxification: Used in chelation therapy to treat lead, mercury, and other heavy metal poisoning.

  • Industrial and Analytical Processes: Acts as a sequestering agent in water treatment, textile production, and as a masking agent in analytical chemistry.[2]

  • Preservative: Prevents catalytic oxidative discoloration in some food products and personal care items.[2]

  • Anticoagulant: Used in blood collection tubes to chelate calcium and prevent clotting.[2]

  • Biochemistry and Molecular Biology: Used to inactivate metal-dependent enzymes.[2]

IDA , with its lower stability constants, is more suited for applications where a weaker chelation is sufficient or desirable. Its primary applications include:

  • Intermediate in Glyphosate Synthesis: A major industrial use of IDA is in the production of the herbicide glyphosate.[3]

  • Chelating Resins: IDA is a foundational material for producing resins used in metal separation and purification, particularly in water treatment and chemical processing.[3]

  • Protein Purification: Immobilized Metal Affinity Chromatography (IMAC) often utilizes IDA-based resins to purify histidine-tagged proteins.

  • Electroplating: Acts as a complexing agent to ensure uniform metal deposition.[3]

While EDTA is a powerful and broad-spectrum chelating agent, its lack of selectivity can be a drawback in applications where the removal of a specific metal ion is desired in the presence of others. The selectivity of both chelators can be manipulated to some extent by controlling the pH of the solution. For instance, in a strongly alkaline solution (pH > 10), Ca²⁺ can be determined in the presence of Mg²⁺ using EDTA.[1]

Experimental Protocols

Potentiometric Titration for Determination of Stability Constants

This method allows for the determination of the stability constants of the metal-chelant complexes.

Methodology:

  • Solution Preparation:

    • Prepare a standardized solution of the metal salt (e.g., metal nitrate (B79036) or chloride) of known concentration.

    • Prepare a standardized solution of the chelating agent (IDA or EDTA) of known concentration.

    • Prepare a standard solution of a strong acid (e.g., HClO₄).

    • Prepare a standard solution of a strong, carbonate-free base (e.g., NaOH).[1]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of a solution containing the metal ion and the chelating agent in a thermostated vessel.

  • Titration Procedure:

    • Titrate the solution with the standardized strong base.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of base added.

    • The stability constants are calculated from the titration curve using computational methods that model the equilibria in the solution.

Spectrophotometric Analysis of Chelation Efficiency

This method is used to compare the relative chelation efficiency of IDA and EDTA for a specific metal ion that forms a colored complex with an indicator.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the metal ion of interest.

    • Prepare stock solutions of IDA and EDTA of the same concentration.

    • Prepare a stock solution of a suitable colorimetric indicator that forms a colored complex with the metal ion.

    • Prepare a buffer solution to maintain a constant pH.

  • Experimental Procedure:

    • To a series of cuvettes, add the buffer solution and the metal ion solution.

    • Add the colorimetric indicator to each cuvette, which will form a colored complex with the metal ion.

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex.

    • To separate sets of cuvettes containing the metal-indicator complex, add increasing concentrations of either IDA or EDTA.

    • Allow the solutions to equilibrate.

  • Data Analysis:

    • Measure the absorbance of each solution after the addition of the chelating agent.

    • A decrease in absorbance indicates the displacement of the indicator from the metal ion by the chelating agent.

    • Plot the change in absorbance against the concentration of the chelating agent. The chelating agent that causes a greater decrease in absorbance at a lower concentration is the more effective chelator under the experimental conditions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metal_Ion Metal Ion (e.g., Ca²⁺) Ion_Channel Ion Channel Metal_Ion->Ion_Channel Enters Cell Chelator Chelating Agent (IDA or EDTA) Chelator->Metal_Ion Binds Signaling_Molecule Signaling Molecule (e.g., Calmodulin) Ion_Channel->Signaling_Molecule Activates Cellular_Response Cellular Response Signaling_Molecule->Cellular_Response Initiates

Caption: Modulation of a generic calcium signaling pathway by extracellular chelators.

Experimental_Workflow Start Start: Prepare Metal Ion Solution Split Split into Two Arms Start->Split Add_IDA Add Iminodiacetic Acid (IDA) Split->Add_IDA Add_EDTA Add EDTA Split->Add_EDTA Incubate_IDA Incubate Add_IDA->Incubate_IDA Incubate_EDTA Incubate Add_EDTA->Incubate_EDTA Measure_IDA Measure Free Metal Ion Concentration (e.g., Potentiometry, Spectrophotometry) Incubate_IDA->Measure_IDA Measure_EDTA Measure Free Metal Ion Concentration (e.g., Potentiometry, Spectrophotometry) Incubate_EDTA->Measure_EDTA Compare Compare Results Measure_IDA->Compare Measure_EDTA->Compare

References

A Comparative Guide to Iminodiacetic Acid Buffer in Capillary Electrophoresis for Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iminodiacetic Acid and Phosphate (B84403) Buffers in the Capillary Electrophoresis of Peptides.

The choice of background electrolyte (BGE) is a critical parameter in capillary electrophoresis (CE) for achieving optimal separation of complex peptide mixtures, such as those generated from protein digests for peptide mapping. While traditional buffers like phosphate have been widely used, alternative buffer systems can offer significant advantages in terms of resolution, analysis speed, and selectivity. This guide provides a detailed comparison of iminodiacetic acid (IDA) buffer with the commonly used phosphate buffer for peptide analysis by CE, supported by experimental data and detailed protocols.

Performance Comparison: Iminodiacetic Acid vs. Phosphate Buffer

Iminodiacetic acid, an isoelectric buffer, operates at a low pH (approximately 2.33 for a 50 mM solution), providing a different selectivity window compared to other low-pH buffers like phosphate.[1] Its low conductivity is a key advantage, as it allows for the application of higher electric field strengths. This results in faster separations and increased separation efficiency due to reduced Joule heating.

A direct comparison for the analysis of β-casein digests has shown that a 50 mM IDA buffer can generate peptide maps with excellent resolution and transit times that are half of what is observed with a standard 80 mM phosphate buffer at pH 2.0.[2]

Quantitative Data Summary
Performance ParameterIminodiacetic Acid (IDA) BufferPhosphate Buffer
Typical Concentration 50 mM20-100 mM
Operating pH ~2.32.0-3.0
Separation Efficiency (Plates/meter) High (Qualitative reports of "excellent resolution")Typically > 200,000
Resolution Excellent (Qualitative)Baseline resolution of many tryptic peptides
Analysis Time Significantly reduced (e.g., half of phosphate buffer)[2]Standard
Migration Time Reproducibility (RSD%) < 2% (Expected for well-controlled CE)< 2% (Can be achieved with buffer replenishment)
Key Advantages High resolution, fast analysis, alternative selectivity[1]Well-established, good buffering capacity
Considerations Additives like urea (B33335) and HEC often required for optimal performanceCan have higher current generation, potentially limiting applied voltage

Experimental Protocols

Detailed methodologies for performing peptide analysis by capillary electrophoresis using both iminodiacetic acid and phosphate buffers are provided below.

Protocol 1: Peptide Analysis using Iminodiacetic Acid Buffer

This protocol is adapted for the analysis of a protein digest, such as a tryptic digest of β-casein.

1. Materials and Reagents:

  • Iminodiacetic acid (IDA)

  • Urea

  • Hydroxyethylcellulose (HEC)

  • Deionized water

  • Protein digest sample (e.g., β-casein tryptic digest)

  • CE instrument with UV detection

  • Fused-silica capillary (e.g., 50 µm i.d.)

2. Background Electrolyte (BGE) Preparation (50 mM IDA, 8 M Urea, 0.5% HEC):

  • To prepare 100 mL of BGE:

    • Weigh 0.665 g of iminodiacetic acid and dissolve in approximately 40 mL of deionized water.

    • Weigh 48.05 g of urea and add it to the IDA solution.

    • Slowly add 0.5 g of hydroxyethylcellulose to the solution while stirring to prevent clumping.

    • Continue stirring until all components are fully dissolved. Gentle heating can be used to aid the dissolution of urea.

    • Bring the final volume to 100 mL with deionized water and mix thoroughly.

    • Filter the BGE through a 0.22 µm syringe filter before use.

3. Capillary Conditioning:

  • Rinse the new capillary with 1 M NaOH for 20 minutes.

  • Rinse with deionized water for 10 minutes.

  • Rinse with the BGE for 10 minutes.

4. Sample Preparation:

  • Reconstitute the lyophilized protein digest in deionized water to a concentration of 1 mg/mL.

5. Electrophoretic Conditions:

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25-30 kV (positive polarity at the injection end).

  • Temperature: 25 °C.

  • Detection: UV absorbance at 214 nm.

Protocol 2: Peptide Analysis using Phosphate Buffer

This protocol provides a general method for peptide mapping using a phosphate-based BGE.

1. Materials and Reagents:

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Deionized water

  • Protein digest sample

  • CE instrument with UV detection

  • Fused-silica capillary (e.g., 50 µm i.d.)

2. Background Electrolyte (BGE) Preparation (50 mM Phosphate Buffer, pH 2.5):

  • To prepare 100 mL of BGE:

    • Dissolve 0.69 g of sodium phosphate monobasic in approximately 90 mL of deionized water.

    • Adjust the pH to 2.5 by adding a solution of phosphoric acid.

    • Bring the final volume to 100 mL with deionized water.

    • Filter the BGE through a 0.22 µm syringe filter before use.

3. Capillary Conditioning:

  • Rinse the new capillary with 0.1 M HCl for 5 minutes.

  • Rinse with deionized water for 5 minutes.

  • Rinse with 0.1 M NaOH for 5 minutes.

  • Rinse with deionized water for 5 minutes.

  • Equilibrate with the BGE for 10 minutes.

4. Sample Preparation:

  • Dissolve the protein digest in the BGE or a lower ionic strength buffer to a concentration of 0.5-1 mg/mL.

5. Electrophoretic Conditions:

  • Injection: Hydrodynamic injection at 30 mbar for 6 seconds.

  • Separation Voltage: 20 kV (positive polarity at the injection end).

  • Temperature: 25 °C.

  • Detection: UV absorbance at 214 nm.

Experimental Workflow

The logical workflow for a typical peptide analysis experiment using capillary electrophoresis is depicted in the following diagram. This process starts with the preparation of the protein sample and culminates in the analysis of the separated peptides.

Peptide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis cluster_data_analysis Data Analysis Protein_Sample Protein Sample Denaturation Denaturation (e.g., Urea) Protein_Sample->Denaturation Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Enzymatic_Digestion Peptide_Mixture Peptide Mixture Enzymatic_Digestion->Peptide_Mixture Sample_Injection Sample Injection Peptide_Mixture->Sample_Injection Capillary_Conditioning Capillary Conditioning Capillary_Conditioning->Sample_Injection BGE_Preparation BGE Preparation (IDA or Phosphate) BGE_Preparation->Sample_Injection Electrophoretic_Separation Electrophoretic Separation Sample_Injection->Electrophoretic_Separation Peptide_Detection Peptide Detection (UV Absorbance) Electrophoretic_Separation->Peptide_Detection Electropherogram Electropherogram Peptide_Detection->Electropherogram Data_Processing Data Processing & Analysis Electropherogram->Data_Processing Peptide_Map Peptide Map Data_Processing->Peptide_Map

A typical workflow for peptide analysis by capillary electrophoresis.

Conclusion

Iminodiacetic acid buffer presents a compelling alternative to traditional phosphate buffers for the capillary electrophoresis of peptides. The primary advantages of IDA lie in its ability to provide high-resolution separations in significantly shorter analysis times. This is attributed to its low conductivity, which permits the use of higher voltages. While quantitative data for a direct, comprehensive comparison is sparse, qualitative evidence strongly suggests that IDA can be a powerful tool for researchers in proteomics and biopharmaceutical analysis, particularly when seeking to optimize separation efficiency and throughput. The choice between IDA and phosphate will ultimately depend on the specific requirements of the analysis, including the complexity of the peptide mixture and the desired balance between analysis speed and adherence to established protocols.

References

A Comparative Guide to HPLC and Other Analytical Methods for the Assay of Iminodiacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of iminodiacetic acid hydrochloride against alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, with a focus on method validation and performance characteristics.

Introduction to this compound and its Quantification

Iminodiacetic acid (IDA) is a chelating agent and a key intermediate in the synthesis of various pharmaceuticals and other chemical products. Its hydrochloride salt is a common form used in these processes. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and regulatory compliance. This guide explores the validation of an HPLC method for this purpose and compares it with other established analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method for the assay of this compound requires thorough validation to ensure it is fit for its intended purpose. The validation process typically assesses specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per the International Council for Harmonisation (ICH) guidelines.

Proposed Derivatization-Free RP-HPLC-DAD Method

While many HPLC methods for amino acids involve a derivatization step to enhance detection, a direct, derivatization-free approach using a Reversed-Phase HPLC with a Diode Array Detector (RP-HPLC-DAD) is a user-friendly and efficient alternative.[1] This approach simplifies sample preparation and reduces the potential for errors associated with the derivatization process.

Experimental Protocol:

  • Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, degasser, thermostat, autosampler, and a Diode Array Detector.[1]

  • Column: Zorbax Phenyl-Hexyl RP C18 (250 × 4.6 mm, 4 µm particle size).[1]

  • Mobile Phase: Isocratic elution with 5 mM sulphuric acid (pH 2.2).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 45 °C.[1]

  • Detection: UV detection at 220 nm.[1]

  • Injection Volume: 20 µL.

Method Validation Workflow:

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Parameter Optimization (Mobile Phase, Flow Rate, etc.) B Specificity A->B Validate C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Analysis G->H Implement

Caption: A flowchart illustrating the typical workflow for HPLC method validation.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and throughput needs. Below is a comparison of the proposed HPLC method with other potential techniques for the assay of this compound.

ParameterRP-HPLC-DAD (Derivatization-Free)Ion ChromatographyAcid-Base TitrationUV-Vis Spectrophotometry (after complexation)
Principle Separation based on polarity, detection via UV absorbance.Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.Neutralization reaction between the acidic analyte and a standard basic titrant.Formation of a colored complex with a metal ion, followed by measurement of absorbance.
**Linearity (R²) **Typically > 0.999> 0.999> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%92.8 - 103.6%99 - 101%95 - 105%
Precision (% RSD) < 2%< 1.53%< 1%< 3%
LOD Low µg/mL to ng/mL range31.8 µg/LHigher than chromatographic methodsmg/L range
LOQ Low µg/mL rangeLow µg/L rangeHigher than chromatographic methodsmg/L range
Specificity High, especially with DAD for peak purity analysis.High, separates ions from complex matrices.Low, titrates all acidic/basic species present.Moderate, depends on the selectivity of the complexing agent.
Throughput High, suitable for automation.Moderate to High.Low, manual and time-consuming.Moderate.
Instrumentation HPLC system with DAD.Ion chromatograph with conductivity detector.Burette, pH meter/indicator.UV-Vis spectrophotometer.
Advantages High specificity, sensitivity, and automation capability.Excellent for ionic analytes in complex matrices.Simple, inexpensive, no specialized equipment.Simple, widely available instrumentation.
Disadvantages Higher initial instrument cost.Can be sensitive to matrix effects.Low specificity and sensitivity.Indirect method, requires a suitable complexing agent, lower sensitivity.

Detailed Experimental Protocols for Alternative Methods

Ion Chromatography

Principle: Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. For iminodiacetic acid, an anion exchange column can be used, followed by suppressed conductivity detection.

Experimental Protocol:

  • Instrumentation: Ion chromatograph with a conductivity detector.

  • Eluent: A gradient of potassium hydroxide (B78521) (KOH) solution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

Acid-Base Titration

Principle: As a dicarboxylic acid, iminodiacetic acid can be titrated with a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a suitable indicator.

Experimental Protocol:

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water.

  • Procedure: Titrate the sample solution with the standardized NaOH solution. The equivalence point can be detected using a pH meter to monitor the pH change or by observing the color change of an indicator like phenolphthalein.

UV-Vis Spectrophotometry (after complexation)

Principle: Iminodiacetic acid forms stable complexes with various metal ions. The formation of a colored complex, for instance with Fe(III), allows for its quantification by measuring the absorbance at a specific wavelength.[2]

Experimental Protocol:

  • Reagents: A solution of a suitable metal salt (e.g., ferric chloride) and a buffer to maintain the optimal pH for complex formation.

  • Procedure: Mix the sample solution containing iminodiacetic acid with the metal salt solution and buffer. Allow the complex to form and then measure the absorbance at the wavelength of maximum absorption (λmax) of the complex using a UV-Vis spectrophotometer. A calibration curve is constructed using standard solutions of iminodiacetic acid.

Conclusion

The choice of the most appropriate analytical method for the assay of this compound is a critical decision that impacts the reliability and efficiency of quality control and research activities.

  • HPLC stands out as a highly specific, sensitive, and automatable method, making it ideal for routine analysis in a regulated environment where accuracy and precision are paramount. The derivatization-free approach further enhances its appeal by simplifying the workflow.

  • Ion Chromatography offers a robust alternative, particularly for samples with complex ionic matrices where the separation of the target analyte from interfering ions is crucial.

  • Acid-Base Titration , while being the simplest and most cost-effective method, suffers from a lack of specificity and is best suited for the analysis of pure or nearly pure samples.

  • UV-Vis Spectrophotometry after complexation provides a simple and accessible method but is an indirect measurement and may lack the sensitivity and selectivity of chromatographic techniques.

Ultimately, the selection should be based on a thorough evaluation of the specific application, available resources, and the required data quality. For drug development and quality control applications, the validated HPLC method is generally the preferred choice due to its superior performance characteristics.

References

A Head-to-Head Comparison of IDA and NTA Resins for His-Tagged Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the purification of His-tagged proteins, the choice between Iminodiacetic Acid (IDA) and Nitrilotriacetic Acid (NTA) resins is a critical decision that significantly impacts protein yield, purity, and the overall success of the purification workflow. Both IDA and NTA are chelating agents used in Immobilized Metal Affinity Chromatography (IMAC) to immobilize divalent metal ions, typically Nickel (Ni2+), which then bind to the histidine residues of the His-tag. This guide provides an in-depth, objective comparison of their performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed selection.

Key Performance Characteristics: IDA vs. NTA

The fundamental difference between IDA and NTA lies in their structure as chelating ligands. IDA is a tridentate ligand, meaning it has three points of attachment to the metal ion, while NTA is a tetradentate ligand with four binding sites.[1][2] This structural distinction directly influences their performance in protein purification. NTA's additional coordination site results in a stronger, more stable complex with the metal ion, leading to lower metal ion leaching and consequently higher purity of the eluted protein.[3][4][5] Conversely, IDA resins often exhibit a higher practical binding capacity due to a higher density of functional groups on the resin matrix.[3][6]

A summary of the key performance differences is presented in the table below:

FeatureIminodiacetic Acid (IDA) ResinNitrilotriacetic Acid (NTA) Resin
Chelating Group Tridentate (3 binding sites)[1]Tetradentate (4 binding sites)[1]
Metal Ion Coordination Weaker, leaving three sites for histidine binding.Stronger, leaving two sites for histidine binding.[4]
Binding Capacity Generally higher (e.g., >25 µmol Ni2+/mL).[6][7]Generally lower (e.g., >15 µmol Ni2+/mL).[6][7]
Protein Yield Typically higher.[7]Typically lower.[7]
Protein Purity Lower, with a higher tendency for non-specific binding.[4][7]Higher, with reduced non-specific binding.[4][7]
Metal Ion Leaching Higher, due to weaker coordination.[4][5][7]Significantly lower, due to stronger coordination.[4][7]
Resistance to EDTA More sensitive; significant drop in binding capacity at higher concentrations.[4][6]More robust; maintains higher binding capacity in the presence of EDTA.[4][6]
Resistance to DTT More sensitive; greater reduction in binding capacity.[4][6]More robust; shallower decay in binding capacity.[4][6]
Elution Conditions Typically requires lower imidazole (B134444) concentrations.[5][7]Generally requires higher imidazole concentrations.[7]
Cost Generally less expensive.[4][5]Generally more expensive.

Visualizing the Difference: IDA vs. NTA Chelation

The way IDA and NTA coordinate with a metal ion is fundamental to their performance. The following diagrams illustrate their chemical structures and chelation mechanisms.

Caption: Chemical structures and coordination of IDA and NTA with a metal ion.

Experimental Protocols

To provide a framework for comparing IDA and NTA resins, a generalized experimental protocol for His-tagged protein purification is outlined below. This can be adapted for specific proteins and expression systems.

Resin Preparation and Charging
  • Resin Equilibration: For both IDA and NTA agarose (B213101) resins, suspend the required amount of slurry in deionized water in a suitable chromatography column. Allow the resin to settle and wash with 5-10 column volumes (CV) of deionized water.

  • Metal Ion Charging: Prepare a 50 mM solution of the desired metal salt (e.g., NiSO₄). Load 2 CV of the metal salt solution onto the column to charge the resin.

  • Wash: Wash the charged resin with 5-10 CV of deionized water to remove any unbound metal ions, followed by 5-10 CV of Binding Buffer.

Sample Preparation and Loading
  • Cell Lysis: Resuspend the cell pellet expressing the His-tagged protein in a suitable lysis buffer. The buffer composition can be optimized but often contains a buffer salt (e.g., Tris or phosphate), NaCl, and a low concentration of imidazole (10-20 mM) to reduce non-specific binding.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble His-tagged protein.

  • Sample Loading: Load the clarified lysate onto the equilibrated IDA and NTA columns at a controlled flow rate (e.g., 0.5-1 mL/min). Collect the flow-through for analysis.

Washing
  • Wash Buffer Application: After loading the sample, wash the columns with 10-20 CV of Wash Buffer. The Wash Buffer typically has the same composition as the Binding Buffer but may contain a slightly higher concentration of imidazole to remove weakly bound, non-specific proteins.

  • Monitoring: Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline, indicating the removal of unbound proteins.

Elution
  • Elution Buffer Application: Apply Elution Buffer containing a high concentration of imidazole (typically 250-500 mM) to the columns to displace the His-tagged protein from the resin.

  • Fraction Collection: Collect the eluted protein in fractions.

  • Analysis: Analyze the collected fractions using SDS-PAGE to determine the purity and yield of the target protein. A Bradford assay can be used to quantify the protein concentration in each fraction.[8]

Experimental Workflow for His-Tagged Protein Purification

The following diagram illustrates the typical workflow for purifying a His-tagged protein using either IDA or NTA resin.

G start Start: Cell Pellet with His-tagged Protein lysis Cell Lysis & Clarification start->lysis loading Load Clarified Lysate onto Equilibrated Resin (IDA or NTA) lysis->loading wash Wash with Buffer containing low Imidazole loading->wash elution Elute with Buffer containing high Imidazole wash->elution analysis Analyze Fractions (SDS-PAGE, Bradford Assay) elution->analysis end Purified His-tagged Protein analysis->end

Caption: General workflow for His-tagged protein purification.

Conclusion: Which Resin to Choose?

The choice between IDA and NTA resins depends on the specific requirements of the purification.

  • Choose IDA resin when:

    • The primary goal is to maximize protein yield.

    • The purity requirements are less stringent.

    • Cost is a significant consideration.[4][5]

    • The protein of interest is expressed at high levels.

  • Choose NTA resin when:

    • High purity is the top priority, for instance, for structural studies or therapeutic applications.[4]

    • Minimizing metal ion leaching is crucial.

    • The purification protocol involves the use of reducing agents (like DTT) or chelating agents (like EDTA).[4][6]

    • The target protein is expressed at low levels, and minimizing non-specific binding is critical.

By carefully considering these factors and the supporting experimental data, researchers can select the most appropriate resin to achieve their desired purification outcomes.

References

A Comparative Guide to Amino Acid Analysis: Capillary Electrophoresis with NDA Derivatization vs. HPLC with OPA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Leading Methods for Accurate Amino Acid Quantification.

The precise quantification of amino acids is fundamental in various scientific fields, from biomedical research and clinical diagnostics to ensuring the quality of biopharmaceuticals and food products.[1] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques widely employed for this purpose. Since most amino acids lack a native chromophore or fluorophore, a derivatization step is typically essential to enable sensitive detection.[2]

This guide provides an objective comparison of two common methods: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection following pre-column derivatization with naphthalene-2,3-dicarboxaldehyde (NDA), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence or UV detection after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).

At a Glance: Method Performance Comparison

The selection of an analytical method for amino acid analysis depends on various factors, including the required sensitivity, sample throughput, and the specific amino acids of interest. Below is a summary of the key performance characteristics of the CE-LIF with NDA derivatization and HPLC with OPA derivatization methods.

Performance ParameterCapillary Electrophoresis with NDA DerivatizationHPLC with OPA Derivatization
Linearity Range 0.25–25 pmol/injection[3]5 to 1000 µmol/L[4]
Limit of Detection (LOD) 5.0 to 22.4 fmol per injection[3]11–20 pmol/µL[5]
Limit of Quantification (LOQ) 16.7 to 74.7 fmol per injection[3]33–60 pmol/µL[5]
Precision (Repeatability) Migration time RSD < 1.8%, Peak height RSD < 7.8%[6]Intra-assay CV: 1–7%[4]
Accuracy (Recovery) 85% to 108%[7]91% to 108%[4]
Analysis Time Typically faster separation times (< 30 minutes)[8]35-65 minutes per sample[2][4]
Sample Volume Nanoliter injection volumes[2]Microliter injection volumes[4]
Derivatization Notes NDA reacts with primary amines in the presence of cyanide.[8]OPA reacts with primary amines in the presence of a thiol. Does not react with secondary amines like proline.[9]

Experimental Workflows and Signaling Pathways

To visualize the procedural steps of each analytical method, the following diagrams illustrate the experimental workflows.

CE_NDA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis CE-LIF Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Hydrolysate) Mix Mix Sample/Standard with NDA and Cyanide Solution Sample->Mix Standard Amino Acid Standards Standard->Mix React Incubate (e.g., 10 min at RT) Mix->React Derivatization Reaction Inject Hydrodynamic Injection into Capillary React->Inject Separate Capillary Electrophoresis (e.g., 25 kV, Borate (B1201080) Buffer with SDS) Inject->Separate Separation based on charge-to-size ratio Detect Laser-Induced Fluorescence Detection Separate->Detect Process Electropherogram Processing Detect->Process Quantify Quantification Process->Quantify

CE-LIF with NDA Derivatization Workflow

HPLC_OPA_Workflow cluster_prep Sample Preparation cluster_deriv Automated Pre-column Derivatization cluster_analysis RP-HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Hydrolysate) Deproteinize Deproteinization (if necessary) Sample->Deproteinize Standard Amino Acid Standards Mix Automated mixing of Sample/Standard with OPA/Thiol Reagent in Autosampler Standard->Mix Deproteinize->Mix React Short Incubation (e.g., 1-2 min) Mix->React Derivatization Reaction Inject Injection onto Reversed-Phase Column React->Inject Separate Gradient Elution Inject->Separate Separation based on hydrophobicity Detect Fluorescence or UV Detection Separate->Detect Process Chromatogram Processing Detect->Process Quantify Quantification Process->Quantify

HPLC with OPA Derivatization Workflow

Detailed Experimental Protocols

For reproducible and accurate results, the following detailed experimental protocols for both methods are provided.

Capillary Electrophoresis with NDA Derivatization and LIF Detection

This protocol is a composite of methodologies described in the literature for the analysis of primary amino acids.[8]

1. Reagent Preparation:

  • Background Electrolyte (BGE): Prepare a 25 mM sodium tetraborate (B1243019) solution containing 50 mM sodium dodecyl sulfate (B86663) (SDS).

  • Derivatization Reagents:

    • NDA Solution: Prepare a 2 mM solution of naphthalene-2,3-dicarboxaldehyde in acetonitrile.

    • Cyanide Solution: Prepare a 2 mM solution of sodium cyanide in 5 mM sodium tetraborate buffer.

  • Amino Acid Standards: Prepare a stock solution of amino acid standards and an internal standard (e.g., α-aminobutyric acid) in a suitable diluent.

2. Derivatization Procedure:

  • In a microvial, mix 20 µL of the sample or standard solution with the NDA and sodium cyanide solutions.[8]

  • Allow the reaction to proceed at room temperature for approximately 10 minutes.[8]

3. CE-LIF Instrumentation and Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 33 cm total length, 24.5 cm effective length).

  • Capillary Conditioning: Before first use, rinse the capillary sequentially with 1 M NaOH, 0.1 M NaOH, deionized water, and BGE. Between runs, flush with 0.1 M NaOH followed by BGE.[8]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 3 seconds).[8]

  • Separation Voltage: Apply a voltage of approximately 12.5 kV.[8]

  • Temperature: Maintain the capillary temperature at 25°C.[8]

  • Detection: Laser-Induced Fluorescence detector with appropriate excitation and emission wavelengths for NDA-amino acid derivatives.

4. Data Analysis:

  • Identify and quantify amino acid peaks based on their migration times and peak areas relative to the standards.

HPLC with OPA Derivatization and Fluorescence/UV Detection

This protocol is based on established methods for the automated pre-column derivatization and analysis of primary amino acids.[4][5]

1. Reagent Preparation:

  • Mobile Phase A: 40 mM Sodium Phosphate Monobasic (NaH2PO4), adjusted to pH 7.8 with NaOH.[5]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[5]

  • Derivatization Reagents:

    • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.[10]

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of borate buffer and 100 µL of a thiol reagent (e.g., 3-mercaptopropionic acid). Prepare fresh daily.[10]

2. Automated Derivatization and Injection:

  • Use an autosampler program to automate the derivatization immediately before injection.

  • A typical sequence involves drawing borate buffer, the sample or standard, and then the OPA reagent into the sample loop, with mixing steps in between.[5]

  • Allow a short reaction time (e.g., 1-2 minutes) before injection.[10]

3. HPLC Instrumentation and Conditions:

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse-AAA, 5 µm, 150 x 4.6 mm).[5]

  • Column Temperature: 40°C.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Gradient Elution: A gradient program is used to separate the derivatized amino acids, starting with a low percentage of Mobile Phase B and increasing over the run.

  • Detection: Fluorescence detector (Excitation: 330-340 nm, Emission: 450-455 nm) or a UV detector at 338 nm.[5][11]

4. Data Analysis:

  • Identify and quantify amino acid peaks based on their retention times and peak areas relative to the standards.

Conclusion

Both Capillary Electrophoresis with NDA derivatization and HPLC with OPA derivatization are robust and sensitive methods for the quantitative analysis of primary amino acids.

CE-LIF with NDA derivatization offers the advantages of extremely high sensitivity (femtomole to attomole detection limits), very small sample and reagent consumption, and often faster analysis times. This makes it particularly suitable for applications where sample volume is limited, such as in clinical diagnostics or microdialysis studies.

HPLC with OPA derivatization is a widely established and highly reproducible technique, often fully automated for high-throughput analysis.[12] While generally less sensitive than CE-LIF, its robustness and the stability of modern HPLC systems make it a workhorse in many quality control and research laboratories. The main limitation of OPA is its inability to react with secondary amines like proline, which may require a secondary derivatization step with a reagent like FMOC for a complete amino acid profile.[9]

The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, available instrumentation, and the range of amino acids to be quantified. This guide provides the necessary data and protocols to make an informed decision for your specific research and development needs.

References

Comparative study of chelating resins for heavy metal removal including iminodiacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of iminodiacetic acid, aminophosphonic acid, and thiourea-based chelating resins, offering researchers and drug development professionals a data-driven guide to selecting the optimal resin for their specific heavy metal removal needs.

The escalating issue of heavy metal contamination in aqueous environments necessitates the use of highly efficient and selective removal technologies. Among the most promising methods is the application of chelating resins, which utilize functional groups to form stable complexes with metal ions. This guide provides a comparative study of three prevalent types of chelating resins: those functionalized with iminodiacetic acid (IDA), aminophosphonic acid (APA), and thiourea (B124793).

Performance Comparison of Chelating Resins

The selection of an appropriate chelating resin is contingent on several factors, including the target metal ions, the pH of the solution, and the desired binding capacity. The following table summarizes the performance of IDA, APA, and thiourea-based resins in removing various heavy metals.

Resin TypeFunctional GroupTarget MetalsOptimal pH RangeAdsorption Capacity (mmol/g)Key Advantages
Iminodiacetic Acid (IDA) IminodiacetateCu(II), Ni(II), Co(II), Zn(II), Pb(II), Cd(II)4.0 - 7.0[1]Cu(II): 1.79, Ni(II): 1.72, Hg(II): 0.96, Co(II): 1.26[2]High affinity for transition metals, cost-effective.[1]
Aminophosphonic Acid (APA) AminophosphonatePb(II), Cd(II), Zn(II), Rare Earth Elements2.0 - 5.0[1]Generally higher for heavy metals like Pb(II) and Cd(II) than IDA resins.[1]Superior performance in acidic conditions, high selectivity for heavy metals.[1]
Thiourea-based ThioureaPrecious metals (Au, Pt, Pd), Mercury (Hg), Cadmium (Cd), Lead (Pb)Acidic to NeutralVaries depending on the specific resin and target metal.High selectivity for precious and soft metals.[3][4]

Binding Mechanisms and Selectivity

The distinct functional groups of these resins dictate their binding mechanisms and selectivity towards different metal ions.

Iminodiacetic Acid (IDA) Resins: The iminodiacetic acid functional group acts as a tridentate ligand, forming stable five-membered chelate rings with metal ions through one nitrogen and two oxygen atoms. This structure provides high selectivity for divalent transition metal ions.[1] The typical selectivity order for IDA resins is Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺.

Aminophosphonic Acid (APA) Resins: These resins exhibit a high affinity for heavy metal cations due to the presence of phosphonic acid groups, which are strong acidic sites. APA resins are particularly effective in acidic solutions and show high selectivity for lead and other heavy metals.[1]

Thiourea-based Resins: The sulfur and nitrogen atoms in the thiourea functional group act as soft and hard donor atoms, respectively. This allows for strong coordination with soft and borderline Lewis acid metal ions, such as precious metals (gold, platinum, palladium) and heavy metals like mercury, cadmium, and lead, based on Pearson's Hard and Soft Acid-Base (HSAB) theory.[3][4]

Experimental Protocols

To ensure reproducible and comparable results when evaluating chelating resin performance, standardized experimental protocols are essential.

Batch Adsorption Experiments

This method is used to determine the equilibrium adsorption capacity of a resin.

  • Preparation of Metal Ion Solutions: Prepare stock solutions of the desired heavy metal salts (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Pb(NO₃)₂, CdCl₂·2.5H₂O) in deionized water. Prepare working solutions of known initial concentrations by diluting the stock solutions.

  • Resin Preparation: Wash the chelating resin with deionized water to remove any impurities.

  • Adsorption Test:

    • Add a known mass of the dried resin (e.g., 0.1 g) to a series of flasks.

    • Add a fixed volume of the metal ion solution (e.g., 50 mL) of varying initial concentrations to each flask.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Agitate the flasks in a shaker at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.[5]

  • Analysis:

    • After agitation, filter the resin from the solution.

    • Measure the final concentration of the metal ions in the filtrate using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the resin at equilibrium (qₑ, in mg/g or mmol/g) is calculated using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where:

    • C₀ is the initial metal ion concentration (mg/L or mmol/L).

    • Cₑ is the equilibrium metal ion concentration (mg/L or mmol/L).

    • V is the volume of the solution (L).

    • m is the mass of the resin (g).

Column Studies

Column experiments simulate the continuous flow conditions found in industrial applications.

  • Column Preparation:

    • Pack a glass column with a known amount of the chelating resin to a specific bed height.

    • Pass deionized water through the column to remove air bubbles and condition the resin.[6]

  • Adsorption:

    • Pump the heavy metal solution of a known initial concentration and pH through the column at a constant flow rate.[6]

    • Collect effluent samples at regular time intervals.

  • Analysis:

    • Measure the metal ion concentration in each effluent sample.

  • Breakthrough Curve: Plot the ratio of effluent concentration (C) to influent concentration (C₀) against time or bed volumes to obtain the breakthrough curve. The breakthrough point is typically defined as the point where the effluent concentration reaches a certain percentage (e.g., 5%) of the influent concentration.

  • Elution and Regeneration:

    • After saturation, pass an eluent solution (e.g., a strong acid like HCl or HNO₃) through the column to desorb the bound metal ions and regenerate the resin.[2]

    • Wash the column with deionized water to remove the excess eluent before the next adsorption cycle.[7]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in evaluating chelating resins.

Experimental_Workflow cluster_batch Batch Adsorption cluster_column Column Study prep_sol_batch Prepare Metal Solutions adsorption_batch Adsorption Test (Agitation) prep_sol_batch->adsorption_batch prep_resin_batch Prepare Resin prep_resin_batch->adsorption_batch analysis_batch Analysis (AAS/ICP-OES) adsorption_batch->analysis_batch calc_batch Calculate Adsorption Capacity analysis_batch->calc_batch prep_col Column Packing adsorption_col Adsorption (Continuous Flow) prep_col->adsorption_col analysis_col Effluent Analysis adsorption_col->analysis_col elution Elution & Regeneration adsorption_col->elution breakthrough Plot Breakthrough Curve analysis_col->breakthrough Signaling_Pathways cluster_ida IDA Resin cluster_apa APA Resin cluster_thiourea Thiourea Resin ida Iminodiacetate (-N(CH₂COOH)₂) complex_ida Tridentate Chelate Complex ida->complex_ida metal_ion_ida Metal Ion (e.g., Cu²⁺) metal_ion_ida->ida Coordination apa Aminophosphonate (-NH-CH₂-PO(OH)₂) complex_apa Stable Chelate Complex apa->complex_apa metal_ion_apa Metal Ion (e.g., Pb²⁺) metal_ion_apa->apa Coordination thiourea Thiourea (-NH-CS-NH₂) complex_thiourea Thiourea-Metal Complex thiourea->complex_thiourea metal_ion_thiourea Metal Ion (e.g., Au³⁺) metal_ion_thiourea->thiourea Coordination

References

A Comparative Guide to Iminodiacetic Acid Buffer for Peptide Mapping in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize peptide mapping in capillary electrophoresis (CE), the choice of buffer system is paramount. This guide provides an objective comparison of iminodiacetic acid (IDA) buffer with other commonly used buffers, supported by experimental data, to inform the selection of the most appropriate buffer for achieving high-resolution and efficient peptide separations.

Iminodiacetic acid (IDA) has emerged as a compelling alternative to traditional buffers in CE for peptide mapping, offering distinct advantages in terms of resolution and analysis speed. This guide will delve into a quantitative comparison of IDA buffer with standard phosphate (B84403), borate (B1201080), and acetate (B1210297) buffers, providing detailed experimental protocols and performance metrics to aid in your analytical method development.

Performance Comparison of Buffer Systems in CE Peptide Mapping

The selection of a background electrolyte (BGE) is a critical parameter in CE, directly influencing the separation efficiency, selectivity, and analysis time. The following table summarizes the key performance characteristics of IDA buffer in comparison to phosphate, borate, and acetate buffers for peptide mapping.

Buffer SystemTypical Concentration & pHPeak ResolutionAnalysis TimePeak SymmetryMigration Time ReproducibilitySensitivityKey AdvantagesCommon Applications
Iminodiacetic Acid (IDA) 50 mM, pH ~2.3[1]Excellent[1]Fast (up to half the transit time of phosphate buffer)[1]GoodHighHighHigh resolving power, low conductivity allowing for high voltages and faster analysis, unique selectivity.[1]High-resolution peptide mapping of complex protein digests.
Phosphate 50-100 mM, pH 2.5Good[2]ModerateGoodGoodGoodWell-established, good buffering capacity at low pH.Routine peptide mapping, protein analysis.
Borate 20-100 mM, pH 8.0-10.0Moderate to GoodModerate to LongFair to GoodModerateModerateUseful for separating peptides with similar charge-to-size ratios at alkaline pH.Separation of specific peptide mixtures, analysis of glycoproteins.
Acetate 20-100 mM, pH 4.0-5.5ModerateModerateFair to GoodModerateModerateVolatile, making it compatible with mass spectrometry (MS) detection.CE-MS analysis of peptides.

In-Depth Analysis of Iminodiacetic Acid Buffer

Iminodiacetic acid, an isoelectric buffer, offers a unique separation mechanism in a low pH environment (around 2.3)[1]. Its low conductivity is a significant advantage, as it permits the application of higher electric fields, leading to shorter analysis times without excessive Joule heating, which can negatively impact separation efficiency. Studies have demonstrated that IDA buffer can provide excellent resolution of complex peptide mixtures, such as those derived from tryptic digests of proteins like casein[1]. For instance, a direct comparison with a standard 80 mM phosphate buffer at pH 2.0 showed that a 50 mM IDA buffer could generate peptide maps with superior resolution in half the analysis time[1].

The unique selectivity of IDA buffer can be attributed to its chemical properties and its interaction with peptides at low pH. This can lead to different migration patterns compared to other acidic buffers, potentially resolving peptides that co-elute in other systems.

Experimental Protocols

To ensure a fair and reproducible comparison, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for performing peptide mapping in CE using IDA, phosphate, borate, and acetate buffers.

Protein Digestion Protocol (General)

A typical workflow for preparing a protein sample for peptide mapping is essential for obtaining a reproducible peptide mixture.

Peptide_Mapping_Workflow Protein_Sample Protein Sample Denaturation Denaturation (e.g., Urea (B33335), Guanidine HCl) Protein_Sample->Denaturation Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Quenching Quenching (e.g., Formic Acid) Digestion->Quenching CE_Analysis CE Analysis Quenching->CE_Analysis

General workflow for protein digestion prior to peptide mapping.
Capillary Electrophoresis Protocols

Instrumentation: A standard capillary electrophoresis system with UV or MS detection. Capillary: Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 50 cm). Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and then the respective running buffer. Between runs, a short rinse with the running buffer is typically sufficient. Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds). Detection: UV absorbance at 200 or 214 nm, or mass spectrometry.

1. Iminodiacetic Acid (IDA) Buffer Protocol

  • Background Electrolyte (BGE): 50 mM iminodiacetic acid, pH adjusted to ~2.3 with NaOH. For enhanced resolution of complex mixtures, 8 M urea can be added to the BGE[1].

  • Separation Voltage: 25-30 kV.

  • Temperature: 25 °C.

2. Phosphate Buffer Protocol

  • Background Electrolyte (BGE): 50-100 mM sodium phosphate, pH adjusted to 2.5 with phosphoric acid[2].

  • Separation Voltage: 20-25 kV.

  • Temperature: 25 °C.

3. Borate Buffer Protocol

  • Background Electrolyte (BGE): 50 mM sodium borate, pH adjusted to 9.0[3].

  • Separation Voltage: 15-20 kV.

  • Temperature: 25 °C.

4. Acetate Buffer Protocol

  • Background Electrolyte (BGE): 100 mM ammonium (B1175870) acetate, pH adjusted to 7.0 for compatibility with MS[4].

  • Separation Voltage: 20-25 kV.

  • Temperature: 25 °C.

Logical Relationship of Buffer Choice and Performance

The choice of buffer system has a direct impact on the key performance indicators of a CE peptide mapping method. The following diagram illustrates the logical relationship between the buffer's physicochemical properties and the resulting analytical performance.

Buffer_Performance_Relationship cluster_buffer Buffer Properties cluster_performance CE Performance Metrics Buffer_pH pH Resolution Peak Resolution Buffer_pH->Resolution affects peptide charge Reproducibility Migration Time Reproducibility Buffer_pH->Reproducibility Buffer_Conductivity Conductivity Buffer_Conductivity->Resolution low conductivity allows higher voltage Analysis_Time Analysis Time Buffer_Conductivity->Analysis_Time inversely proportional Buffer_Composition Composition Buffer_Composition->Resolution influences selectivity Peak_Symmetry Peak Symmetry Buffer_Composition->Peak_Symmetry can reduce wall interactions Sensitivity Sensitivity Buffer_Composition->Sensitivity

Influence of buffer properties on CE peptide mapping performance.

Conclusion

The selection of an appropriate buffer system is a critical step in the development of a robust and high-performance peptide mapping method in capillary electrophoresis. Iminodiacetic acid (IDA) buffer presents a powerful option, particularly when high resolution and rapid analysis are required. Its low conductivity and unique selectivity at low pH offer significant advantages over traditional buffers like phosphate. While borate and acetate buffers have their specific applications, particularly in alkaline separations and CE-MS, IDA demonstrates superior overall performance for high-resolution peptide mapping. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their CE-based peptide analysis workflows.

References

Safety Operating Guide

Proper Disposal of Iminodiaciacetic Acid Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Iminodiacetic acid hydrochloride, a corrosive solid that can cause serious eye and skin irritation, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential safety information, operational plans, and step-by-step procedural guidance for the proper disposal of this compound.

Essential Safety and Handling Information

Before commencing any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) required for safe handling.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes.[1][5]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH/MSHA approved respirator.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and identifying information for iminodiacetic acid and its hydrochloride salt.

PropertyIminodiacetic AcidThis compound
CAS Number 142-73-42802-06-4
Molecular Formula C₄H₇NO₄C₄H₈ClNO₄
Molecular Weight 133.10 g/mol 169.56 g/mol
Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)Not explicitly provided in search results, but expected to be similar to the free acid with additional corrosive properties due to its acidic nature.
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338Not explicitly provided in search results. Follow precautions for corrosive and irritating substances.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step. The following diagram illustrates this logical process.

cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_compliance Compliance and Documentation A Consult Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Choose Disposal Path C->D E Option 1: Direct Disposal via Licensed Contractor D->E F Option 2: In-Lab Neutralization (for small quantities) D->F G Package and Label Waste Container E->G I Dilute with Water (at least 10:1) F->I H Store Waste Appropriately Pending Pickup G->H M Maintain Disposal Records H->M J Slowly Add Diluted Acid to a Stirred Basic Solution (e.g., Sodium Bicarbonate in Water) I->J K Monitor pH until Neutral (pH 5-9) J->K L Dispose of Neutralized Solution Down the Drain with Copious Amounts of Water K->L L->M N Ensure Adherence to Local, State, and Federal Regulations M->N

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocol: In-Lab Neutralization of Small Quantities

For small quantities of this compound, in-lab neutralization can be a viable disposal option before drain disposal. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Materials:

  • This compound waste

  • Sodium bicarbonate (baking soda) or another suitable inorganic base

  • Large beaker or container

  • Stir bar and stir plate

  • pH meter or pH paper

  • Cold water

Procedure:

  • Preparation: Perform all steps in a fume hood while wearing the appropriate PPE.[6]

  • Dilution: If the waste is a concentrated solution, dilute it by slowly adding the acidic solution to at least 10 parts of cold water in a large beaker.[7] For solid waste, dissolve it in a sufficient amount of cold water.

  • Prepare Neutralizing Solution: In a separate large container, prepare a solution of a weak base, such as sodium bicarbonate, in water.

  • Neutralization: Slowly and carefully add the diluted acidic waste to the stirring basic solution.[8] The addition should be done in small increments to control the rate of reaction and any heat generation. An ice bath can be used to cool the container if it becomes warm.[6]

  • pH Monitoring: After the initial reaction subsides, allow the mixture to stir for at least 15 minutes.[8] Check the pH of the solution using a calibrated pH meter or pH paper.

  • pH Adjustment: Continue to add the basic solution until the pH of the waste mixture is between 5 and 9.[8]

  • Final Disposal: Once the solution is neutralized, it can be flushed down the sanitary sewer with at least 20 parts of water.[6][8]

Operational and Disposal Plans

The primary methods for the disposal of this compound are through a licensed waste disposal company or, for small quantities, via in-lab neutralization.

1. Disposal via Licensed Contractor:

This is the recommended method for large quantities of waste or when in-lab treatment is not feasible.

  • Packaging: Collect the waste in a suitable, labeled, and sealed container.

  • Labeling: The label should clearly identify the contents as "this compound Waste" and include any relevant hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]

  • Arranging Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

2. In-Lab Neutralization and Drain Disposal:

This method is suitable only for small quantities and is subject to local regulations. Always consult your institution's policies before proceeding. The experimental protocol outlined above provides the step-by-step procedure for this method.

Important Considerations:

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations.[2]

  • Spill Response: In the event of a spill, immediately evacuate the area if necessary. Wearing appropriate PPE, clean up the spill using absorbent materials. For larger spills, contact your EHS office.

  • Documentation: Maintain accurate records of all chemical waste disposal, including the date, quantity, and method of disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Logistics for Handling Iminodiacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Iminodiacetic acid hydrochloride is paramount. This guide provides immediate, procedural, and step-by-step information for the safe management of this compound in a laboratory setting.

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3][4]

  • Do not store at temperatures above 24°C (75.2°F).[1]

  • Keep away from heat, sparks, and open flames.[2][5]

2. Handling:

  • Use in a well-ventilated area.[2][4][6] If dust or aerosols are generated, use a local exhaust ventilation system.[1][7]

  • Avoid breathing dust.[1][5][8] If ventilation is insufficient, wear a suitable dust respirator.[1]

  • Avoid contact with skin and eyes.[1][2][4][5][8]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles or glasses, gloves, and a lab coat.[1][4][5][7] For larger spills, a full suit and boots may be necessary.[1]

  • Wash hands thoroughly after handling.[2][4][5][8] Do not eat, drink, or smoke in the handling area.[5][6]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Seek medical attention.[3][4][5]

  • Skin Contact: Immediately flush skin with plenty of water.[1] Remove contaminated clothing and shoes.[1][4] Wash clothing before reuse.[1][4] Seek medical attention if irritation occurs.[1][9]

  • Inhalation: Move the person to fresh air.[1][4][5] If not breathing, give artificial respiration.[1][4][5] If breathing is difficult, give oxygen.[1][4] Get medical attention.[1][4][5]

  • Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4][5] Seek medical attention.[5]

Disposal Plan

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[8]

  • Contaminated packaging should be disposed of as unused product.[8]

Quantitative Data Summary

PropertyValue
Appearance White to almost white crystal powder
Melting Point 250°C
Acute Toxicity (LD50) Intraperitoneal (mouse): 250 mg/kg
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5][8]

Experimental Workflow: Chemical Spill Response

Spill_Response cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess->PPE Minor Spill Evacuate_Lab Evacuate Lab & Call EHS Assess->Evacuate_Lab Major Spill Contain Contain the Spill PPE->Contain Clean Clean Up Spill Contain->Clean Use appropriate tools to put spilled solid in a convenient waste disposal container Decontaminate Decontaminate Area Clean->Decontaminate Finish cleaning by spreading water on the contaminated surface Package Package Waste Decontaminate->Package Label Label Waste Container Package->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for responding to a chemical spill of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.